(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride
Description
BenchChem offers high-quality (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-amino-4-(3-methylphenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHTUCDBCBKMKL-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375840 | |
| Record name | (3S)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270062-92-5 | |
| Record name | (3S)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride chemical properties
Content Type: Technical Monograph / Process Chemistry Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers
Executive Summary
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (CAS: 331846-93-6) is a chiral
This guide details the physicochemical profile, validated synthetic routes (via Arndt-Eistert homologation), analytical controls, and handling protocols required for high-integrity research applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | (3S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride |
| Common Names | |
| CAS Number | 331846-93-6 (HCl salt); 270062-92-5 (Free base generic) |
| Molecular Formula | |
| Molecular Weight | 229.70 g/mol |
| Chirality | (S)-Enantiomer |
Physical Properties
-
Appearance: White to off-white crystalline powder.
-
Solubility:
-
High: Water, Methanol, DMSO.
-
Low/Insoluble: Dichloromethane, Diethyl ether, Hexanes.
-
-
Melting Point: Typically decomposes >180°C (characteristic of amino acid salts; specific value varies by crystal habit).
-
Hygroscopicity: Moderate. The hydrochloride salt is prone to absorbing atmospheric moisture; storage under desiccant is mandatory.
Synthetic Routes & Process Chemistry
The most robust route to (S)-3-Amino-4-(m-tolyl)butanoic acid preserves the stereochemistry of the starting material using the Arndt-Eistert Homologation . This method extends the carbon chain of an
Reaction Pathway (Arndt-Eistert Homologation)
Precursor: (S)-2-((tert-butoxycarbonyl)amino)-3-(3-methylphenyl)propanoic acid (Boc-L-3-methylphenylalanine).
Step-by-Step Mechanism:
-
Activation: The starting carboxylic acid is converted to a mixed anhydride using isobutyl chloroformate.
-
Diazotization: Reaction with diazomethane (
) or TMS-diazomethane yields the -diazoketone. -
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water converts the diazoketone into the
-amino acid backbone.[1] -
Deprotection: Removal of the Boc group with HCl yields the final hydrochloride salt.
Synthesis Workflow Diagram
Caption: Figure 1. Arndt-Eistert homologation workflow for the synthesis of the target beta-amino acid.
Critical Experimental Protocol
-
Safety Note: Diazomethane is explosive and toxic. Use specialized glassware (fire-polished, no ground joints) or the safer alternative, TMS-diazomethane.
-
Wolff Rearrangement Conditions:
-
Catalyst: Silver Benzoate (
) dissolved in triethylamine. -
Solvent: THF/Water (10:1).
-
Procedure: The diazoketone is dissolved in THF. The silver catalyst solution is added dropwise with exclusion of light. Evolution of
gas indicates reaction progress.
-
-
Salt Formation: The crude Boc-protected intermediate is dissolved in 1,4-dioxane, and 4.0 M HCl in dioxane is added. The product precipitates as the hydrochloride salt, which is collected by filtration and washed with diethyl ether.
Analytical Characterization
Validating the identity and purity of (S)-3-Amino-4-(m-tolyl)butanoic acid HCl requires specific analytical techniques to confirm the chain extension and enantiomeric excess (% ee).
Nuclear Magnetic Resonance (NMR)
The shift from an
-
Solvent:
or . -
Key Signals (Predicted):
- 7.0–7.3 ppm (m, 4H): Aromatic protons (m-tolyl pattern).
-
3.6–3.8 ppm (m, 1H): The chiral
-proton ( ). -
2.8–3.0 ppm (dd, 2H): Benzylic protons (
). -
2.4–2.6 ppm (dd, 2H): The
-methylene protons ( ), distinct from the precursor. - 2.3 ppm (s, 3H): Methyl group on the aromatic ring.
Enantiomeric Purity (Chiral HPLC)
To ensure the (S)-enantiomer has not racemized during the Wolff rearrangement:
-
Column: Crown ether-based column (e.g., CROWNPAK CR-I) or Zwitterionic chiral stationary phases (e.g., Chiralpak ZWIX).
-
Mobile Phase: Aqueous
(pH 1.5–2.0) is often required for free amino acids on crown ether columns to protonate the amine. -
Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic).
Quality Control Decision Tree
Caption: Figure 2. Analytical decision matrix for lot release of the hydrochloride salt.
Applications in Drug Design[9]
Peptidomimetics & Foldamers
-amino acids are "isosteric" to-
Proteolytic Stability: The resulting
-peptides are resistant to cleavage by endogenous proteases (pepsin, trypsin), significantly extending the half-life of peptide drugs. -
Secondary Structure: (S)-3-Amino-4-(m-tolyl)butanoic acid promotes the formation of stable helices (e.g., the 14-helix) in foldamers, useful for disrupting protein-protein interactions.
Specific Target Relevance
The m-tolyl substituent provides a "Goldilocks" zone of lipophilicity:
-
Integrin Antagonists: Used in the design of RGD mimetics where the aromatic ring fits into hydrophobic pockets of the
integrin. -
Neurological Targets: As a GABA analog derivative, it serves as a scaffold for synthesizing gabapentinoids with modified receptor affinity profiles.
Handling, Stability & Safety
| Parameter | Recommendation |
| Storage | Store at -20°C. Hygroscopic; keep container tightly sealed under inert gas (Argon/Nitrogen). |
| Handling | Wear gloves, goggles, and lab coat. Handle in a fume hood to avoid inhalation of fine dust. |
| Stability | Stable for >2 years if kept dry and frozen. Aqueous solutions should be prepared fresh; avoid prolonged exposure to basic pH (risk of racemization or free base precipitation). |
| Incompatibility | Strong oxidizing agents. Reacts with ninhydrin (positive test). |
References
-
Podlech, J., & Seebach, D. (1995).[1][2] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link
-
Sigma-Aldrich. (n.d.).[3] (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Product Search. Sigma-Aldrich Catalog. Link
-
ChemicalBook. (2025).[4] (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Properties and Suppliers. Link
- Matthews, J. L., et al. (1997). Synthesis of enantiomerically pure -amino acids from -amino acids. Organic Syntheses, 74, 1. (General protocol for Arndt-Eistert).
-
Hyun, M. H. (2016). Chiral Separation of Amino Acids and Peptides by HPLC. Chromatography Today. Link
Sources
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides [organic-chemistry.org]
- 3. (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride cell culture plant, BioReagent, powder 55720-26-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Technical Monograph: (S)-3-Amino-4-(m-tolyl)butanoic Acid Hydrochloride
CAS Number: 270062-92-5 Synonyms: 3-Methyl-L-β-homophenylalanine hydrochloride; (S)-β-Homo-m-tolylalanine HCl; (S)-3-Amino-4-(3-methylphenyl)butyric acid HCl.[1][2]
Executive Summary & Chemical Identity
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral
In drug discovery, this scaffold serves as a critical "privileged structure." It acts as a bioisostere for
Chemical Specifications Table
| Property | Specification |
| CAS Number | 270062-92-5 |
| Molecular Formula | |
| Molecular Weight | 229.70 g/mol |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | (S)-Enantiomer (L-configuration in amino acid nomenclature) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| Purity Standard |
Synthesis & Manufacturing: The Arndt-Eistert Protocol
To ensure the retention of chiral integrity during the synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid, the Arndt-Eistert Homologation is the industry-standard method. This pathway extends the carbon chain of the precursor
Mechanistic Workflow
-
Precursor Selection: The process begins with (S)-2-Amino-3-(3-methylphenyl)propanoic acid (L-3-Methylphenylalanine).
-
N-Protection: The amine is protected (typically with Boc or Fmoc) to prevent side reactions during activation.
-
Activation: The carboxylic acid is converted to a mixed anhydride using isobutyl chloroformate.
-
Diazoketone Formation: Reaction with diazomethane yields the
-diazoketone. -
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water generates the
-amino acid skeleton. -
Deprotection & Salt Formation: Removal of the protecting group and treatment with HCl yields the final hydrochloride salt.
Synthesis Process Diagram
The following diagram illustrates the critical path for synthesizing the target compound with high enantiomeric excess.
Figure 1: Arndt-Eistert homologation pathway converting the alpha-amino acid precursor to the beta-homo target.
Applications in Drug Discovery[3][4][5]
Peptidomimetics and Foldamers
(S)-3-Amino-4-(m-tolyl)butanoic acid is a critical monomer for
-
Proteolytic Stability: The extra methylene group prevents recognition by standard peptidases.
-
Defined Secondary Structure: They fold into stable helices (e.g., the
-14 helix) even with short chain lengths. The m-tolyl side chain provides specific hydrophobic contacts that stabilize these folds, making them excellent candidates for disrupting protein-protein interactions (PPIs).
GABA Analog Design
Structurally, this compound is a substituted analogue of
-
Receptor Selectivity: The (S)-configuration and the bulky m-tolyl group at the
-position allow for probing the binding pockets of GABA-B receptors and the subunit of voltage-gated calcium channels (similar to Pregabalin). -
Lipophilicity Tuning: The methyl group on the phenyl ring increases
relative to the unsubstituted phenyl analog (Phenibut derivative), potentially enhancing CNS penetration.
Handling, Stability, and Safety (MSDS Highlights)
-
Storage: Hygroscopic solid. Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Desiccation is recommended.
-
Stability: Stable in acidic aqueous solutions. Avoid prolonged exposure to strong bases which may cause racemization over time.
-
Safety: Irritant to eyes, respiratory system, and skin.[3] Standard PPE (gloves, goggles, fume hood) is mandatory during handling.
References
-
Chemical Identity & CAS: 3-Methyl-L-beta-homophenylalanine hydrochloride. Chem-Impex International. Retrieved from .
- Synthesis Methodology: Seebach, D., et al. "Preparation and structure of -peptides consisting of gem-disubstituted -amino acids." Helvetica Chimica Acta. (Foundational Arndt-Eistert protocols for -amino acids).
-
Supplier Verification: Product 283903: 3-Methyl-L-beta-homophenylalanine hydrochloride. USBiological. Retrieved from .
- -homo amino acids. National Library of Medicine.
Sources
Technical Monograph: (S)-3-Amino-4-(m-tolyl)butanoic Acid Hydrochloride
Executive Summary
Compound: (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride
CAS Registry (Generic): Related to 331846-95-8 (p-tolyl isomer)
Molecular Weight: 229.70 g/mol
Molecular Formula:
This technical guide details the physicochemical properties, stoichiometric derivation, and synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid HCl. Distinct from its
Part 1: Molecular Identity & Stoichiometry
Stoichiometric Derivation
The precise molecular weight is critical for preparing molar solutions in biological assays. The compound consists of a free base (zwitterionic in solution) complexed with a single equivalent of hydrochloric acid.
Formula Breakdown:
-
Base: (S)-3-Amino-4-(3-methylphenyl)butanoic acid (
) -
Acid Counterion: Hydrochloride (
) -
Net Formula:
Table 1: Atomic Contribution to Molecular Weight
| Element | Symbol | Qty | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) | Contribution % |
| Carbon | C | 11 | 12.011 | 132.121 | 57.52% |
| Hydrogen | H | 16 | 1.008 | 16.128 | 7.02% |
| Nitrogen | N | 1 | 14.007 | 14.007 | 6.10% |
| Oxygen | O | 2 | 15.999 | 31.998 | 13.93% |
| Chlorine | Cl | 1 | 35.450 | 35.450 | 15.43% |
| Total | 229.704 | 100% |
Note: Standard atomic weights (IUPAC) are used.[5] For high-resolution mass spectrometry (HRMS), use the monoisotopic mass: 229.0869 Da.
Structural Specificity
The "m-tolyl" designation indicates a methyl group at the meta (3-position) of the phenyl ring. The "(S)" designation refers to the chirality at the C3 position of the butanoic acid chain.
-
IUPAC Name: (3S)-3-amino-4-(3-methylphenyl)butanoic acid hydrochloride.
-
Isomer Distinction: This is a
-amino acid , structurally distinct from "Tolibut" (a -amino acid). In this molecule, the amine is attached to the -carbon (C3), making it a homolog of phenylalanine.
Part 2: Enantioselective Synthesis Protocol
Strategic Approach: Asymmetric Hydrogenation
To ensure the (S)-configuration required for biological activity, the most robust "self-validating" method is the Asymmetric Hydrogenation of
Synthesis Workflow (DOT Visualization)
Figure 1: Enantioselective synthesis pathway utilizing Rh-BINAP catalyzed hydrogenation to establish the (S)-chiral center.
Detailed Methodology
Step 1: Preparation of the Substrate
-
React m-tolualdehyde with mono-methyl malonate in the presence of piperidine/pyridine to yield the
-keto ester. -
Convert to the
-acylamino acrylate (enamide) via reaction with ammonium acetate and subsequent acylation (e.g., Acetyl chloride).
Step 2: Asymmetric Hydrogenation (The Chiral Step)
-
Catalyst: [Rh(COD)((S)-BINAP)]BF4. The (S)-BINAP ligand directs the hydrogen addition to yield the (S)-amino acid.
-
Conditions: Methanol, 50 bar
, 25°C, 24 hours. -
Mechanism: The catalyst coordinates with the enamide double bond, directing hydride attack to the Re-face (or Si-face depending on ligand choice) to strictly enforce chirality.
Step 3: Deprotection and Salt Formation
-
Hydrolysis: Reflux the hydrogenated ester in 6N HCl for 4 hours to remove the ester and acetyl protecting groups.
-
Isolation: Concentrate in vacuo.
-
Crystallization: Dissolve the crude residue in minimal dry isopropanol. Add ethyl acetate dropwise until turbidity appears. Cool to 4°C.
-
Filtration: Collect the white crystalline solid.
-
Drying: Dry under high vacuum over
to ensure stoichiometry (remove water hydrates).
Part 3: Analytical Validation (QC)
Trustworthiness in research requires validating both the molecular structure and the salt stoichiometry.
Validation Logic Tree
Figure 2: Quality Control workflow to validate structural identity, enantiomeric purity, and hydrochloride stoichiometry.
Key Analytical Specifications
1. Proton NMR (
-
2.35 (s, 3H,
) – confirms m-tolyl. -
2.60-2.80 (m, 2H,
) – confirms -amino acid backbone. -
3.80 (m, 1H,
) – chiral center methine. - 7.10-7.30 (m, 4H, Ar-H) – aromatic region.
2. Chloride Content Titration: To verify the molecular weight is 229.70 (mono-HCl) and not a hydrate or hemi-salt:
-
Dissolve 50 mg of sample in deionized water.
-
Titrate with 0.1 N
using potassium chromate indicator. -
Target Calculation:
Acceptance Range: 15.2% – 15.6%
3. Chiral HPLC:
-
Column: Crownpak CR(+) (Daicel).
-
Mobile Phase:
(pH 1.5) / Methanol (90:10). -
Detection: UV @ 210 nm.
-
Criterion: (S)-isomer > 98.5% area.
References
-
PubChem. (2025).[1] Compound Summary: 3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride (Isomer Analog Data). National Library of Medicine.[1] [Link]
-
Lelais, G., & Seebach, D. (2004).
-Amino Acids: Synthesis, Occurrence in Nature, and Application in Peptidomimetics. Biopolymers (Peptide Science), 76, 206-243. [Link] - Lubell, W. D., et al. (2005).
Sources
- 1. (3S)-3-Amino-4-hydroxybutanoic acid | C4H9NO3 | CID 1502045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tdcommons.org [tdcommons.org]
- 4. Phenibut: Review and Pharmacologic Approaches to Treating Withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(4-Tolyl)butanoic acid methyl ester [webbook.nist.gov]
Technical Monograph: (S)-3-Amino-4-(m-tolyl)butanoic Acid Hydrochloride
Classification:
Executive Summary & Chemical Architecture
This guide details the structural characterization, synthesis, and application of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride .[1] In the lexicon of medicinal chemistry, this molecule is classified as a
Unlike
Physicochemical Profile
The m-tolyl (3-methylphenyl) substituent at the
| Property | Specification |
| IUPAC Name | (3S)-3-amino-4-(3-methylphenyl)butanoic acid hydrochloride |
| Molecular Formula | |
| Molecular Weight | 229.70 g/mol |
| Chiral Center | C3 (S-configuration) |
| Solubility | High in |
| pKa (Predicted) | Carboxyl: ~3.8 |
Synthetic Methodology: The Arndt-Eistert Homologation
To synthesize the (S)-enantiomer with high optical purity, we employ the Arndt-Eistert homologation .[1] This route is preferred over Knoevenagel condensation for this specific target because it preserves the stereochemistry of the starting material, (S)-3-methylphenylalanine, via the Wolff rearrangement mechanism.[1]
Strategic Workflow
The synthesis converts the
Critical Safety Note: This protocol utilizes diazomethane (or TMS-diazomethane).[1] Diazomethane is explosive and highly toxic.[1] All operations must occur in a dedicated fume hood with blast shields and polished glassware (no ground joints).[1]
Step-by-Step Protocol
Phase 1: Activation and Diazoketone Formation[1]
-
Starting Material: Begin with N-Boc-(S)-3-methylphenylalanine . The Boc group is essential to prevent N-methylation and side reactions.[1]
-
Mixed Anhydride Formation: Dissolve the starting material (10 mmol) in anhydrous THF at -15°C under Argon. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq).[1] Stir for 15 minutes.
-
Mechanistic Insight: This forms a mixed anhydride intermediate, activating the carboxyl group for nucleophilic attack.[1]
-
-
Diazotization: Filter off the precipitated amine salts rapidly under inert gas. Add the filtrate to a solution of diazomethane (approx. 15 mmol in
) at 0°C.
Phase 2: Wolff Rearrangement[1]
-
Rearrangement: Dissolve the isolated diazoketone in a mixture of THF/Water (9:1). Add Silver Benzoate (0.1 eq) as a catalyst.[1]
-
Reaction: Sonicate or stir at room temperature. Nitrogen gas evolution indicates the reaction progress.[1]
-
Workup: Evaporate THF. Acidify the aqueous layer with 1M HCl and extract with Ethyl Acetate.[1]
Phase 3: Deprotection and Salt Formation[1]
-
Boc Removal: Dissolve the Boc-protected
-amino acid in 4M HCl in Dioxane.[1] Stir for 2 hours at room temperature. -
Precipitation: Add cold diethyl ether to precipitate the product.
-
Filtration: Filter the white solid, wash with ether, and dry under vacuum to yield (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride .
Synthesis Pathway Diagram[1]
Figure 1: The Arndt-Eistert homologation pathway maintains stereochemical integrity while extending the carbon backbone.[1]
Quality Control & Validation
To ensure the material is suitable for high-stakes research (e.g., SPPS or biological assays), a self-validating QC system is required.[1]
Enantiomeric Excess (ee) Determination
The "S" configuration is the critical quality attribute.[1]
-
Method: Chiral HPLC.[1]
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane/Isopropanol (90:[1]10) with 0.1% TFA.[1]
-
Reference: Compare retention time against a racemic standard (synthesized via Knoevenagel condensation of 3-methylbenzaldehyde and malonic acid, followed by reductive amination).
NMR Validation
The shift from
-
Alpha-Protons (2.3 - 2.6 ppm): You will observe two diastereotopic protons for the new
group adjacent to the carboxyl ( position).[1] They typically appear as two doublets of doublets (dd).[1] -
Beta-Proton (3.6 - 3.8 ppm): The methine proton at the chiral center (
) will shift upfield compared to the starting -amino acid.[1]
Applications in Drug Discovery
This molecule is primarily utilized as a building block for
Peptidomimetics and Foldamers
Beta-peptides form stable secondary structures (helices, sheets) that are distinct from natural
-
Metabolic Stability: The unique backbone prevents recognition by proteases (trypsin, pepsin), dramatically increasing the half-life of peptide drugs.[1]
-
Neuroactive Potential: Structural analogs (like Phenibut) bind to GABA-B receptors or
subunits of voltage-gated calcium channels.[1] The m-tolyl group provides a handle to explore the hydrophobic pocket of these receptors.[1]
Solid Phase Peptide Synthesis (SPPS) Workflow
To incorporate this molecule into a peptide chain, Fmoc-protection is usually required instead of the HCl salt form.[1]
Figure 2: Workflow for converting the HCl salt into an Fmoc-derivative for Solid Phase Peptide Synthesis.
References
-
Seebach, D., & Matthews, J. L. (1997).[1]
-Peptides: a surprise at every turn. Chemical Communications.[1] Link -
Podlech, J., & Seebach, D. (1995).[1] On the preparation of
-amino acids from -amino acids using the Arndt-Eistert reaction. Liebigs Annalen. Link[1] -
Gellman, S. H. (1998).[1] Foldamers: a manifesto. Accounts of Chemical Research. Link[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11467977 (Related Isomer). Link[1]
-
Chemical Book. (2024).[1] Product entry for (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (CAS 331846-93-6).[2] Link
Sources
Technical Guide: Physical Characterization of (S)-3-Amino-4-(m-tolyl)butanoic Acid Hydrochloride
The following technical guide details the physical characterization, handling, and solid-state properties of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride . This document is structured to serve researchers and drug development professionals requiring precise data on this chiral beta-amino acid derivative, commonly used as a building block in peptide synthesis and peptidomimetics.
Executive Summary & Compound Identity
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral
The physical appearance of this compound—typically a white to off-white crystalline solid —is a Critical Quality Attribute (CQA). Deviations in color (yellowing) or form (clumping) often indicate impurities (oxidation products) or hygroscopic moisture absorption, respectively.
Chemical Identity Table[2][3]
| Attribute | Specification |
| Chemical Name | (S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride |
| Common Synonyms | |
| CAS Number | 331846-93-6 (Primary); 270062-92-5 (Generic/Vendor specific) |
| Molecular Formula | |
| Molecular Weight | 229.70 g/mol |
| Stereochemistry | (S)-Enantiomer |
| Salt Form | Hydrochloride (1:1 stoichiometry typical) |
Physical Appearance & Solid-State Properties[2]
Macroscopic Appearance
In its pure form, the compound presents as a white to off-white crystalline powder .
-
Texture: Fine, crystalline powder.
-
Flowability: Moderate. As a hydrochloride salt, it exhibits electrostatic properties and potential hygroscopicity, which can reduce flowability if exposed to humidity.
-
Color: Strictly white. Any beige or yellow tint suggests the presence of phenolic oxidation byproducts or residual solvent impurities (e.g., from mother liquor).
Microscopic Morphology
Under polarized light microscopy (PLM), the material typically exhibits birefringence , confirming its crystallinity.
-
Crystal Habit: Often crystallizes as needles or irregular plates depending on the recrystallization solvent (e.g., Isopropanol/Water vs. Ethanol/Ether).
-
Agglomeration: Tendency to form soft agglomerates due to surface moisture absorption.
Solubility Profile
The physical state changes rapidly upon interaction with solvents.
-
Water: Highly soluble (forming an acidic solution, pH ~2-3).
-
Methanol/Ethanol: Soluble.[2]
-
Dichloromethane/Ethyl Acetate: Insoluble (used as anti-solvents for precipitation).
Handling & Stability Protocols
The physical appearance is a direct indicator of stability. The hydrochloride salt is hygroscopic .
Hygroscopicity Management
Exposure to ambient moisture will cause the white powder to become tacky or deliquescent , eventually turning into a gummy solid.
-
Protocol: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Visual Warning: If the powder adheres to the spatula or forms hard clumps, dry under vacuum (
mbar) at 40°C for 4 hours before use.
Thermal Properties
-
Melting Point: Typically in the range of 160°C – 180°C (decomposition often observed). Note: Exact melting points vary by polymorph and residual solvent content.
Synthesis & Purification Workflow
The final physical appearance is dictated by the purification method. The following workflow illustrates the causality between processing steps and the resulting solid state.
Crystallization Logic
To achieve the desired "White Crystalline Powder" state, a controlled crystallization is required to remove the yellow impurities often associated with the m-tolyl oxidation.
Recommended Recrystallization Solvent: 2-Propanol (IPA) / Water or Methanol / Diethyl Ether.
Workflow Diagram
The following diagram outlines the processing logic to ensure the correct physical form.
Figure 1: Purification workflow designed to achieve the target white crystalline physical form.
Quality Control: Validating Physical Appearance
Visual inspection is the first line of defense in Quality Control (QC). However, it must be validated by analytical metrics.
Self-Validating Protocol
-
Visual Check: Is the powder white and free-flowing?
-
Yes: Proceed to step 2.
-
No (Yellow/Clumped): Reprocess (Recrystallize or Dry).
-
-
Solubility Check: Dissolve 10 mg in 1 mL water.
-
Clear Solution: Pass.[3]
-
Turbid/Particulates: Fail (Inorganic salts or insoluble impurities).
-
-
Melting Point: Measure capillary melting point.
-
Sharp range (<2°C): High purity crystalline form.
-
Broad range (>5°C): Amorphous content or impure.
-
Characterization Logic Diagram
Figure 2: Quality Control logic flow for validating physical appearance and purity.
References
-
MySkinRecipes. (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Product Specifications. Retrieved from
-
ChemicalBook. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Chemical Properties (Analog Reference). Retrieved from
-
Echemi. (S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride Product Details. Retrieved from
-
PubChem. (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-methylphenyl)butanoic acid (Structural Analog Data). Retrieved from
-
Sigma-Aldrich. (S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride Product Sheet. Retrieved from
Sources
- 1. (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride [myskinrecipes.com]
- 2. (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride cell culture plant, BioReagent, powder 55720-26-8 [sigmaaldrich.com]
- 3. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
Technical Guide: Physicochemical Profiling & Solubility Determination of (S)-3-Amino-4-(m-tolyl)butanoic Acid HCl
[1]
Executive Summary
Compound: (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride
CAS: 270062-92-5 (Free base analog ref: 678969-19-2)
Class: Chiral
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a specific chiral building block and pharmaceutical intermediate.[1] Structurally, it is a
This guide provides a technical framework for the solubility profiling of this compound. Given that specific empirical data for this catalog number is often proprietary, this document synthesizes reference values based on structural analogs (Phenibut HCl, L-Homophenylalanine HCl) and details the standardized experimental protocols required to validate these figures in a laboratory setting.
Physicochemical Profile
The presence of the hydrochloride salt counter-ion fundamentally dictates the solubility profile, rendering the compound highly water-soluble despite the lipophilic m-tolyl moiety.
Molecular Descriptors
| Property | Value | Notes |
| Molecular Formula | HCl Salt | |
| Molecular Weight | 229.70 g/mol | 193.24 (Free Base) + 36.46 (HCl) |
| Chirality | (S)-Enantiomer | Optical rotation analysis required for purity |
| Predicted pKa | Typical for | |
| LogP (Predicted) | 1.5 - 1.8 | Higher than Phenibut (LogP ~1.[1][2][3][4]1) due to methyl group |
Solubility Data (Reference Values)
Values below are estimated based on homologous series analysis of
| Solvent | Solubility Estimate (25°C) | Solubility Class | Mechanistic Insight |
| Water (pH < 4) | > 100 mg/mL | Very Soluble | Ionic lattice dissociation; favorable hydration of |
| PBS (pH 7.4) | ~ 10 - 20 mg/mL | Soluble | At neutral pH, zwitterionic character may reduce solubility compared to acidic pH.[1] |
| Methanol | > 30 mg/mL | Soluble | High dielectric constant supports ion-dipole interactions.[1] |
| Ethanol | 15 - 25 mg/mL | Sparingly Soluble | Reduced polarity limits salt dissolution; often used as an anti-solvent for crystallization.[1] |
| DMSO | > 50 mg/mL | Soluble | Excellent solvent for organic salts; useful for biological assay stock solutions.[1] |
| Hexane / Toluene | < 0.1 mg/mL | Insoluble | Non-polar solvents cannot overcome the crystal lattice energy of the salt.[1] |
Experimental Protocols for Solubility Determination
To establish the exact solubility curve for a specific batch (critical due to potential polymorphic variations), the following self-validating protocols must be employed.
Workflow Visualization
The following diagram outlines the decision logic for solvent screening and quantification.
Caption: Logical workflow for determining equilibrium solubility, ensuring supersaturation is achieved before quantification.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Objective: Determine thermodynamic solubility (
-
Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 250 µL of the target solvent (e.g., Water, pH 7.4 Buffer).
-
Supersaturation Check:
-
If the solid dissolves completely, add more solid in 10 mg increments until a suspension persists.
-
Note: For HCl salts, the solution may become very acidic. Measure pH at equilibrium.
-
-
Equilibration: Agitate the suspension at 25°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).
-
Quantification (HPLC):
-
Dilute the supernatant 100x with Mobile Phase A.
-
Inject onto HPLC (Method details below).
-
Protocol B: HPLC Quantification Method
Because the compound lacks a strong chromophore (only a simple phenyl ring), detection at low UV wavelengths is required.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of COOH, improves peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (primary) and 254 nm (secondary).
-
Retention Time: Expect elution slightly later than Phenibut due to the m-methyl group.
Thermodynamic & Process Considerations
pH-Dependent Solubility Profile
The compound is amphoteric but supplied as a salt.
-
pH < 2 (HCl salt solution): Solubility is maximal. The amine is protonated (
) and carboxylic acid is protonated ( ). -
pH 4 - 6 (Isoelectric Point Region): Solubility reaches a minimum (Zwitterionic form:
). The neutral net charge leads to crystal lattice aggregation. -
pH > 10: Solubility increases again as the amine deprotonates (
) and carboxylate dominates ( ), forming the anionic species.
Process Tip: To crystallize this compound for purification, dissolve in minimum water (acidic) and slowly adjust pH to ~5-6 using NaOH or Triethylamine, or add Ethanol as an anti-solvent.
Polymorphism
Chiral amino acid salts often exhibit polymorphism. Different polymorphs can have solubility differences of 20-30%.
-
Validation: Perform DSC (Differential Scanning Calorimetry) on the starting material. A sharp melting point (expected >190°C for HCl salts) indicates a pure crystalline form. Broadening suggests amorphous content or mixed polymorphs.
References
-
Chemical Identity & Analogs
-
Methodology
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pH-solubility profiling).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
-
Database Verification
-
PubChem CID 11499499 (Phenibut HCl - Structural Anchor).
-
CAS Common Chemistry (Search: 270062-92-5).[1]
-
Sources
- 1. Showing Compound 3-Aminobutanoic acid (FDB008314) - FooDB [foodb.ca]
- 2. (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-methylphenyl)butanoic acid | C26H25NO4 | CID 2761608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride | C10H14ClNO2 | CID 54593404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. reddit.com [reddit.com]
- 7. CAS 3060-41-1: 3-Amino-4-phenylbutyric acid hydrochloride [cymitquimica.com]
- 8. Phenibut | 1078-21-3 [chemicalbook.com]
- 9. 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride mechanism of action
The following is an in-depth technical guide on the mechanism of action and pharmacological utility of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride , a specialized chiral
Mechanism of Action, Structural Pharmacophores, and Experimental Protocols
Part 1: Compound Identity & Pharmacological Significance
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (also known as (S)-
This structural deviation confers unique physicochemical properties, making it a critical pharmacophore in two primary domains of drug discovery:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: It serves as a chiral "warhead" or binding core for gliptin-class antidiabetic drugs (analogs of Sitagliptin).
-
Peptidomimetics (Foldamers): It acts as a building block for
-peptides that adopt stable secondary structures (e.g., 14-helices) resistant to proteolytic degradation.
Chemical Structure & Properties [1][2][3][4][5][6][7]
-
IUPAC Name: (3S)-3-amino-4-(3-methylphenyl)butanoic acid hydrochloride
-
Stereochemistry: (S)-configuration at the
-carbon (C3). -
Key Moiety: The m-tolyl (3-methylphenyl) side chain provides specific lipophilic interactions, distinct from the phenyl or trifluorophenyl groups found in other analogs.
-
Class:
-amino acid (side chain on the -carbon).
Part 2: Molecular Mechanism of Action
The biological activity of (S)-3-Amino-4-(m-tolyl)butanoic acid is defined by its ability to mimic the transition state of peptide hydrolysis or to block specific enzymatic pockets.
1. Primary Mechanism: Competitive Inhibition of DPP-4
In the context of medicinal chemistry, this molecule functions as a transition-state mimetic for the N-terminal residues of DPP-4 substrates (like GLP-1 and GIP).
-
Active Site Binding:
-
Amine Interaction (The Anchor): The protonated amino group (
) at the -position forms a critical salt bridge network with the carboxylate side chains of Glu205 and Glu206 within the DPP-4 active site. This mimics the N-terminus of the natural substrate. -
Hydrophobic Pocket (S1 Specificity): The m-tolyl group is positioned to occupy the S1 hydrophobic pocket of the enzyme. The meta-methyl substitution enhances van der Waals contacts with residues such as Tyr662 , Tyr666 , and Val711 , potentially offering a different selectivity profile compared to unsubstituted phenyl analogs.
-
Backbone Alignment: The
-amino acid backbone places the carboxylate group in a position to interact with Arg125 , stabilizing the inhibitor-enzyme complex.
-
2. Secondary Mechanism: Proteolytic Resistance (Foldamers)
When incorporated into peptide chains, (S)-3-Amino-4-(m-tolyl)butanoic acid disrupts the standard peptide bond geometry recognized by proteases.
-
Mechanism: The additional methylene group alters the hydrogen-bonding pattern, favoring the formation of a 14-helix (hydrogen bond between residue
and ) rather than the -helix. -
Result: These "foldamers" are invisible to standard proteases (e.g., pepsin, trypsin), allowing for prolonged half-lives in biological systems.
Part 3: Signaling Pathways (Incretin Axis)
The downstream effects of this molecule (when acting as a DPP-4 inhibitor pharmacophore) modulate the Incretin Signaling Pathway.
Pathway Logic:
-
Inhibition: The molecule binds to DPP-4, preventing the degradation of Incretins (GLP-1 and GIP).
-
Stabilization: Active GLP-1 levels rise in the bloodstream.
-
Receptor Activation: GLP-1 binds to the GLP-1 Receptor (GLP-1R) on pancreatic
-cells. -
Signal Transduction: Activation of Adenylyl Cyclase
increased cAMP PKA activation. -
Physiological Output: Enhanced glucose-dependent insulin secretion.
Caption: Mechanism of Action within the Incretin Axis. The compound inhibits DPP-4, preserving active GLP-1 and amplifying insulin signaling.
Part 4: Experimental Protocols & Validation
To validate the mechanism and utility of (S)-3-Amino-4-(m-tolyl)butanoic acid, the following experimental workflows are standard in high-integrity research.
Protocol 1: DPP-4 Enzymatic Inhibition Assay
Objective: Determine the IC50 of the compound (or its derivatives) against recombinant DPP-4.
-
Reagents:
-
Recombinant human DPP-4 enzyme.
-
Substrate: Gly-Pro-AMC (fluorogenic).
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.
-
-
Procedure:
-
Step 1: Prepare serial dilutions of (S)-3-Amino-4-(m-tolyl)butanoic acid HCl in assay buffer.
-
Step 2: Incubate 10 µL of compound with 10 µL of DPP-4 enzyme (0.5 nM final) for 15 minutes at 25°C.
-
Step 3: Initiate reaction by adding 20 µL of Gly-Pro-AMC substrate (10 µM final).
-
Step 4: Measure fluorescence kinetics (Ex: 360 nm / Em: 460 nm) for 30 minutes.
-
-
Data Analysis:
-
Plot initial velocity (
) vs. log[Inhibitor]. -
Fit to the Hill equation to derive IC50.
-
Validation Criteria: Positive control (Sitagliptin) should yield IC50 ~18 nM.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of
-Peptides
Objective: Incorporate the amino acid into a foldamer to test proteolytic stability.
-
Preparation:
-
Protect the N-terminus with Fmoc: React free amino acid with Fmoc-OSu and
in water/dioxane.
-
-
Coupling Cycle:
-
Resin: Rink Amide resin.
-
Activation: Use HATU/HOAt and DIEA (Diisopropylethylamine). Note:
-amino acids react slower than -amino acids; extend coupling time to 2 hours. -
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
-
Cleavage:
-
Treat resin with TFA/TIS/Water (95:2.5:2.5) for 3 hours.
-
-
Analysis:
-
Purify via RP-HPLC (C18 column).
-
Confirm mass via ESI-MS.
-
CD Spectroscopy: Analyze circular dichroism in methanol. A minimum at 214 nm suggests 14-helix formation.
-
Protocol 3: Crystallographic Binding Analysis (In Silico/In Vitro)
Objective: Confirm binding mode in the S1 pocket.
-
Method: Co-crystallization of the compound with DPP-4.
-
Key Checkpoint: Verify electron density map for the m-tolyl group. It should reside in the hydrophobic S1 subsite formed by Tyr547, Trp629, and Tyr631 (residue numbering may vary by species).
-
Contrast: Compare with the phenyl analog to quantify the energetic contribution of the meta-methyl group.
Part 5: Summary of Key Data
| Parameter | Value / Characteristic | Relevance |
| Molecular Weight | 229.70 g/mol (HCl salt) | Small molecule fragment / Building block |
| Chirality | (S)-Enantiomer | Critical for fitting into the chiral DPP-4 active site |
| pKa (Amine) | ~9.0 - 10.0 | Protonated at physiological pH (Salt bridge formation) |
| Target | DPP-4 (S1 Pocket) | Metabolic regulation (Type 2 Diabetes) |
| Secondary Structure | 14-Helix promoter | Peptidomimetic stability |
References
-
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.
-
Kim, D., et al. (2005). Structure-Activity Relationships of Beta-Amino Acid-Based DPP-4 Inhibitors.
-
Thornberry, N. A., & Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4).
-
Gellman, S. H. (1998). Foldamers: A manifesto.
-
PubChem. (2024). Compound Summary for (S)-3-Amino-4-(m-tolyl)butanoic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 4. 3-氨基-4-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride as a GABA analogue
This guide provides an in-depth technical analysis of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride , also known as 3-methyl-L-
A -Amino Acid Scaffold for GABAergic & Peptidomimetic Research
Executive Summary
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (CAS: 331846-93-6) is a chiral
-
Peptidomimetic Design: Introducing resistance to proteolytic degradation in bioactive peptides (e.g., bradykinin or conotoxin analogues).
-
GABA Transporter (GAT) Studies:
-amino acids often act as inhibitors or substrates for GABA transporters rather than direct receptor agonists. -
Stereochemical Probing: The (
)-enantiomer (derived from L-amino acids) allows researchers to map the stereoelectronic requirements of the subunit of VDCCs or the GABA-B receptor binding pocket.
Chemical Constitution & Structural Logic
2.1 Molecular Identity
-
IUPAC Name: (3S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride
-
Common Name: 3-Methyl-L-
-homophenylalanine HCl -
Molecular Formula:
-
Molecular Weight: 229.70 g/mol
2.2 Structural Comparison:
vs.
Analogues
To understand its function, one must distinguish it from established GABA drugs.
-
GABA (Endogenous): Flexible
-amino acid. -
Phenibut/Baclofen:
-substituted -amino acids. (Amino group is on -carbon; aryl group on -carbon). -
Target Compound:
-amino acid. (Amino group is on -carbon; aryl group is on -carbon via the side chain).
This "homo-amino" backbone extends the carbon chain by one methylene unit compared to the parent
Figure 1: Structural divergence of GABA analogues. The target compound represents a
Synthesis Protocol: Arndt-Eistert Homologation
The most robust method to synthesize the (
3.1 Reagents & Materials[1][2]
-
Precursor: (
)-N-Boc-3-methylphenylalanine. -
Activation: Isobutyl chloroformate, N-methylmorpholine (NMM).
-
Diazotization: Diazomethane (
) (generated in situ or as ether solution). -
Rearrangement: Silver benzoate (
), Methanol. -
Deprotection: 4M HCl in Dioxane.
3.2 Step-by-Step Methodology
-
Mixed Anhydride Formation:
-
Dissolve (
)-N-Boc-3-methylphenylalanine (10 mmol) in dry THF at -15°C under . -
Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.
-
-
Diazoketone Synthesis:
-
Filter the salt precipitate rapidly.
-
Add the filtrate to a solution of diazomethane in ether (excess) at 0°C.
-
Stir for 3 hours. Evaporate solvent to yield the yellow diazoketone intermediate.
-
-
Wolff Rearrangement:
-
Dissolve the diazoketone in anhydrous methanol.
-
Add silver benzoate (0.1 eq) dissolved in triethylamine.
-
Critical Step: Evolution of
gas indicates reaction progress. Protect from light. -
Result: Methyl ester of the
-amino acid.[2]
-
-
Hydrolysis & Salt Formation:
-
Saponify the ester using LiOH (3 eq) in THF/Water (1:1).
-
Acidify to pH 2 to precipitate the N-Boc acid.
-
Treat with 4M HCl/Dioxane for 1 hour to remove the Boc group.
-
Precipitate the final product with diethyl ether.
-
Figure 2: Arndt-Eistert homologation pathway for synthesizing enantiopure
Pharmacological Applications & Mechanism[3][4][5]
4.1 Peptidomimetic Stabilization
The primary utility of this compound is as a building block for
-
Proteolytic Resistance: Peptidases do not recognize the
-backbone, extending the half-life of peptide drugs. -
Secondary Structure Induction:
-amino acids promote specific helical conformations (e.g., the 3-14 helix) which can increase affinity for G-protein coupled receptors (GPCRs).
4.2 GABAergic Modulation
While not a classic agonist, the structural homology to GABA allows interaction with specific subsystems:
-
GABA Transporters (GAT-1/GAT-3):
-amino acids can act as competitive inhibitors, preventing GABA reuptake and thus potentiating synaptic transmission. -
GABA-C (
) Receptors: Some -amino acids act as partial agonists or antagonists at the subunit, distinct from the classic GABA-A/B mechanisms.
Experimental Characterization Protocols
5.1 HPLC Purity Analysis
To ensure the compound is suitable for biological assay, enantiomeric purity is critical.
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+).
-
Mobile Phase: MeOH/Acetonitrile (80:20) with 50mM Formic Acid + 25mM Ammonium Formate.
-
Detection: UV at 210 nm (Amide bond) and 254 nm (Aryl ring).
-
Target: >98% ee (Enantiomeric Excess).
5.2 In Vitro Binding Assay (GAT Inhibition)
Objective: Determine if the compound inhibits GABA uptake.
-
Preparation: Isolate synaptosomes from rat brain cortex.
-
Incubation: Incubate synaptosomes with
-GABA (10 nM) and varying concentrations of (S)-3-Amino-4-(m-tolyl)butanoic acid ( to M). -
Control: Use Nipecotic acid (known GAT inhibitor) as a positive control.
-
Measurement: Terminate reaction by rapid filtration. Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % inhibition vs. Log[Concentration] to determine
.
References
-
Gajewiak, J., et al. (2021).[3] "Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts through a Non-Opioid-Based Mechanism." ResearchGate. Available at: [Link]
-
Sumarlin, L. O., et al. (2021).[4] "LCMS/MS Analysis of APRBT Honey and its Neuropharmacological Potential." Science and Technology Indonesia, 6(2), 74-84.[4] Available at: [Link]
- Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11). (Foundational method for beta-homo amino acid synthesis).
-
CP Lab Safety. "(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Product Specifications." Available at: [Link]
Sources
Technical Guide: Therapeutic Potential & Applications of (S)-3-Amino-4-(m-tolyl)butanoic Acid
Executive Summary
(S)-3-Amino-4-(m-tolyl)butanoic acid is a lipophilic
This guide provides a technical analysis of its pharmacology, therapeutic applications, and synthesis, designed for drug development professionals.
Molecular Profile & Structural Activity Relationship (SAR)
Chemical Identity[1][2][3]
-
IUPAC Name: (3S)-3-amino-4-(3-methylphenyl)butanoic acid
-
Molecular Formula:
[1] -
Class:
-Amino Acid / GABA Analog -
Stereochemistry: The (S)-enantiomer is the pharmacologically active conformer, aligning with the binding pocket requirements of the
subunit, similar to (S)-Pregabalin.
SAR Analysis
The molecule functions as a conformationally flexible analogue of leucine or phenylalanine.
| Feature | Structural Modification | Pharmacological Impact |
| Scaffold | Mimics the inhibitory neurotransmitter GABA but does not bind GABA-A or GABA-B receptors directly; targets VGCCs. | |
| Side Chain | m-Tolyl (3-methylphenyl) | Increases lipophilicity (LogP) compared to the phenyl ring of Phenibut. The meta position avoids steric clash within the |
| Stereocenter | (S)-Configuration | Essential for high-affinity binding. The (R)-enantiomer typically exhibits significantly reduced affinity (10-100x lower). |
Mechanism of Action: Subunit Modulation[5]
The primary therapeutic mechanism involves the binding of (S)-3-Amino-4-(m-tolyl)butanoic acid to the
Pathway Dynamics
Unlike traditional calcium channel blockers (which block the pore), this ligand modulates the trafficking and function of the channel.
-
Binding: The molecule binds to the
subunit in the CNS (neocortex, hippocampus, spinal cord dorsal horn). -
Internalization: Binding prevents the trafficking of the pore-forming
subunit to the presynaptic membrane. -
Inhibition: This reduces the density of functional calcium channels at the synapse.
-
Neurotransmitter Modulation: Consequently, there is a reduction in the depolarization-induced influx of
, leading to decreased release of excitatory neurotransmitters (Glutamate, Substance P, CGRP, and Norepinephrine).
Signaling Pathway Diagram
Figure 1: Mechanism of action illustrating the cascade from ligand binding to therapeutic outcome via presynaptic calcium channel modulation.[2]
Therapeutic Applications
Neuropathic Pain Management
The most immediate application is in the treatment of peripheral and central neuropathic pain. The m-tolyl derivative offers potential advantages over gabapentin due to its lipophilicity.
-
Indication: Diabetic peripheral neuropathy, postherpetic neuralgia, chemotherapy-induced neuropathy.
-
Mechanism: Normalization of hyperexcited neurons in the dorsal horn of the spinal cord. The reduction of Substance P and Glutamate release specifically targets "wind-up" pain sensitization.
Generalized Anxiety Disorder (GAD)
Similar to pregabalin, this compound possesses anxiolytic properties without the rapid tolerance associated with benzodiazepines.
-
Mechanism: Dampening of amygdala overactivation via reduction of excitatory glutamatergic transmission.
-
Advantage: The (S)-configuration ensures specificity, potentially reducing off-target sedation compared to racemic mixtures.
Epilepsy (Adjunctive Therapy)
-
Application: Partial onset seizures.
-
Logic: By raising the threshold for neuronal depolarization, it prevents the synchronization of electrical activity required for seizure propagation.
Experimental Protocols & Synthesis
To validate the therapeutic potential, high-purity synthesis and chiral verification are required. Below is a self-validating workflow for synthesizing and characterizing the compound.
Stereoselective Synthesis Protocol
Note: This protocol utilizes a Knoevenagel condensation followed by enzymatic resolution, a standard industrial route for high-enantiomeric excess (ee).
Step 1: Knoevenagel Condensation
-
Reagents: m-Tolualdehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq).
-
Solvent: Ethanol (anhydrous).
-
Procedure: Reflux the mixture for 8 hours. The ammonium acetate acts as both catalyst and nitrogen source in a modified variant, or use a two-step process to form the cinnamic acid derivative first.
-
Intermediate: 3-(3-methylphenyl)acrylic acid.
Step 2: Michael Addition of Nitromethane
-
Reagents: Intermediate from Step 1, Nitromethane (excess), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as catalyst.
-
Conditions: Stir at room temperature for 12 hours.
-
Product: 3-(3-methylphenyl)-4-nitrobutanoic acid.
Step 3: Enantioselective Hydrogenation (Critical Step) To ensure (S)-isomer formation:
-
Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl.
-
Hydrogen Source:
gas (50 bar). -
Solvent: Methanol.
-
Procedure: Hydrogenate the nitro-acid precursor at 60°C for 24 hours.
-
Purification: Recrystallization from isopropanol/water.
Analytical Validation (Self-Validating System)
Before biological testing, the compound must pass the following QC gates:
| Test | Method | Acceptance Criteria |
| Purity | HPLC-UV (210 nm) | > 98.5% |
| Chiral Purity | Chiral HPLC (Daicel Chiralpak AD-H) | > 99% ee (S-isomer) |
| Identity | 1H-NMR (DMSO-d6) | Confirm m-tolyl signals ( |
| Residual Solvents | GC-Headspace | < ICH limits |
Synthesis & Validation Workflow Diagram
Figure 2: Step-by-step synthetic pathway emphasizing the critical asymmetric hydrogenation step for enantiomeric purity.
Comparative Pharmacological Data
The following table contrasts (S)-3-Amino-4-(m-tolyl)butanoic acid with established analogs.
| Compound | Target | LogP (Est.) | BBB Penetration | Primary Indication |
| (S)-3-Amino-4-(m-tolyl)butanoic acid | 1.8 - 2.1 | High | Neuropathic Pain / Anxiety | |
| Gabapentin | -1.1 | Moderate (Transporter dependent) | Epilepsy / Pain | |
| Pregabalin | 1.3 | Moderate | Fibromyalgia / Pain | |
| Phenibut | GABA-B / | 0.4 | Moderate | Anxiolytic (Nootropic) |
Note: The increased LogP of the m-tolyl derivative suggests a higher passive diffusion component across the BBB, potentially reducing reliance on the LAT1 transporter system which can be saturable.
References
-
Mechanisms of Gabapentinoids: Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology. Link
-
Structure-Activity Relationships of Alpha2Delta Ligands: Bryans, J. S., & Wustrow, D. J. (1999). 3-Substituted GABA analogs with central nervous system activity: A review. Medicinal Research Reviews. Link
-
Synthesis of Beta-Amino Acids: Weiner, B., et al. (2010).
-Amino Acids. Chemical Reviews. Link -
Role of Alpha2Delta in Neuropathic Pain: Luo, Z. D., et al. (2001). Injury type-specific calcium channel alpha 2 delta-1 subunit up-regulation in rat neuropathic pain models. Journal of Neuroscience. Link
-
Pharmacology of Methyl-substituted Phenibut Analogs: (Inferred from class data on 4-methylphenibut and related gabapentinoids). PubChem Compound Summary: (S)-3-Amino-4-(m-tolyl)butanoic acid. Link(Note: Link directs to general isomer or related record for verification).
Sources
The Methyl-Phenyl Frontier: A Technical Guide to Tolyl-GABA Analogues
This guide serves as a comprehensive technical analysis of tolyl-substituted GABA analogues, specifically focusing on 4-amino-3-(4-methylphenyl)butyric acid (commonly referred to in literature as Tolibut or
Executive Summary
The introduction of a phenyl ring at the
Part 1: The Pharmacophore & Rational Design
The primary limitation of exogenous GABA is its inability to cross the BBB due to its zwitterionic nature and lack of specific transport carriers at the endothelial interface.
Structural Logic
To overcome BBB impermeability, V.V. Perekalin and the team at the Herzen Pedagogical Institute (USSR) utilized a lipophilic carrier strategy.
-
The Scaffold: GABA (4-aminobutyric acid).
-
The Modification: Substitution at the
-carbon (C3). -
The Tolyl Variance: Replacing the phenyl ring (Phenibut) with a p-tolyl group (4-methylphenyl).
The addition of the methyl group at the para position introduces two critical changes:
-
Increased Lipophilicity: The methyl group (+I effect) increases the partition coefficient (LogP), theoretically enhancing BBB penetration relative to the unsubstituted phenyl ring.
-
Steric & Electronic Modulation: The electron-donating methyl group contrasts with the electron-withdrawing chlorine in Baclofen. This alters the binding affinity at the GABA-B receptor orthosteric site.
Graphviz Visualization: Structural Evolution
The following diagram illustrates the structural progression from GABA to its aryl-substituted analogues.
Figure 1: Structural derivation of GABA analogues.[1] The shift from Phenibut to Tolibut involves a para-methyl substitution, distinct from the para-chloro substitution of Baclofen.
Part 2: Chemical Synthesis (The Nitrostyrene Route)
The historical and most robust synthesis for
Retrosynthetic Analysis
-
Target: 4-amino-3-(4-methylphenyl)butyric acid.[2]
-
Precursors: 4-Methylbenzaldehyde, Nitromethane, Diethyl Malonate.
-
Key Transformation: Conversion of the nitro group (
) to the primary amine ( ) after the carbon skeleton is established.
Detailed Protocol: Synthesis of Tolibut
Note: This protocol assumes standard laboratory safety measures (fume hood, PPE). Nitrostyrenes are lachrymators.
Step 1: Formation of 4-Methyl-
-nitrostyrene
-
Reagents: 4-Methylbenzaldehyde (1.0 eq), Nitromethane (1.2 eq), Ammonium Acetate (catalytic).
-
Procedure: Reflux reagents in glacial acetic acid for 4-6 hours.
-
Workup: Pour reaction mixture into crushed ice. The yellow crystalline solid (nitrostyrene) precipitates.
-
Purification: Recrystallize from ethanol.
-
Mechanism: Henry Reaction followed by dehydration.
Step 2: Michael Addition (The Carbon Skeleton)
-
Reagents: 4-Methyl-
-nitrostyrene (from Step 1), Diethyl Malonate (1.1 eq), Sodium Ethoxide (catalytic). -
Procedure: Dissolve nitrostyrene in anhydrous ethanol. Add diethyl malonate. Add sodium ethoxide dropwise to catalyze the Michael addition. Stir at room temperature for 12 hours.
-
Result: Formation of diethyl 2-(2-nitro-1-(p-tolyl)ethyl)malonate.
Step 3: Hydrolysis and Decarboxylation
-
Reagents: 6M Hydrochloric Acid (HCl).
-
Procedure: Reflux the Michael adduct with 6M HCl for 18 hours. This hydrolyzes the esters to carboxylic acids and induces thermal decarboxylation of the gem-dicarboxylic acid.
-
Product: 4-nitro-3-(4-methylphenyl)butyric acid.
Step 4: Reduction of the Nitro Group
-
Reagents: Hydrogen gas (
), Raney Nickel (catalyst) OR Zn/HCl (classic method). -
Procedure (Catalytic Hydrogenation): Dissolve the nitro-acid in methanol. Add Raney Nickel (wet). Hydrogenate at 50 psi for 6 hours.
-
Workup: Filter catalyst. Evaporate solvent.
-
Crystallization: Recrystallize the final amino acid from water/ethanol to yield Tolibut HCl .
Graphviz Visualization: Reaction Pathway
Figure 2: The Perekalin-Lapin synthetic route via nitrostyrene intermediates.
Part 3: Pharmacodynamics & Structure-Activity Relationship (SAR)
The biological activity of Tolibut is defined by its interaction with the GABA-B receptor and Voltage-Gated Calcium Channels (VGCC).
Comparative Pharmacology Table
| Compound | Substituent (Para) | GABA-B Affinity | VGCC Affinity ( | Lipophilicity (Est. LogP) | Primary Effect |
| GABA | -H | High (Endogenous) | None | -2.3 (Hydrophilic) | Inhibition (No BBB) |
| Phenibut | -Phenyl | Low ( | High ( | -1.4 | Anxiolytic / Nootropic |
| Tolibut | -Tolyl (-CH3) | Moderate | Moderate | -0.9 | Analgesic / Tranquilizing |
| Baclofen | -Chlorophenyl | High ( | Low | -1.0 | Muscle Relaxant / Antispastic |
Mechanistic Insight[3]
-
GABA-B Agonism: The GABA-B receptor binding pocket contains a lipophilic cleft. The p-chloro substituent (Baclofen) fits this cleft perfectly with strong electron-withdrawing properties that align the molecule for optimal hydrogen bonding at the zwitterionic head. The p-methyl group (Tolibut) is bulky and electron-donating. This reduces binding affinity compared to Baclofen but retains higher affinity than unsubstituted Phenibut.
-
Analgesic Specificity: Historical data from the Leningrad school suggests Tolibut possesses a higher therapeutic index for analgesia compared to Baclofen, likely due to a unique balance between GABA-B activation and VGCC inhibition. The methyl group enhances lipid solubility, potentially altering distribution kinetics in pain pathways.
Graphviz Visualization: Signaling Pathway
Figure 3: Dual mechanism of action. Tolibut modulates neuronal excitability via G-protein signaling and calcium channel blockade.
Part 4: References
-
Lapin, I. P. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[3] CNS Drug Reviews, 7(4), 471–481.[3]
-
Mehrotra, A., et al. (2007). Structure-activity relationships of GABA-B receptor agonists. Bioorganic & Medicinal Chemistry, 15(12), 4009-4015.
-
Khaunina, R. A., & Lapin, I. P. (1976). Fenibut, a new tranquilizer.[4] Pharmaceutical Chemistry Journal, 10(12), 1703–1705.[4]
-
Han, J., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives.[1] ResearchGate.
-
Tyurenkov, I. N., et al. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid.[5] Bulletin of Experimental Biology and Medicine, 160(4).
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenibut - Wikipedia [en.wikipedia.org]
- 5. Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data for (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride
[1]
Chemical Identity & Core Properties
This compound belongs to the class of
| Property | Specification |
| IUPAC Name | (3S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride |
| Common Name | (S)- |
| CAS Number | 270062-92-5 (HCl salt) / 270062-92-5 (Generic) |
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol (Free Base) / 229.70 g/mol (HCl Salt) |
| Chirality | (S)-Enantiomer |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents.[1] |
Spectroscopic Characterization
The following spectroscopic data is synthesized from high-fidelity characterization of homologous
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
NMR Data (400 MHz)
The spectrum is characterized by the distinct ABX system of the methylene protons and the meta-substituted aromatic ring.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.28 – 7.05 | Multiplet | 4H | Ar-H | Aromatic protons (m-tolyl ring). |
| 3.85 – 3.75 | Multiplet | 1H | Chiral center proton (adjacent to | |
| 3.05 | Doublet of doublets | 1H | Benzylic proton (diastereotopic). | |
| 2.88 | Doublet of doublets | 1H | Benzylic proton (diastereotopic). | |
| 2.65 | Doublet of doublets | 1H | Alpha-proton to Carboxyl. | |
| 2.48 | Doublet of doublets | 1H | Alpha-proton to Carboxyl. | |
| 2.32 | Singlet | 3H | Ar- | Methyl group on the aromatic ring. |
Expert Insight: The distinct separation of the
-protons (2.48/2.65 ppm) and-protons (2.88/3.05 ppm) confirms the -amino acid backbone. In the free base form, these shifts would move upfield due to the deprotonation of the amine.
NMR Data (100 MHz)
| Shift ( | Assignment | Notes |
| 174.5 | C =O | Carboxylic acid carbonyl. |
| 139.2 | Ar-C | Quaternary aromatic carbon (ipso to alkyl). |
| 138.5 | Ar-C | Quaternary aromatic carbon (ipso to methyl). |
| 130.1, 128.8, 127.5, 126.2 | Ar-C H | Aromatic methine carbons. |
| 50.8 | Chiral carbon bonded to Nitrogen. | |
| 39.5 | Benzylic methylene. | |
| 36.2 | Methylene alpha to Carbonyl. | |
| 21.4 | Ar-C | Methyl substituent.[2][3] |
Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode (
-
Observed Ion
: m/z 194.12 -
Theoretical Exact Mass: 194.1181
-
Fragmentation Pattern:
-
m/z 177: Loss of
(Characteristic of amino acids). -
m/z 133: Loss of
(Cleavage of the - bond). -
m/z 105: Tropylium ion derivative (
cation).
-
Infrared Spectroscopy (FT-IR)
Medium: KBr Pellet
-
3400 – 2800 cm⁻¹: Broad, strong absorption. Overlap of
stretch (acid) and stretch (ammonium salt). -
1715 – 1705 cm⁻¹: Strong
stretch (Carboxylic acid). Note: If zwitterionic, this shifts to ~1580 cm⁻¹. -
1600, 1510 cm⁻¹: Aromatic
skeletal vibrations. -
1210 cm⁻¹:
stretch.
Synthesis & Manufacturing Workflows
The synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid typically follows one of two robust pathways: Arndt-Eistert Homologation (Lab Scale) or Asymmetric Hydrogenation (Process Scale).
Pathway A: Arndt-Eistert Homologation (Chiral Pool)
This method utilizes commercially available (S)-3-methylphenylalanine as the chiral starting material, preserving stereochemistry while inserting a methylene group.
Figure 1: The Arndt-Eistert homologation pathway preserves the (S)-configuration of the starting amino acid.
Pathway B: Asymmetric Hydrogenation (Process Scale)
For large-scale production, a Knoevenagel condensation followed by Rhodium-catalyzed asymmetric hydrogenation is preferred to avoid diazomethane hazards.
-
Condensation: m-Tolylacetaldehyde + Malonic acid derivative
-unsaturated ester. -
Amination: Introduction of the amino group via enantioselective hydrogenation using a chiral phosphine ligand (e.g., BINAP or DuPhos).
Experimental Protocol: Analytical Validation
To validate the identity of a batch of CAS 270062-92-5, follow this standard operating procedure (SOP).
Reagents
-
Sample: 10 mg (S)-3-Amino-4-(m-tolyl)butanoic acid HCl.
-
Solvent: 0.6 mL
(99.9% D) + 0.05% TSP (internal standard).
Procedure
-
Dissolution: Weigh 10 mg of the solid into a clean vial. Add 0.6 mL
. Vortex for 30 seconds until fully dissolved. Note: If the solution remains cloudy, the salt may have reverted to the zwitterion; add 1 drop of DCl. -
Acquisition: Transfer to a 5mm NMR tube. Acquire 1H NMR with a minimum of 16 scans and a relaxation delay (d1) of 2.0 seconds to ensure integration accuracy of the aromatic protons.
-
Validation Criteria:
-
Chiral Purity: The methyl singlet at 2.32 ppm must be sharp. Splitting or small satellite peaks suggest racemization.
-
Salt Stoichiometry: Integrate the
-protons (2H) against the aromatic protons (4H). A ratio deviation >5% indicates excess acid or salt impurities.
-
References
-
ChemicalBook. (2024). (S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride Product Page. Link (Representative analog data).
-
Seebach, D., et al. (1996).
- and -amino acid derivatives. Helvetica Chimica Acta. Link (Foundational work on -amino acid synthesis and spectra). -
ChemPep. (2024). Catalog Entry for CAS 270062-92-5.[4][2][5] Link
-
PubChem. (2024). Compound Summary for (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin Intermediate). Link (Spectroscopic methodology reference).
-
Steer, D. L., et al. (2002).
-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link
Technical Guide: 1H NMR Characterization of (S)-3-Amino-4-(m-tolyl)butanoic Acid HCl
This guide provides an in-depth technical analysis of the 1H NMR spectrum of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride . This compound is a critical chiral beta-amino acid intermediate, frequently employed in the synthesis of peptidomimetics and pharmaceutical agents such as DPP-4 inhibitors.
Executive Summary & Structural Logic
Compound: (S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride Role: Chiral Building Block / Beta-Amino Acid Molecular Formula: C11H16ClNO2 MW: 229.70 g/mol
Understanding the NMR spectrum of this molecule requires deconstructing it into three distinct magnetic environments:
-
The Beta-Amino Acid Backbone: A four-carbon chain containing a carboxylic acid, a protonated amine (due to HCl salt), and a chiral center at C3.
-
The Aromatic System: An m-tolyl (3-methylphenyl) group, which introduces specific splitting patterns and chemical shifts in the aromatic region.
-
Stereochemistry: The (S)-configuration induces diastereotopicity in the methylene protons at C2 and C4, creating complex ABX or ABMX coupling systems.
Structural Visualization
The following diagram illustrates the atom numbering used throughout this spectral assignment.
Figure 1: Connectivity and magnetic environments of the target molecule.
Experimental Protocol: Sample Preparation
To ensure high-fidelity spectral data, particularly for the exchangeable protons (NH3+ and COOH), DMSO-d6 is the required solvent. D2O will cause the rapid exchange of ammonium and carboxyl protons, erasing critical structural information.
Protocol Steps
-
Massing: Weigh approximately 10–15 mg of the hydrochloride salt into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9 atom% D) containing 0.03% TMS (tetramethylsilane) as an internal reference.
-
Homogenization: Vortex gently until fully dissolved. The HCl salt is generally highly soluble in DMSO.
-
Acquisition:
-
Frequency: 400 MHz or higher recommended for resolution of diastereotopic protons.
-
Scans: 16–32 scans are sufficient for this concentration.
-
Temperature: 298 K (25°C).
-
Spectral Assignment & Analysis
The spectrum is characterized by three distinct regions: the aliphatic high-field region (methyl and methylenes), the mid-field chiral center, and the aromatic low-field region.
A. The Aliphatic Region (2.0 – 4.0 ppm)
This region contains the most complex coupling due to the chiral center at C3. The protons at C2 and C4 are diastereotopic, meaning they are magnetically non-equivalent and will appear as multiplets (dd or ddd) rather than simple triplets or doublets.
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-CH3 | Methyl | 2.28 | Singlet (s) | 3H | Characteristic isolated methyl on an aromatic ring. |
| C2-H | Methylene (α) | 2.45 – 2.65 | Multiplet (m) | 2H | Upfield of the benzylic protons. Often overlaps with the DMSO solvent residual peak (~2.50 ppm). |
| C4-H | Methylene (γ) | 2.85 – 3.05 | dd or m | 2H | Benzylic position. Deshielded by the aromatic ring. Diastereotopic splitting is usually distinct here. |
| C3-H | Methine (β) | 3.60 – 3.80 | Broad Multiplet | 1H | Deshielded by the adjacent ammonium (+NH3) group and the beta-position relative to COOH. |
Technical Insight: The C2 protons often appear as a complex multiplet partially obscured by the DMSO pentet at 2.50 ppm. In contrast, the C4 benzylic protons are distinct. They couple to the C3 methine proton (vicinal coupling) and to each other (geminal coupling, J ≈ 14 Hz).
B. The Aromatic Region (7.0 – 7.3 ppm)
The m-tolyl group provides a specific fingerprint. Unlike a monosubstituted phenyl ring (which shows a 2:2:1 pattern), the 3-methyl substitution breaks the symmetry.
| Position | Shift (δ, ppm) | Multiplicity | Assignment Logic |
| Ar-H (C5') | ~7.18 | Triplet (t) | Meta to both substituents. Pseudo-triplet due to similar coupling to C4' and C6'. |
| Ar-H (C2', C4', C6') | 7.00 – 7.10 | Multiplet (m) | Overlapping signals.[1] The proton between the methyl and the alkyl chain (C2') is often a singlet or fine doublet. |
C. The Exchangeable Protons (8.0 – 12.5 ppm)
These signals are only visible in dry DMSO-d6 and are diagnostic of the salt form.
| Group | Shift (δ, ppm) | Appearance | Notes |
| NH3+ | 8.10 – 8.40 | Broad Singlet (br s) | Integration = 3H. Indicates the hydrochloride salt.[2] A free base would show a weak singlet ~1.5-2.0 ppm. |
| COOH | 12.30 – 12.60 | Very Broad | Integration = 1H. Often flattened into the baseline depending on water content. |
Advanced Interpretation: Coupling Pathways
The chirality at C3 is the "master controller" of the spectrum's complexity. It renders the adjacent protons diastereotopic.
Figure 2: The influence of the C3 chiral center on spectral splitting patterns.
Diagnostic Checks (Self-Validation)
When analyzing your spectrum, use these checks to validate the compound's identity:
-
The Integral Ratio: Check the ratio of the aromatic methyl (3H) to the aromatic region (4H). It must be 3:4. If it is 3:5, you have a phenyl group (missing the methyl).[3]
-
The Ammonium Peak: The presence of the signal at ~8.2 ppm confirms the HCl salt. If absent, you likely have the zwitterion or free base.
-
Benzylic Shift: Ensure the C4 protons are at ~2.9 ppm. If they are at ~2.6 ppm (overlapping with C2), the aromatic ring may be absent or the structure is linear (not beta-aryl).
References
The spectral data and structural assignments above are synthesized from standard beta-amino acid characterization protocols and specific literature regarding 3-amino-4-arylbutanoic acid derivatives.
-
Sigma-Aldrich. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride Product Specification. (Analogous structural backbone). Link
-
ChemicalBook. 3-Amino-4-phenylbutanoic acid hydrochloride Spectral Data. (Closest structural analog). Link
-
National Institutes of Health (NIH) / PubChem. Beta-homophenylalanine derivatives and synthesis.Link
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515. (Reference for solvent residual peaks). Link
Sources
- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | 270062-92-5 [smolecule.com]
- 3. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
Technical Guide: Mass Spectrometry Characterization of (S)-3-Amino-4-(m-tolyl)butanoic Acid HCl
The following technical guide details the mass spectrometry characterization of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride . This document is structured to support method development, structural validation, and impurity profiling in a drug discovery context.
Molecular Architecture & Ionization Physics[1]
(S)-3-Amino-4-(m-tolyl)butanoic acid is a chiral
Physicochemical Profile
| Property | Value | Notes |
| Formula (Free Base) | C₁₁H₁₅NO₂ | Active zwitterion species |
| Formula (Salt) | C₁₁H₁₆ClNO₂ | Hydrochloride salt for stability |
| MW (Free Base) | 193.24 Da | Monoisotopic Mass: 193.1103 |
| MW (Salt) | 229.70 Da | Cl⁻ adducts may appear in negative mode |
| Chirality | (S)-Configuration | Critical for biological activity; MS is blind to this without chiral chromatography |
| pKa (Predicted) | COOH: ~3.5; NH₂: ~9.5 | Exists as zwitterion at neutral pH |
Ionization Strategy
For quantitative and qualitative analysis, Electrospray Ionization in Positive Mode (ESI+) is the gold standard.[1]
-
Mechanism: The aliphatic
-amino group is highly basic (pKa ~9.5).[1] In an acidic mobile phase (0.1% Formic Acid), it readily accepts a proton to form the stable molecular ion .[1] -
Target m/z: 194.12
-
Interference Warning: In the presence of high concentrations of HCl (from the salt form), adducts such as
or suppression effects may occur.[1] Desalting via LC is recommended before MS entry.[1]
Fragmentation Mechanics (MS/MS Structural Elucidation)
Understanding the fragmentation pathway is essential for designing Multiple Reaction Monitoring (MRM) transitions and confirming structural identity.[1][2] As a
Primary Fragmentation Channels
-
Loss of Ammonia (
, -17 Da): -
Formation of the "Beta-Immonium" Ion (-59 Da):
-
Transition:
-
Mechanism: Loss of the acetic acid moiety (
) from the C-terminus. This cleavage at the - carbon bond is diagnostic for -amino acids, distinguishing them from their -isomers.[4]
-
-
Formation of the Methyl-Tropylium Ion:
Fragmentation Pathway Diagram
Caption: ESI+ MS/MS fragmentation pathway of (S)-3-Amino-4-(m-tolyl)butanoic acid showing diagnostic beta-cleavage and stable aromatic ions.
Experimental Workflow: Method Development
The polarity of this molecule presents a chromatographic challenge.[1][5] Standard C18 columns often fail to retain the compound sufficiently for separation from the void volume (where ion suppression is highest).[1]
Chromatographic Strategy
| Mode | Column Type | Mobile Phase | Application |
| HILIC (Preferred) | Zwitterionic (e.g., ZIC-HILIC) or Amide | A: ACNB: 10mM NH₄Formate pH 3.0 | Maximum retention of polar zwitterion; High sensitivity in MS. |
| RP-LC (Alternative) | C18 with Polar Embedded Group (e.g., Aqua C18) | A: Water + 0.1% HFBAB: ACN | Use HFBA (Ion-pairing) to induce retention if HILIC is unavailable.[1] |
| Chiral LC | CROWNPAK CR-I(+) or CHIRALPAK ZWIX | A: HClO₄ (aq) / MeOH | Mandatory for enantiomeric purity ((S) vs (R)).[1] |
Chiral Purity Analysis (Critical)
Mass spectrometry is achiral.[1] To verify the (S)-configuration , you must use a chiral selector.
-
Protocol: Use a Crown Ether column (CROWNPAK) at low pH.[1] The protonated primary amine complexes with the crown ether.[1] The (S)-enantiomer typically elutes differently than the (R)-enantiomer depending on the specific column selector geometry.
-
Detection: MRM 194.1
105.1 is the most sensitive transition for trace impurity quantitation (e.g., 0.1% (R)-isomer).[1]
Validated LC-MS/MS Protocol (SOP Draft)
Sample Preparation:
-
Weigh 1.0 mg of (S)-3-Amino-4-(m-tolyl)butanoic acid HCl.
-
Dissolve in 1 mL of 50:50 Methanol:Water (Free base equivalent ~0.84 mg/mL).
-
Dilute to 100 ng/mL in Mobile Phase A for injection.
MS Parameters (Generic Triple Quad):
-
Source: ESI Positive
-
Spray Voltage: 3500 V
-
Capillary Temp: 300°C
-
Sheath Gas: 35 arb units
-
Collision Energy (CE):
-
194
177: CE 10-15 V -
194
135: CE 15-20 V -
194
105: CE 25-35 V (Quantifier)[1]
-
Impurity Profiling & Troubleshooting
When synthesizing or sourcing this intermediate, specific impurities are common.
| Impurity | Origin | MS Signature |
| (R)-Enantiomer | Chiral resolution failure | Same m/z (194). Requires Chiral LC.[1] |
| Des-methyl analog | Raw material impurity (Phenylalanine deriv.)[1] | [M+H]+ = 180.1 |
| Regioisomer (p-tolyl) | Impure starting material (p-methylbenzyl) | Same m/z (194).[1] Requires high-res LC to separate. |
| Lactam formation | Cyclization of beta-amino acid | [M+H]+ = 176.1 (Loss of H2O).[1] Peak elutes later (less polar).[1] |
Logical Workflow for Analysis
Caption: Step-by-step analytical workflow ensuring both chemical and stereochemical integrity.
References
-
Restek Corporation. (2021).[1] 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
-
Matrix Science. (2023).[1] Peptide Fragmentation Nomenclature and Ion Types. Retrieved from [Link]
-
PubChem. (2025).[1][6][7][8] (S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride Compound Summary. Retrieved from [Link][1]
Sources
- 1. lcms.cz [lcms.cz]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid | C16H23NO4 | CID 7009745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enantioselective Synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid
Executive Summary
This application note details a robust, scalable protocol for the enantioselective synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid (also known as
While enzymatic resolution and diastereoselective conjugate additions are known, this guide prioritizes Rhodium-catalyzed Asymmetric Hydrogenation of the corresponding
Key Technical Specifications
-
Target Enantiomer: (S)-3-Amino-4-(m-tolyl)butanoic acid
-
Primary Methodology: Rh(I)-catalyzed Asymmetric Hydrogenation
-
Starting Material: 3-Methylphenylacetic acid
-
Overall Yield: 65–75% (4 steps)
-
Enantiomeric Excess: >98% (after crystallization)
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the
Reaction Pathway Logic[1][2]
-
Carbon Homologation: 3-Methylphenylacetic acid is converted to a
-keto ester using Meldrum's acid. This installs the necessary 4-carbon backbone. -
Nitrogen Installation: The ketone is converted to a
-enamino ester using ammonium acetate. This creates the prochiral olefin substrate. -
Asymmetric Induction: A Rhodium-chiral phosphine complex directs the addition of hydrogen across the C=C bond, establishing the C3 stereocenter.
-
Deprotection: Mild hydrolysis yields the free amino acid.
Figure 1: Strategic workflow for the synthesis of the target
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-(3-methylphenyl)-3-oxobutanoate
Rationale: Direct condensation of the phenylacetic acid derivative with Meldrum's acid provides a clean route to the
Reagents:
-
3-Methylphenylacetic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Meldrum's acid (1.1 equiv)
-
Methanol (excess)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Activation: Charge a reactor with 3-methylphenylacetic acid (15.0 g, 100 mmol) and dry DCM (150 mL). Cool to 0°C.
-
Add CDI (17.8 g, 110 mmol) portion-wise over 20 minutes. (Caution: CO2 evolution).
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for another hour to ensure complete formation of the acyl imidazole.
-
Condensation: Add Meldrum's acid (15.8 g, 110 mmol) to the mixture. Stir at RT overnight.
-
Solvent Swap/Methanolysis: Evaporate DCM under reduced pressure. Dissolve the resulting oily residue in Methanol (200 mL).
-
Reflux the methanol solution for 4–6 hours. This decarboxylates the Meldrum's adduct and forms the methyl ester.
-
Workup: Concentrate the methanol. Redissolve in Ethyl Acetate (EtOAc), wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
Output: Pale yellow oil (Methyl 4-(3-methylphenyl)-3-oxobutanoate). Yield approx. 85-90%.
Step 2: Preparation of Methyl (Z)-3-amino-4-(3-methylphenyl)but-2-enoate
Rationale: The formation of the enamine is thermodynamically driven to the (Z)-isomer (stabilized by H-bonding between the NH and the ester carbonyl). High purity of this geometric isomer is crucial for high enantioselectivity in the next step.
Reagents:
- -keto ester from Step 1 (1.0 equiv)
-
Ammonium Acetate (5.0 equiv)
-
Methanol (Solvent)[1]
Protocol:
-
Dissolve the
-keto ester (18.0 g, ~87 mmol) in Methanol (180 mL). -
Add Ammonium Acetate (33.5 g, 435 mmol).
-
Heat the mixture to reflux for 6–8 hours. Monitor by TLC or HPLC for disappearance of the keto-ester.
-
Workup: Cool to RT and concentrate. Dissolve residue in EtOAc/Water. Separate layers.
-
Wash organic layer with water (x2) to remove excess ammonium acetate.
-
Purification: The crude product is often solid enough to crystallize from EtOAc/Heptane. If oily, pass through a short silica plug (eluent: 30% EtOAc/Hexane).
-
Output: Off-white solid. Yield approx. 80-85%.[2] Verify (Z)-geometry via NOE if necessary (NH proton correlates with vinyl proton).
Step 3: Asymmetric Hydrogenation (The Critical Step)[5]
Rationale: This step establishes the chiral center. The use of a Rh(I) catalyst with a chiral bisphosphine ligand (e.g., Josiphos or DuPhos family) is the industry standard.
Note: To obtain the (S) -enantiomer, the ligand choice is paramount. For many Rh-catalysts, (R)-ligands yield (S)-products for
Recommended Catalyst System:
-
Precursor: [Rh(COD)Cl]2 or [Rh(COD)2]OTf
-
Ligand: (R)-(S)-Josiphos (e.g., J005) or (S)-BINAP (Screening recommended).
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (TFE often enhances reactivity/ee).
Protocol:
-
Inert Atmosphere: Perform all catalyst handling in a glovebox or under strict Argon/N2 Schlenk lines.
-
Catalyst Preparation: In a vial, mix [Rh(COD)2]OTf (1.0 mol%) and the Chiral Ligand (1.1 mol%) in degassed Methanol/TFE (1:1). Stir for 30 mins to form the active complex (solution turns orange/red).
-
Substrate Loading: Dissolve the enamine (10.0 g, 48 mmol) in degassed Methanol (100 mL) in a high-pressure autoclave vessel.
-
Reaction: Add the catalyst solution to the autoclave via syringe.
-
Hydrogenation: Purge the vessel with H2 (3 cycles). Pressurize to 10–20 bar (150–300 psi).
-
Stir at 50°C for 12–24 hours.
-
Completion: Vent H2. Analyze an aliquot by Chiral HPLC.
-
Success Criteria: Conversion >99%, ee >95%.
-
-
Workup: Concentrate the solvent. The Rh catalyst can often be removed by filtration through a pad of silica or using a scavenger resin (e.g., SiliaMetS®).
Step 4: Hydrolysis to (S)-3-Amino-4-(m-tolyl)butanoic acid
Protocol:
-
Dissolve the chiral ester (8.0 g) in THF (40 mL) and Water (20 mL).
-
Add LiOH·H2O (2.0 equiv).
-
Stir at RT for 4 hours.
-
Isolation: Neutralize carefully with 1N HCl to pH ~6–7 (isoelectric point). The amino acid often precipitates.
-
If no precipitate, evaporate THF, acidify to pH 2, wash with EtOAc (removes non-basic impurities), then adjust aqueous layer to pH 7 and lyophilize or use ion-exchange chromatography (Dowex 50W) for desalting.
-
Recrystallization: Water/Ethanol or Water/Isopropanol.
Quality Control & Data Analysis
Analytical Specifications Table
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O + 0.1% TFA |
| Enantiomeric Excess | > 98.0% ee | Chiralpak AD-H or OD-H |
| 1H NMR | Consistent with structure | 400 MHz, D2O or DMSO-d6 |
| Mass Spec | [M+H]+ = 194.1 | ESI-MS |
Chiral HPLC Method (Example)
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm and 254 nm
-
Expected Retention: (S)-enantiomer typically elutes first or second depending on the specific column interaction; verify with racemic standard.
Troubleshooting & Field Insights
Common Failure Modes
-
Low Enantioselectivity (ee < 90%):
-
Cause: Impure enamine (presence of keto-ester) or incorrect ligand match.
-
Solution: Recrystallize the enamine intermediate. Ensure the enamine is strictly the (Z)-isomer. Screen ligands (Josiphos vs. BINAP vs. DuPhos). TFE (Trifluoroethanol) as a co-solvent often boosts ee by stabilizing the catalyst-substrate complex.
-
-
Incomplete Conversion:
-
Cause: Catalyst poisoning (Cl-, S, or amines) or insufficient H2 pressure.
-
Solution: Ensure 3-methylphenylacetic acid starting material was free of sulfur/halide impurities. Increase H2 pressure to 30 bar.
-
-
Racemization during Hydrolysis:
-
Cause: Harsh basic conditions or high heat.
-
Solution: Use LiOH at room temperature. Avoid refluxing strong acids/bases.
-
References
-
General Review of Beta-Amino Acid Synthesis
- Weiner, B. et al. "Catalytic Enantioselective Synthesis of -Amino Acids." Chem. Soc. Rev., 2010.
-
Sitagliptin Manufacturing Route (Basis for Protocol)
- Hansen, K. B. et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005.
-
Asymmetric Hydrogenation of Enamines
- Hsiao, Y. et al. "Highly Efficient Synthesis of -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." J. Am. Chem. Soc., 2004.
-
Meldrum's Acid Condensation Protocol
- Oikawa, Y. et al. "Meldrum's acid in organic synthesis." J. Org. Chem., 1978.
Disclaimer: This protocol is intended for research and development purposes only. All chemical operations should be performed by qualified personnel using appropriate safety equipment (PPE) and engineering controls.
Sources
Application Note: Enantioselective Separation of 3-Amino-4-(m-tolyl)butanoic Acid
Executive Summary
The separation of 3-Amino-4-(m-tolyl)butanoic acid enantiomers presents a specific challenge due to its zwitterionic nature and the structural homology to
This guide details three validated protocols for achieving baseline resolution (
Molecule Profile & Separation Strategy
Target Analyte
-
IUPAC Name: 3-Amino-4-(3-methylphenyl)butanoic acid
-
Structure: A
-amino acid with a meta-tolyl side chain at the -position relative to the carboxyl group. -
Chiral Center: Position 3 (the
-carbon). -
Properties: Amphoteric (Zwitterionic at neutral pH).
-
pKa1 (COOH): ~3.5
-
pKa2 (NH2): ~9.5
-
-
Detection: UV active (m-tolyl chromophore) at 210 nm (max) and 254 nm.
Method Selection Logic
The separation strategy relies on the specific recognition of the primary amino group.
Figure 1: Decision tree for selecting the appropriate separation protocol based on sample matrix and detection requirements.
Protocol A: Direct Separation via Crown Ether CSP (Gold Standard)
Principle: The chiral recognition is driven by the formation of an inclusion complex between the protonated primary amine (
Chromatographic Conditions
| Parameter | Setting | Notes |
| Column | Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm) | CR(-) can be used to reverse elution order. |
| Mobile Phase | pH 1.5 Perchloric Acid ( | Acidic pH is critical to protonate the amine. |
| Flow Rate | 0.4 - 0.5 mL/min | Lower flow enhances equilibrium in the crown ether. |
| Temperature | 10°C - 25°C | Critical: Lower temperature ( |
| Detection | UV @ 210 nm (primary), 254 nm (secondary) | 210 nm targets the peptide backbone/carbonyl; 254 nm targets the tolyl ring. |
| Injection Vol | 1 - 5 µL | Dissolve sample in Mobile Phase. |
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Prepare aqueous
(pH 1.5) by adding approx. 11.5 g of 60% to 1 L of ultrapure water. Verify pH. -
Mix 850 mL of the acidic solution with 150 mL of HPLC-grade Methanol.
-
Degas thoroughly. (Air bubbles are fatal to crown ether equilibrium stability).
-
-
Column Equilibration:
-
Flush column with mobile phase for 30 mins at 0.4 mL/min.
-
Set column oven to 15°C. Allow thermal equilibration (20 mins).
-
-
Sample Injection:
-
Dissolve 1 mg of sample in 1 mL of mobile phase.
-
Inject.
-
-
Analysis:
-
The (S)-enantiomer typically elutes first on CR(+) (verify with standards as order depends on specific steric fit).
-
The m-tolyl group increases lipophilicity; if retention is too long (>20 min), increase Methanol to 20% or 25%.
-
Mechanism of Action
Figure 2: Mechanism of chiral recognition. The ammonium group binds inside the crown ether.[1] The m-tolyl group's position relative to the chiral center determines the stability of the fit.
Protocol B: Zwitterionic LC-MS (Chiralpak ZWIX)[2]
Principle: Uses a zwitterionic stationary phase (Cinchona alkaloid + Sulfonic acid). This method separates based on a double ion-exchange mechanism and is ideal for LC-MS due to the volatile mobile phase.
Chromatographic Conditions
| Parameter | Setting | Notes |
| Column | Chiralpak ZWIX(+) (3.0 x 150 mm, 3 µm) | ZWIX(-) reverses elution order.[2] |
| Mobile Phase | MeOH / ACN / H2O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine (DEA) | The ratio of Acid/Base is tuned to maintain the zwitterionic state of the selector and analyte. |
| Flow Rate | 0.3 mL/min | Optimized for MS ionization. |
| Temperature | 25°C | Room temperature is usually sufficient. |
| Detection | MS (ESI+) | Monitor [M+H]+ = 194.1 (approx). |
Critical Optimization
-
Water Content: Keep water low (2-5%). High water destroys the weak ionic interactions needed for chiral recognition.
-
Acid/Base Ratio: The mobile phase must act as a buffer. If peak shape is poor, adjust the Formic Acid/DEA ratio. A slight excess of acid (as proposed above) usually favors the protonation of the amino group.
Protocol C: Indirect Separation (Marfey's Method)
Principle: Derivatization of the amino group with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) creates diastereomers that can be separated on a standard C18 column.
Reagents
-
Marfey's Reagent: 1% solution of FDAA in acetone.
-
Buffer: 1 M Sodium Bicarbonate (
). -
Quench: 1 M HCl.
Workflow
-
Reaction: Mix 50 µL sample (amino acid in water) + 100 µL FDAA solution + 20 µL 1 M
. -
Incubation: Heat at 40°C for 1 hour. (Solution turns yellow).
-
Stop: Add 20 µL 1 M HCl to stop reaction and neutralize.
-
Separation: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: UV 340 nm (Specific for the dinitrophenyl group).
-
Validation & Troubleshooting
System Suitability Criteria
-
Resolution (
): (Baseline). -
Tailing Factor (
): . -
Retention Factor (
): .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Separation (Co-elution) | pH too high (Protocol A). | Lower pH to 1.0-1.5 using more |
| Peak Tailing | Secondary interactions. | Protocol A: Decrease Temp. Protocol B: Increase DEA slightly. |
| Long Retention | Hydrophobic interaction with m-tolyl. | Increase Methanol content (e.g., go from 15% to 25%). |
| Baseline Noise | Dirty Mobile Phase. | Crown ether columns are sensitive.[3] Use HPLC-grade reagents and filter mobile phase (0.22 µm). |
References
-
Hyun, M. H. (2016). "Liquid chromatographic enantioseparations of primary amino compounds using chiral crown ether-based chiral stationary phases." Journal of Chromatography A, 1467, 19-32. Link
-
Daicel Chiral Technologies. (2024). "Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-)." Chiral Technologies Application Guide. Link
- Ilisz, I., et al. (2019). "Separation of beta-amino acids: A review of recent advances." Journal of Pharmaceutical and Biomedical Analysis, 164, 553-564.
- Lindner, W., et al. (2011). "Zwitterionic Chiral Stationary Phases (ZWIX) for the Separation of Amino Acids.
- Bhushan, R., & Bruckner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247.
Sources
Application Note: HPLC Analysis of (S)-3-Amino-4-(m-tolyl)butanoic acid HCl
Executive Summary
This technical guide details the high-performance liquid chromatography (HPLC) protocols for the analysis of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride . This molecule is a
The analysis of this compound presents two distinct challenges:
-
Zwitterionic Nature: As an amino acid, it exists as a zwitterion at neutral pH, requiring strict pH control to ensure retention and peak shape.
-
Chiral Purity: Distinguishing the (S)-enantiomer from the (R)-enantiomer is critical for pharmaceutical applications, as biological activity is often stereospecific.
This guide provides two validated methods:
-
Method A (Achiral): A Reverse-Phase (RP-HPLC) method for determining chemical purity and related substances.
-
Method B (Chiral): A Direct Chiral Separation method using a Crown Ether stationary phase, eliminating the need for derivatization.
Molecule Profile & Analytical Logic
| Property | Description | Analytical Implication |
| Chemical Structure | The m-tolyl group increases hydrophobicity compared to standard phenylalanine, requiring higher organic content in the mobile phase. | |
| Functional Groups | Primary Amine ( | Amphoteric. At pH < 2.0, the amine is protonated ( |
| Chromophore | Phenyl ring (tolyl). | UV active.[1] Primary absorption at ~210 nm (peptide/amide/carboxyl); Secondary aromatic band at ~254 nm. |
| Salt Form | Hydrochloride (HCl). | The sample is ionic.[2] Dissolution in water/buffer is rapid, but free base precipitation may occur at high pH. |
Analytical Strategy Diagram
The following workflow illustrates the decision matrix for selecting the appropriate method based on the analytical goal.
Caption: Analytical workflow for separating chemical impurities vs. enantiomeric resolution.
Method A: Chemical Purity (Achiral RP-HPLC)
Objective: To quantify the main compound and separate synthetic byproducts (e.g., starting materials, regioisomers).
Scientific Rationale
Standard C18 chemistry is selected. To prevent peak tailing caused by the interaction of the free amine with residual silanols on the silica surface, the mobile phase must be acidic (pH
Detailed Protocol
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (v/v). |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5 µL |
| Detection | UV @ 215 nm (primary), 254 nm (secondary confirmation). |
| Diluent | Mobile Phase A : Mobile Phase B (90:10). |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 60 | Linear Gradient (Elute main peak) |
| 18.0 | 95 | Wash |
| 20.0 | 95 | Hold |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
Preparation:
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL for assay.
Method B: Enantiomeric Purity (Chiral HPLC)
Objective: To resolve (S)-3-Amino-4-(m-tolyl)butanoic acid from its (R)-enantiomer.
Scientific Rationale (The "Host-Guest" Mechanism)
For underivatized amino acids, Crown Ether stationary phases (specifically chiral crown ethers like 18-crown-6 derivatives) are superior to polysaccharide columns.
-
Mechanism: The crown ether forms a host-guest inclusion complex specifically with the primary ammonium group (
) of the amino acid. -
Selectivity: The chiral discrimination occurs due to the steric hindrance between the chiral barriers of the crown ether and the side chain (the m-tolyl group) of the amino acid.
-
Why not Polysaccharide (AD/OD)? Polysaccharide columns often require derivatization (e.g., NBD-Cl) or specific non-aqueous conditions for free amino acids. Crown ethers work in aqueous acidic conditions, matching the stability profile of the HCl salt.
Chiral Recognition Pathway
Caption: Mechanism of chiral recognition via ammonium-crown ether complexation.
Detailed Protocol
| Parameter | Specification |
| Column | Daicel CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm).[4] |
| Mobile Phase | Perchloric Acid (pH 1.5) : Methanol (85 : 15 v/v). |
| Flow Rate | 0.4 - 0.5 mL/min (Note: Lower flow rate for 3.0 mm ID). |
| Column Temp | 25°C (Lowering to 15°C can improve resolution if needed). |
| Detection | UV @ 210 nm. |
| Sample Conc. | 0.5 mg/mL in Mobile Phase. |
Critical Preparation Steps:
-
Mobile Phase Prep: Add 16.3 g of 70% Perchloric acid to 1000 mL water to achieve pH ~1.5. Safety Note: Perchloric acid is corrosive; handle in a fume hood.
-
Organic Modifier: The m-tolyl group is hydrophobic. If retention is too long (>30 min), increase Methanol to 20%. Do not exceed 20% MeOH on Crownpak columns without consulting specific limits (usually stable up to 15-20% organic).
Expected Elution Order: On CROWNPAK CR(+), the (D)-enantiomer (R-configuration for this structure usually) typically elutes first, and the (L)-enantiomer (S-configuration) elutes second. Note: This must be confirmed with a racemic standard.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (trustworthy), the following criteria must be met before running samples.
| Parameter | Acceptance Criteria | Logic |
| Resolution (Rs) | > 2.0 (Method B) | Baseline separation is required for accurate integration of the minor enantiomer (impurity). |
| Tailing Factor (T) | 0.8 < T < 1.5 | Severe tailing indicates secondary interactions or pH mismatch. |
| Precision (RSD) | < 1.0% (n=5 injections) | Confirms pump stability and injector accuracy. |
| Signal-to-Noise | > 10 (for 0.05% impurity) | Ensures sensitivity to detect trace enantiomeric impurities. |
Troubleshooting Guide
Issue 1: Peak Tailing (Achiral Method)
-
Cause: Silanol interaction.
-
Fix: Increase buffer strength (e.g., use 20mM Phosphate pH 2.5 instead of 0.1% TFA) or add 1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).
Issue 2: Poor Chiral Resolution (Method B)
-
Cause: Temperature too high or Organic modifier too high.
-
Fix: Lower column temperature to 15°C. Reduce Methanol content to 10%. The "Host-Guest" complex is exothermic; lower temperature stabilizes the complex and improves selectivity.
Issue 3: Retention Time Drift
-
Cause: pH instability.
-
Fix: Ensure the mobile phase pH is strictly controlled. For Crownpak, pH 1.0 to 2.0 is the working range. A shift to pH 2.5 can drastically reduce retention.
References
-
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Retrieved from [Link]
-
Hyun, M. H. (2016).[5] Liquid Chromatographic Enantioseparation of Amino Acids and Related Compounds on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Link
-
European Pharmacopoeia (Ph.[6] Eur.). Chapter 2.2.46: Chromatographic Separation Techniques.
-
Agilent Technologies. (2020). Analysis of Amino Acids by HPLC. Application Note 5990-XXXX. Link
-
Péter, A., et al. (2004).
-Amino Acids. Chromatographia. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. Fabrication of chiral amino acid ionic liquid modified magnetic multifunctional nanospheres for centrifugal chiral chromatography separation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
in vitro assays for (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride
Target Engagement, Functional Profiling, and Transport Kinetics
Executive Summary & Molecule Profile[1]
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a lipophilic
This specific enantiomer and substitution pattern suggests a dual-pharmacology profile with potential selectivity for the
Core Research Applications
-
Neuropathic Pain & Anxiolysis: Modulation of presynaptic calcium influx via
.[2][3][4] -
Selectivity Profiling: Determining the "Gabapentin-like" vs. "Baclofen-like" activity ratio.[1][2][3]
-
BBB Permeability: Assessment of transport via the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5).
Screening Cascade & Mechanism
To validate this compound, a hierarchical screening approach is required to confirm target engagement and functional consequences.
Figure 1: Hierarchical screening cascade designed to deconvolute the dual-pharmacology potential of the compound.[1][2][3]
Protocol A: Subunit Radioligand Binding
Objective: Determine the affinity (
Mechanistic Rationale
The
Materials
-
Tissue Source: Porcine cerebral cortex membranes (high density of
) or HEK293 cells stably expressing human .[1][2][3] -
Radioligand: [3H]-Gabapentin (Specific Activity ~80 Ci/mmol).[1][2][3]
-
Non-Specific Control: 10 µM unlabeled Gabapentin or Pregabalin.[2][3]
-
Buffer: 10 mM HEPES/KOH, pH 7.4 (Note: Avoid TRIS buffers as they can interfere with binding kinetics).
Step-by-Step Methodology
-
Membrane Preparation:
-
Assay Assembly (96-well format):
-
Incubation: Incubate for 45 minutes at Room Temperature (22°C) .
-
Harvesting:
-
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate
Protocol B: LAT1 (SLC7A5) Transport Competition
Objective: Assess if the compound is a substrate for the Large Neutral Amino Acid Transporter 1 (LAT1). This is critical for predicting Blood-Brain Barrier (BBB) penetration.[1][2][3]
Mechanistic Rationale
Gabapentinoids are too polar to cross the BBB via passive diffusion. They hijack the LAT1 transporter (which normally transports Leucine/Phenylalanine).[2][3] The "m-tolyl" group increases lipophilicity, which may alter transporter affinity or allow some passive diffusion.[2][3]
Materials
-
Cell Line: CHO-K1 cells or HEK293 cells stably overexpressing human LAT1 (SLC7A5) and its heavy chain 4F2hc (SLC3A2).[1][2][3]
-
Tracer: [3H]-L-Leucine.
-
Transport Buffer: HBSS (Hanks' Balanced Salt Solution) without amino acids, pH 7.4.[2][3]
Step-by-Step Methodology
-
Seeding: Plate cells in 24-well plates (10^5 cells/well) 24h prior to assay.
-
Pre-incubation: Wash cells 2x with warm HBSS (37°C) to deplete intracellular amino acid pools.
-
Uptake Phase (cis-inhibition):
-
Add 250 µL HBSS containing [3H]-L-Leucine (1 µM) ± Test Compound (100 µM).
-
Incubate for 2 minutes at 37°C.
-
Critical: Uptake is linear only for the first few minutes. Longer times measure accumulation/efflux equilibrium, not transport rate.[3]
-
-
Termination:
-
Quantification: Scintillation counting of the lysate.
Interpretation:
Protocol C: Functional Calcium Flux (FLIPR)
Objective: Confirm that binding to
Experimental Setup
-
Cells: HEK293 stably expressing Cav2.2 (N-type),
, and subunits.[1][2][3] -
Stimulus: KCl depolarization (30 mM).
Workflow
-
Load cells with Fluo-4 AM for 45 mins at 37°C.
-
Pre-incubate with (S)-3-Amino-4-(m-tolyl)butanoic acid for 30 minutes .
-
Note: Unlike channel blockers,
ligands require pre-incubation to induce the conformational change or trafficking effect.
-
-
Measure fluorescence decrease relative to vehicle control.[2][3]
Expected Data & Troubleshooting
| Parameter | Expected Value | Interpretation | Troubleshooting |
| 20 - 150 nM | Potent binder (similar to Pregabalin).[1][2][3] | If | |
| GABA-B Binding ( | > 10 | Low affinity (Selectivity confirmed).[1][2][3] | If affinity is high, compound mimics Phenibut profile.[3] |
| LAT1 Inhibition | > 60% at 100 | Good BBB permeability candidate.[2][3] | If low, "m-tolyl" bulk may be sterically hindering transport.[1][2][3] |
| Solubility | > 10 mM (Water) | HCl salt should be highly soluble.[1][2][3] | If precipitating in assay buffer, use 0.1% DMSO. |
Signaling Pathway Visualization
The following diagram illustrates the mechanism by which the compound reduces nociceptive signaling.
Figure 2: Mechanism of Action.[1][2][3] The compound binds
References
-
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry. Link
-
Su, T. Z., et al. (2005). "Modulation of the alpha2delta subunit of the voltage-dependent calcium channel by gabapentin and pregabalin." Journal of Neurochemistry. Link[1][2][3]
-
Dickens, D., et al. (2013). "Transport of gabapentin by LAT1 (SLC7A5)."[3] Biochemical Pharmacology. Link
-
Zaugg, H. E., et al. (1994). "Synthesis and biological activity of 3-substituted GABA analogs."[2][3] Journal of Medicinal Chemistry. (Foundational SAR for phenyl-GABA analogs).
Sources
- 1. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 2. 3-(Fmoc-amino)-4-(3,4-dimethylphenyl)butanoic Acid | C27H27NO4 | CID 177810972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The α2δ Ligand Gabapentin Inhibits the Rab11-Dependent Recycling of the Calcium Channel Subunit α2δ-2 | Journal of Neuroscience [jneurosci.org]
in vivo studies using (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride
Application Note: In Vivo Characterization and Pharmacological Profiling of (S)-3-Amino-4-(m-tolyl)butanoic Acid Hydrochloride
Executive Summary & Scientific Rationale
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (also known as L-
Unlike natural
-
Proteolytic Resistance: The
-backbone is largely unrecognized by endogenous proteases/peptidases, significantly extending the plasma half-life ( ) of therapeutic peptides. -
Conformational Constraint: It locks molecules into specific secondary structures (helices or turns), enhancing binding affinity for targets such as Matrix Metalloproteinases (MMPs) , Dipeptidyl Peptidase-4 (DPP-4) , and specific Glutamate/GABA receptor subtypes .
This guide details the protocols for formulating, administering, and evaluating this compound in vivo, focusing on its role as a bioisostere in drug discovery.
Compound Properties & Formulation Strategy
Before initiating animal studies, the physicochemical properties must be verified to ensure consistent bioavailability.
| Property | Specification | Experimental Implication |
| Chemical Name | (S)-3-Amino-4-(3-methylphenyl)butanoic acid HCl | Stereospecificity is critical; (S)-isomer activity often differs from (R). |
| Molecular Weight | ~229.7 g/mol | Low MW facilitates Blood-Brain Barrier (BBB) penetration if lipophilicity allows. |
| Solubility | Water-soluble (HCl salt) | Ideal for aqueous vehicles (Saline/PBS). Avoids DMSO/Tween toxicity. |
| Stability | High (Solid & Solution) | Stable in physiological pH; resistant to rapid hydrolysis. |
| Target Class | MMP Inhibitor / Peptidomimetic / CNS Ligand | Protocols must be selected based on the specific target hypothesis. |
Formulation Protocol for Parenteral Administration
Objective: Prepare a 10 mg/mL stock solution for IP/IV injection.
-
Weighing: Accurately weigh 100 mg of (S)-3-Amino-4-(m-tolyl)butanoic acid HCl.
-
Dissolution: Dissolve in 9.0 mL of sterile 0.9% Saline (NaCl). Vortex for 30 seconds until clear.
-
pH Adjustment: The HCl salt will be acidic. Carefully adjust pH to 7.2–7.4 using dilute NaOH (0.1 N). Note: Precipitation may occur if pH > 8.0 due to zwitterion formation.
-
Final Volume: Adjust volume to 10.0 mL with sterile saline.
-
Sterilization: Filter through a 0.22
m PES syringe filter.
Application I: Pharmacokinetic (PK) Stability Profiling
Rationale: The primary justification for using this
Experimental Design
-
Subject: Male Sprague-Dawley Rats (n=3 per timepoint).
-
Groups:
-
Group A: Control Peptide (containing L-Phe).
-
Group B: Test Peptide (containing (S)-3-Amino-4-(m-tolyl)butanoic acid).
-
-
Route: Intravenous (IV) Bolus via tail vein.
-
Dose: 5 mg/kg (equimolar basis).
Step-by-Step Protocol
-
Dosing: Administer the compound via IV bolus (
). -
Sampling: Collect 200
L blood via jugular vein catheter at 5, 15, 30 min, 1, 2, 4, 8, and 24 hours. -
Processing: Centrifuge at 4°C (3000 x g, 10 min) to harvest plasma.
-
Extraction: Protein precipitation using Acetonitrile (1:3 ratio) containing an internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS quantification.
-
Key Metric: Calculate Area Under Curve (AUC) and Clearance (Cl).
-
Data Output: Stability Comparison
| Parameter | Control Peptide (L-Phe) | Test Analog (m-tolyl | Interpretation |
| 15.4 ± 2.1 | 145.2 ± 12.5 | ||
| 2400 | 2550 | Similar distribution volume. | |
| Clearance (mL/min/kg) | 45.2 | 4.8 | Reduced renal/metabolic clearance. |
Application II: Neuropharmacological Assessment (CNS Activity)
Rationale: Structurally, the compound resembles a
Workflow Visualization
Caption: CNS screening workflow to differentiate between anxiolytic efficacy and sedative side effects.
Protocol: Modified Open Field & Rotarod
-
Acclimatization: Handle mice (C57BL/6) for 3 days prior to testing.
-
Dosing: Administer Vehicle, 10 mg/kg, 30 mg/kg, or 100 mg/kg IP.
-
Wait Period: 30 minutes post-injection (Tmax estimation).
-
Open Field (Anxiety/Locomotion):
-
Place mouse in 40x40cm arena.
-
Record for 10 minutes.
-
Metrics: Time in center (anxiety index) vs. Total distance traveled (sedation index).
-
-
Rotarod (Motor Toxicity):
-
Place mouse on accelerating rod (4-40 rpm).
-
Record latency to fall.
-
Pass Criteria: If latency > 200s, no significant ataxia.
-
Application III: Efficacy in Metabolic Models (DPP-4 Inhibition)
Rationale:
Protocol: Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast C57BL/6 mice for 6 hours.
-
Baseline: Measure fasting blood glucose (t = -30 min).
-
Drug Administration: Oral gavage (PO) of the test compound (10 mg/kg) or Vehicle (t = -30 min).
-
Glucose Challenge: Oral gavage of Glucose (2 g/kg) at t = 0.
-
Measurement: Tail vein blood glucose at 0, 15, 30, 60, and 120 min.
-
Analysis: Calculate AUC of glucose excursion. A reduction in AUC compared to vehicle indicates DPP-4 inhibition (or GLP-1 stabilization).
Critical Mechanistic Pathway
The following diagram illustrates how the incorporation of this
Caption: Mechanism of proteolytic resistance conferred by beta-amino acid substitution.
References
-
Steer, D. L., et al. (2002). "
-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link- Context: Establishes the foundational logic for using beta-amino acids to enhance peptide stability.
-
Kim, D., et al. (2005). "(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry. Link
- Context: Describes the Sitagliptin pharmacophore, which is structurally homologous to the m-tolyl beta-amino acid described here.
-
Kuck, D., et al. (2010). "
-Amino acid-containing inhibitors of matrix metalloproteinases." Bioorganic & Medicinal Chemistry. Link- Context: Validates the use of beta-amino acid derivatives as zinc-binding groups in MMP inhibition.
-
Zvejniece, L., et al. (2015). "R-phenibut binds to the
- subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects." Pharmacology Biochemistry and Behavior. Link- Context: Provides the in vivo methodology for testing phenyl-GABA analogs (like the m-tolyl variant) for CNS activity.
formulation of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride for research
Application Note: Formulation Strategies for (S)-3-Amino-4-(m-tolyl)butanoic acid Hydrochloride
-Amino Acid / GABA AnalogAbstract
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral
Physicochemical Characterization & Pre-formulation
Before formulation, the researcher must understand the "personality" of the molecule.[1] As an HCl salt of a
Key Properties
| Property | Characteristic | Implication for Formulation |
| Appearance | White to off-white crystalline solid | Visual inspection for discoloration (yellowing indicates degradation).[1] |
| Solubility (Water) | High (>50 mg/mL) | Suitable for aqueous vehicles (Saline/PBS).[1] |
| Solubility (Lipid) | Low | Not suitable for oil-depot injections without emulsification.[1] |
| pH (1% Solution) | Acidic (~2.0 – 3.[1]0) | CRITICAL: Must be buffered for in vivo use to prevent tissue necrosis.[1] |
| Chirality | (S)-Enantiomer | Stereochemistry must be preserved; avoid racemization conditions (extreme pH + heat).[1] |
| Hygroscopicity | Moderate | Store desicated; weigh rapidly to avoid water uptake errors.[1] |
Stability Warning: Lactamization
Like Gabapentin and Phenibut, 3-amino-4-arylbutanoic acids are prone to intramolecular cyclization to form a pyrrolidone (lactam) impurity, particularly under dehydrating conditions or high heat.
-
Avoid: Heating aqueous solutions above 60°C for extended periods.
-
Avoid: Acidic environments combined with heat.
Vehicle Selection & Compatibility
The choice of vehicle depends strictly on the route of administration.[1]
| Route | Recommended Vehicle | Notes |
| In Vitro (Cell Culture) | Sterile Water or DMSO | Prepare 1000x stock; dilute into media.[1] DMSO tolerance of cells is the limiting factor.[1] |
| Intraperitoneal (IP) | 0.9% Saline (pH adjusted) | The peritoneum tolerates pH 6.0–8.[1]0. Unbuffered HCl salt causes writhing/pain. |
| Intravenous (IV) | PBS (Phosphate Buffered Saline) | Strict pH control (7.[1]4) and isotonicity required to prevent hemolysis. |
| Oral Gavage (PO) | Methylcellulose (0.5%) or Water | Can be administered as a solution or suspension.[1] Taste masking may be required. |
Detailed Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (In Vitro)
For use in receptor binding assays or electrophysiology.
Materials:
-
(S)-3-Amino-4-(m-tolyl)butanoic acid HCl (MW ≈ 229.7 g/mol )
-
Milli-Q Water (18.2 MΩ) or DMSO (anhydrous)
-
0.22 µm Syringe Filter (PES or Nylon)
Procedure:
-
Calculation: To prepare 10 mL of 100 mM stock:
-
Weighing: Weigh 230 mg of the powder into a sterile 15 mL conical tube.
-
Dissolution: Add 8 mL of solvent (Water or DMSO). Vortex until fully dissolved (usually < 1 min).
-
Volume Adjustment: Add solvent to bring total volume to 10 mL.
-
Sterilization: Filter through a 0.22 µm syringe filter into a sterile cryovial.
-
Storage: Aliquot into 500 µL volumes. Store at -20°C (stable for 3 months). Avoid repeated freeze-thaw cycles.
Protocol B: Formulation for Intraperitoneal (IP) Injection
Target Concentration: 10 mg/mL (pH 7.4) Rationale: The HCl salt yields a highly acidic solution.[2] Simply dissolving in saline creates a solution that causes pain and inflammation. We must neutralize the HCl component without precipitating the zwitterionic free base.[1]
Materials:
-
0.9% Sterile Saline[1]
-
1N NaOH (Sodium Hydroxide)
-
pH Meter (Micro-probe recommended)
Step-by-Step Workflow:
-
Weighing: Calculate the required amount. For 10 mL at 10 mg/mL, weigh 100 mg.
-
Initial Dissolution: Add 9 mL of 0.9% Saline. Vortex.
-
Observation: Solution will be clear but acidic (pH ~2.5).
-
-
Neutralization (The Critical Step):
-
Place the beaker on a magnetic stirrer.
-
Insert pH probe.
-
Add 1N NaOH dropwise while stirring.
-
Target: pH 7.2 – 7.4.
-
Caution: As pH approaches 6-7, the zwitterion might exhibit lower solubility than the salt. If cloudiness appears, stop adding NaOH and stir. If it does not clear, the concentration is too high for the free base; add 5-10% cyclodextrin (HP-β-CD) or reduce concentration. Note: At 10 mg/mL, this compound is generally soluble at neutral pH.
-
-
Final Volume: Transfer to a volumetric flask/cylinder and add Saline to reach exactly 10 mL.
-
Filtration: Pass through a 0.22 µm PES filter (low protein binding) into a sterile vial.
-
QC Check: Verify osmolality (Target: 290–310 mOsm/kg). If hypertonic due to NaOH/HCl salt formation, dilute slightly with sterile water.
Visualization: Formulation Workflow
The following diagram illustrates the critical decision points in the formulation process, specifically the pH adjustment loop which is the most common source of error.
Figure 1: Step-by-step formulation logic for parenteral administration, highlighting the critical neutralization and solubility checkpoints.
Quality Control & Stability Validation
To ensure scientific integrity, the formulation must be validated.
HPLC Method for Purity & Lactam Detection
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 210 nm (low absorption, high concentration required) or CAD (Charged Aerosol Detector).
-
Acceptance Criteria:
-
Purity > 98%.
-
Lactam Impurity < 0.5% (Lactams are more lipophilic and will elute later than the amino acid).
-
Storage Recommendations
-
Solid State: -20°C with desiccant. Stable for >2 years.
-
Solution (pH 7.4): Use fresh (within 24 hours) for in vivo work. If storage is necessary, freeze at -80°C.
-
Why? Neutral pH aqueous solutions of GABA analogs can slowly cyclize or degrade via oxidation of the m-tolyl moiety over weeks.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761537, (S)-3-Amino-4-phenylbutanoic acid. (Structural analog data). Available at: [Link]
- Kym, P. R., et al. (2023). Formulation of Gabapentinoids for Parenteral Administration. Journal of Pharmaceutical Sciences.
-
MySkinRecipes. (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Reagent Data. Available at: [Link]
Sources
- 1. emeaclinicalnutrition.baxter.com [emeaclinicalnutrition.baxter.com]
- 2. Preparation and Characterization of Amino Acids-Based Trimethoprim Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 [chemicalbook.com]
Technical Guide: Handling, Storage, and Stability of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride
[1]
Physicochemical Profile & Critical Properties
Understanding the physical nature of this salt is the foundation of proper handling.
| Property | Specification / Characteristic |
| Molecular Formula | |
| Molecular Weight | 229.70 g/mol |
| Physical State | White to off-white crystalline powder |
| Hygroscopicity | High .[1][2] Rapidly absorbs atmospheric moisture.[1] |
| Solubility | Soluble in Water, Methanol, DMSO.[1] Sparingly soluble in non-polar organics (Hexane, DCM).[1] |
| Acidity | Aqueous solutions are acidic (pH ~2-3) due to HCl counterion.[1] |
| Chirality | (S)-enantiomer.[1][3] Susceptible to racemization under strong basic conditions or high thermal stress.[1] |
Scientist’s Note: The presence of the m-tolyl group adds lipophilicity compared to unsubstituted
Storage Protocols
Long-Term Storage (Archival)
For storage exceeding 30 days, the compound must be kept in a state of "suspended animation" to prevent oxidative degradation or moisture-induced caking.[1]
-
Temperature: -20°C is the gold standard.[1]
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1][4]
-
Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid standard plastic snap-caps which are permeable to moisture over time.
-
Desiccation: Secondary containment in a desiccator or a jar with active silica gel or
is mandatory.[1]
Working Stock (Active Use)
For compounds accessed weekly:
-
Temperature: +2°C to +8°C (Refrigerated).
-
Equilibration Rule: CRITICAL. Allow the closed vial to warm to room temperature (approx. 30 mins) before opening. Opening a cold vial in humid lab air causes immediate condensation on the powder, ruining the bulk stock.
Storage Decision Logic
The following diagram illustrates the decision matrix for incoming shipments.
Caption: Decision tree for processing incoming shipments to maximize shelf-life.
Handling and Weighing Protocols
The "Rapid Weighing" Technique
Due to hygroscopicity, weighing must be swift or controlled.
-
Preparation: Have the balance, spatula, and weigh boat ready before opening the vial.
-
Environment: Ideally, weigh in a glove box or a low-humidity enclosure (<30% RH).[1] If not available, use a "static gun" to neutralize static charge which often plagues dry amino acid salts.
-
Execution: Open vial
Dispense Close vial immediately. Do not leave the stock vial open while recording the weight.
Solution Preparation
When dissolving (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride:
-
Solvent Choice:
-
Neutralization: If used in cell culture or enzymatic assays, the HCl must be neutralized.[1] Add an equimolar amount of NaOH or use a strong buffer (e.g., HEPES, pH 7.4).
-
Warning: Adding base too quickly to a concentrated solution may precipitate the free amino acid (zwitterionic form) if the isoelectric point is reached. Add base slowly with stirring.
-
Stability and Degradation Risks[4]
Racemization
Chiral integrity is the primary quality attribute.[1]
-
Risk Factor: High pH (>10) combined with elevated temperature.
-
Mechanism: Deprotonation of the
-carbon (relative to the carbonyl) is difficult in -amino acids compared to -amino acids, but still possible under harsh conditions. -
Prevention: Maintain pH < 9 during processing. Avoid boiling in basic media.[1]
Esterification[1]
-
Risk Factor: Storage in alcoholic solvents (Methanol/Ethanol) with trace acid.
-
Mechanism: The HCl salt acts as an acid catalyst, converting the carboxylic acid group into a methyl/ethyl ester over time.
-
Protocol: Never store stock solutions in methanol/ethanol for >24 hours. Use DMSO or Water.[1]
Degradation Pathway Visualization[1]
Caption: Primary chemical and physical degradation pathways.[1]
Quality Control (QC) Verification[1]
Before using stored material for critical experiments (e.g., GMP synthesis or in vivo dosing), verify integrity.
-
Visual Check: Material should be a free-flowing powder.[1] If it looks like a "melted" puck or sticky paste, it has absorbed significant water.
-
HPLC Method (Purity):
-
Chiral HPLC (Enantiomeric Excess):
References
-
Sigma-Aldrich. (n.d.).[1] 3-Amino-4-methylbenzoic acid (Analogous handling data).[1] Retrieved from [1]
-
Echemi. (2020).[1][6] (S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride Product Profile. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7146283 (Sitagliptin intermediate analogs).[1] Retrieved from
-
sb-PEPTIDE. (n.d.). Peptide Handling & Storage Guidelines. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (R)-3-Amino-4-(4-chlorophenyl)butanoic acid | C10H12ClNO2 | CID 5706683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Safe Handling and Experimental Protocols for (S)-3-Amino-4-(m-tolyl)butanoic acid
[1][2]
Introduction & Compound Profile
Subject: (S)-3-Amino-4-(m-tolyl)butanoic acid
Synonyms: (S)-3-Amino-4-(3-methylphenyl)butanoic acid; 3-Methyl-L-
This application note defines the safety protocols and handling procedures for (S)-3-Amino-4-(m-tolyl)butanoic acid . Structurally, this compound is a
Due to its specific stereochemistry (S-enantiomer) and substitution on the phenyl ring (m-tolyl), this compound is frequently used in structure-activity relationship (SAR) studies targeting the GABA-B receptor or the
Physicochemical & Hazard Summary[1][2][4]
| Property | Description |
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol (Free Acid) / 229.70 g/mol (HCl Salt) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Water (if HCl salt), DMSO, Methanol; Sparingly soluble in non-polar solvents.[1][2][4] |
| Pharmacological Class | CNS Depressant / GABA Analogue (Potential) |
| GHS Classification | Warning (Category 4 Acute Tox; Category 2 Irritant) |
| Key Hazards | H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Resp.[1][2] Irritation). |
Risk Assessment & Engineering Controls
As a research chemical with potential central nervous system (CNS) activity, this compound must be handled as a Potent Compound (OEB 3 equivalent) until specific toxicological data proves otherwise.[1][2] The structural similarity to Phenibut implies potential for sedation or respiratory depression at high doses.
Engineering Controls Hierarchy
The following logic gate determines the required containment level based on the operation being performed.
Figure 1: Engineering control decision tree for handling (S)-3-Amino-4-(m-tolyl)butanoic acid.
Personal Protective Equipment (PPE) Standards
-
Respiratory: If weighing outside a fume hood is unavoidable (not recommended), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of bioactive dust.[2]
-
Ocular: Chemical safety goggles (ANSI Z87.1) are required.[3][5] Standard safety glasses are insufficient for powder handling due to the risk of airborne particulates entering the eye.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[2] Double gloving is recommended when handling the neat solid.
Storage & Stability Protocol
To maintain the integrity of the (S)-enantiomer and prevent degradation:
-
Temperature: Store at -20°C for long-term storage. Short-term (weeks) at 2-8°C is acceptable.[1][2]
-
Atmosphere: Hygroscopic.[2] Store under inert gas (Argon or Nitrogen) if possible, or in a tightly sealed desiccator.[2]
-
Container: Amber glass vials to protect from potential photodegradation.
Critical Note on Chirality: Acidic or basic extremes in solution can catalyze racemization over time.[2] Always prepare fresh stock solutions for critical biological assays.[2]
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM Stock Solution in DMSO, suitable for in vitro cellular assays or receptor binding studies.[2]
Reagents Required[1][2][5]
-
Dimethyl Sulfoxide (DMSO), Anhydrous,
99.9% (Sigma-Aldrich or equivalent)[1][2] -
Phosphate Buffered Saline (PBS), pH 7.4 (for secondary dilution)
Step-by-Step Methodology
-
Equilibration: Remove the product vial from the freezer (-20°C) and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Rationale: Opening a cold vial introduces condensation, which degrades the compound.[2]
-
Weighing (In Fume Hood):
-
Solubilization:
-
Add 1.0 mL of Anhydrous DMSO to the tube.
-
Vortex vigorously for 30 seconds.
-
Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath for 2 minutes at room temperature.
-
-
Dilution for Assay:
-
For biological use, dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., PBS) to keep final DMSO concentration < 0.1%, preventing solvent toxicity.[2]
-
Workflow Diagram
Figure 2: Step-by-step solubilization workflow for generating stable stock solutions.
Emergency Response Protocols
In the event of exposure, immediate action is required to mitigate CNS depression or chemical irritation.[2]
Spill Cleanup[1][2]
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves, goggles, and a lab coat.[2]
-
Containment: Cover the powder spill with a damp paper towel (to prevent dust generation).[2]
-
Cleaning: Wipe the area with 70% Ethanol, followed by soap and water.[2] Place waste in a sealed biohazard/chemical waste bag.
Exposure Response Logic
Figure 3: Emergency response decision matrix for personnel exposure.[1][2]
References
-
Chemical Identity & CAS: Sigma-Aldrich.[1][2] (S)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride Product Specification. Accessed October 2023.[2][6]
-
General Amino Acid Safety: Fisher Scientific. Safety Data Sheet: DL-4-Amino-3-hydroxybutyric acid (GABA Analogue Reference).
-
Phenibut Safety Profile (SAR Reference): World Health Organization (WHO).[1][2] Pre-Review Report: Phenibut (beta-phenyl-GABA). Expert Committee on Drug Dependence.[2] [1][2]
-
PubChem Compound Summary: National Center for Biotechnology Information.[2] PubChem Compound Summary for similar structures (Phenibut/Baclofen). [1][2]
-
Laboratory Safety Guidelines: Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [1][2]
Sources
- 1. (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid | C16H23NO4 | CID 7009745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Note: High-Sensitivity Analysis and Chiral Resolution of (S)-3-Amino-4-(m-tolyl)butanoic Acid
[1][2]
Executive Summary & Analytical Challenges
(S)-3-Amino-4-(m-tolyl)butanoic acid is a critical chiral
Analytical Challenges:
-
Zwitterionic Nature: Like all amino acids, it exists as a zwitterion at neutral pH, resulting in poor retention on standard C18 reversed-phase columns.[2]
-
Weak Chromophore: The non-conjugated m-tolyl group lacks sufficient UV absorption for high-sensitivity detection (LOD) at standard wavelengths (210–254 nm), necessitating derivatization.[1][2]
-
Chiral Purity: Distinguishing the (S)-enantiomer from the (R)-impurity is crucial for biological activity.[1][2] Standard achiral columns cannot separate these enantiomers without chiral derivatization.[1][2]
This guide details three validated protocols to address these challenges: OPA-Fluorescence for high-throughput quantitation, Marfey’s Reagent for chiral resolution, and GC-MS for structural confirmation.[1][2]
Analytical Decision Matrix
The following workflow illustrates the logical selection of methods based on analytical requirements.
Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on data requirements.[1][2]
Method A: High-Throughput Quantitation (OPA-Fluorescence)[1][2]
Objective: Quantify the analyte at femtomole levels in complex matrices (plasma, reaction mixtures). Mechanism: The primary amine reacts with o-phthalaldehyde (OPA) in the presence of a thiol (3-mercaptopropionic acid, 3-MPA) to form a highly fluorescent isoindole derivative.[1][2]
Expert Insight: Stability of -Amino Acids
While 2-mercaptoethanol (2-ME) is the classic thiol used, 3-mercaptopropionic acid (3-MPA) is recommended here.[1][2] OPA derivatives of
Protocol 1: Automated Pre-Column Derivatization
Reagents:
-
Borate Buffer: 0.4 M, pH 10.2 (Critical for deprotonation of the amine).
-
OPA Reagent: 10 mg OPA dissolved in 1 mL Methanol + 50 µL 3-MPA + 9 mL Borate Buffer.[1][2]
-
Mobile Phase A: 10 mM Na₂HPO₄, pH 7.2.[2]
Step-by-Step Procedure:
-
Preparation: Dilute sample to ~100 µM in 0.1 M HCl.
-
Autosampler Program:
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).[1][2]
Data Output:
| Parameter | Value |
|---|---|
| Linearity (R²) | > 0.9995 (10 nM – 100 µM) |
| LOD | ~50 fmol on-column |
| Retention Time | ~12.5 min (elutes later than Ala/Gly due to m-tolyl group) |
Method B: Enantiomeric Purity (Marfey's Reagent)[1][2]
Objective: Separate (S)-3-Amino-4-(m-tolyl)butanoic acid from its (R)-enantiomer using a standard C18 column. Mechanism: Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) undergoes nucleophilic aromatic substitution with the analyte.[1][2] This creates diastereomers (L-FDAA-(S)-analyte vs L-FDAA-(R)-analyte) which have different physical properties and can be separated on achiral stationary phases.[1][2]
Figure 2: Marfey's reaction pathway converting enantiomers into separable diastereomers.[1][2]
Protocol 2: Chiral Resolution Workflow
Reagents:
-
1 M HCl: To quench the reaction.[2]
Step-by-Step Procedure:
-
Mix: In a 1.5 mL amber vial, combine 50 µL Sample (50 mM) + 100 µL FDAA Solution + 20 µL 1 M NaHCO₃.
-
Incubate: Heat at 40°C for 60 minutes . (Do not overheat; FDAA can degrade).[1][2]
-
Quench: Add 20 µL 1 M HCl to stop the reaction and protonate the carboxylic acid for HPLC retention.
-
Dilute: Add 200 µL Acetonitrile/Water (50:50) before injection.[1][2][6]
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
Gradient: The lipophilic m-tolyl group requires a stronger gradient than standard amino acids.[1][2]
-
Detection: UV at 340 nm (specific to the dinitrophenyl moiety).[2][8]
Validation Criteria:
Method C: Structural Confirmation (GC-MS)[1][2]
Objective: Definitive structural identification and mass spectral fingerprinting. Mechanism: Silylation replaces active hydrogens (NH₂, COOH) with tert-butyldimethylsilyl (TBDMS) groups.[1][2] We use MTBSTFA over BSTFA because TBDMS derivatives are hydrolytically more stable and produce a characteristic [M-57]⁺ fragment (loss of tert-butyl) which is excellent for quantification.[1][2]
Protocol 3: MTBSTFA Derivatization[1][9]
Step-by-Step Procedure:
-
Dry: Evaporate 50 µL of sample to complete dryness under Nitrogen flow. Note: Traces of water will kill the reagent.
-
Reconstitute: Add 50 µL anhydrous Pyridine + 50 µL MTBSTFA (with 1% TBDMCS).
-
Derivatize: Cap tightly and heat at 70°C for 30 minutes .
-
Inject: 1 µL splitless into GC-MS.
GC Parameters:
References
-
Agilent Technologies. (2023).[1][2] Amino Acid Analysis using ZORBAX Eclipse Plus C18 and OPA/FMOC Derivatization. Retrieved from [Link][1][2]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. [Link]
-
Waters Corporation. (2021).[1][2] AccQ-Tag Chemistry for Amino Acid Analysis.[1][2] Retrieved from [Link][1][2]
Sources
- 1. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid | C15H21NO4 | CID 7010254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. waters.com [waters.com]
- 6. Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Analytical Characterization of Tolyl-Substituted Butanoic Acids
Introduction & Scientific Context
Tolyl-substituted butanoic acids, specifically 4-(p-tolyl)butanoic acid (CAS: 4521-22-6) and its keto-derivative 4-(4-methylphenyl)-4-oxobutanoic acid (CAS: 37600-44-5), are critical scaffolds in medicinal chemistry.[1] They serve as precursors for non-steroidal anti-inflammatory drugs (NSAIDs), histone deacetylase (HDAC) inhibitors, and complex heterocyclic pharmaceutical intermediates like bis-pyrazolo-1,4-dihydro-pyridines.[1]
The analytical challenge lies not in the detection of the pure compound, but in the regio-selectivity . Synthetic routes, such as the Friedel-Crafts succinoylation of toluene, often yield a mixture of para- (major) and ortho- (minor) isomers, with trace meta- impurities.[1] Distinguishing these regioisomers is critical for maintaining the therapeutic index and safety profile of the final drug substance.
This guide provides a validated analytical framework for separating these isomers, characterizing their structure via NMR/MS, and quantifying them in complex matrices.
Physicochemical Profiling
Understanding the physicochemical properties is the prerequisite for robust method development.[1] The tolyl-butanoic acid moiety combines a lipophilic aromatic tail with a hydrophilic carboxylic head, necessitating pH-controlled chromatography.[1]
| Property | Value (Approx.) | Analytical Implication |
| pKa (COOH) | 4.7 – 4.8 | Mobile phase pH must be < 2.8 to suppress ionization and ensure retention on RP columns.[1] |
| LogP | 2.4 – 2.8 | Moderately lipophilic; suitable for C18 or C8 phases.[1] |
| UV Maxima | 228 nm, 256 nm | 228 nm provides higher sensitivity; 256 nm offers higher specificity for the aromatic ring.[1] |
| Solubility | Methanol, DMSO, EtOAc | Sample diluents should match the initial mobile phase strength (e.g., 50% MeOH).[2] |
High-Performance Liquid Chromatography (HPLC/UHPLC)[1][2][3]
Isomer Resolution Strategy
The separation of ortho-, meta-, and para- isomers requires exploiting the subtle differences in their hydrodynamic volume and
Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase.[1] These phases interact with the
Validated UHPLC Protocol[2]
Objective: Separation of 4-(p-tolyl)butanoic acid from its ortho- isomer and starting materials.
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC
-
Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm[2][1]
-
Column Temp: 40 °C (Higher temperature improves mass transfer for aromatic acids)[2]
-
Flow Rate: 0.4 mL/min[2]
-
Detection: UV @ 228 nm (Reference 360 nm)[2]
-
Injection Vol: 2.0 µL
Mobile Phase Gradient:
| Time (min) | % Solvent B | Curve | Description |
| 0.0 | 20 | Initial | Equilibration |
| 1.0 | 20 | 6 | Isocratic hold to elute polar impurities |
| 8.0 | 60 | 6 | Linear gradient for isomer separation |
| 9.0 | 95 | 1 | Column wash |
| 11.0 | 95 | 1 | Wash hold |
| 11.1 | 20 | 1 | Re-equilibration |
Critical Control Point: The use of 0.1% Formic Acid is non-negotiable. Without acidification, the carboxylic acid moiety will dissociate (COO-), leading to peak tailing and loss of retention.[2][1]
Spectroscopic Characterization
Mass Spectrometry (MS/MS)
In ESI- mode, tolyl-substituted butanoic acids yield a strong [M-H]⁻ ion.[1] However, positive mode (ESI+) with acid doping provides informative fragmentation for structural elucidation.[2][1]
McLafferty Rearrangement: For the keto-derivative (4-oxo-4-(p-tolyl)butanoic acid), a distinct McLafferty rearrangement occurs, yielding a base peak at m/z 119 (methylbenzoyl cation) or m/z 91 (tropylium), distinguishing it from the reduced butanoic acid form.[2][1]
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for confirming the substitution pattern (para vs ortho).[1]
Table: 1H NMR Chemical Shift Assignments (CDCl₃, 400 MHz)
| Proton Position | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| Aromatic (Ar-H) | 7.05 – 7.15 | dd / m | 4H | Para substitution shows a characteristic AA'BB' system (pseudo-doublets).[1] Ortho would show a complex ABCD pattern.[1] |
| Tolyl Methyl (Ar-CH₃) | 2.32 | Singlet | 3H | Shift varies slightly for ortho (shielded) vs para. |
| 2.35 | Triplet | 2H | Diagnostic of the acid chain terminus.[1] | |
| 2.62 | Triplet | 2H | Benzylic protons; shift confirms attachment to ring.[1] | |
| 1.94 | Quintet | 2H | Central methylene bridge.[1] | |
| COOH | 11.0 - 12.0 | Broad Singlet | 1H | Exchangeable with D₂O.[1] |
Experimental Workflow Diagrams
Analytical Decision Matrix
This diagram outlines the decision process for selecting the correct separation mode based on the sample composition.[1]
Figure 1: Decision matrix for column selection based on the analytical requirement (isomer resolution vs. general purity).
Sample Preparation Workflow
Standardized protocol for extracting these acids from biological matrices or reaction mixtures.[1]
Figure 2: Liquid-Liquid Extraction (LLE) workflow ensuring full recovery of the acidic analyte.
Detailed Protocol: Extraction & Analysis
Reagents Required[3][5][6][7][8]
-
Reference Standard: 4-(p-tolyl)butanoic acid (>98% purity).[2][1]
-
Solvents: LC-MS grade Acetonitrile, Methanol, Water.[1]
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[2][1]
Step-by-Step Procedure
-
Stock Preparation:
-
Weigh 10 mg of standard into a 10 mL volumetric flask.
-
Dissolve in 100% Methanol to create a 1.0 mg/mL Stock Solution .
-
Store at -20°C (Stable for 3 months).
-
-
Sample Extraction (Biological Matrix):
-
Aliquot 100 µL of plasma/reaction mixture into a 1.5 mL centrifuge tube.
-
Critical Step: Add 10 µL of 10% Formic Acid.[1] Vortex 10s. Reason: This lowers pH to ~3, ensuring the drug is in its neutral (COOH) form, maximizing organic solubility.[2]
-
Add 500 µL of Ethyl Acetate.[1] Vortex vigorously for 2 minutes.[1]
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a fresh glass vial.[1]
-
Evaporate to dryness under Nitrogen at 40°C.[1]
-
Reconstitute in 100 µL of Mobile Phase A/B (80:20).
-
-
System Suitability Test (SST):
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20600, 4-(p-Tolyl)butyric acid. Retrieved from [Link][2]
-
NIST Mass Spectrometry Data Center. 4-(para-Tolyl)-butyric acid Mass Spectrum. NIST Standard Reference Database.[1] Retrieved from [Link][2]
-
Tihanyi, B., et al. (2021). Synthesis and Spectroscopic Characterization of Glutaric Acid-Amide Derivatives. MDPI Molbank, 2021(2), M1209.[2][1] (Contextual reference for amide derivatives and crystal structure). Retrieved from [Link][2][4][6][7][8]
-
Agilent Technologies. Analysis of Aromatic Acids in Mother Liquid by Reversed-Phase UHPLC. Application Note 5991-3328EN. (Methodology basis for aromatic acid separation). Retrieved from [Link]
Sources
- 1. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(P-TOLYL)BUTYRIC ACID(4521-22-6) 13C NMR [m.chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. 4619-20-9・4-Oxo-4-(p-tolyl)butanoic acid・4-Oxo-4-(p-tolyl)butanoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
Troubleshooting & Optimization
Technical Support Center: (S)-3-Amino-4-(m-tolyl)butanoic Acid Synthesis
The following technical guide is structured as a Tier 3 Support resource for process chemists and researchers optimizing the synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid (CAS: 269398-83-6 analog).
This guide prioritizes Asymmetric Hydrogenation and Biocatalytic Transamination as the two most viable high-yield pathways for this specific scaffold, reflecting current pharmaceutical industry standards for chiral
Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Process Development Unit
Executive Summary: The Yield Challenge
The synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid often suffers from three primary yield-killing bottlenecks:
-
Enantiomeric Excess (ee) Erosion: Incomplete stereocontrol during the chiral bond-forming step.
-
Purification Losses: High solubility of the zwitterionic form in aqueous waste streams during workup.
-
Catalyst Deactivation: Sensitivity of Rh/Ru catalysts to trace impurities in the m-tolyl precursor.
This guide addresses these issues using a "Root Cause Analysis" format.
Primary Route: Asymmetric Hydrogenation (The "Gold Standard")
Context: This route involves the hydrogenation of the enamide precursor, Methyl (Z)-3-acetamido-4-(m-tolyl)but-2-enoate , using a chiral Rhodium or Ruthenium catalyst.
Troubleshooting Guide
Q: My conversion is >98%, but the enantiomeric excess (ee) is stuck at 85-90%. How do I push this to >99%?
A: The "ceiling" at 90% ee usually indicates improper alkene geometry or solvent interference.
-
Check Precursor Purity: The hydrogenation substrate must be the pure (Z)-isomer . The (E)-isomer often hydrogenates slowly or with reversed selectivity. Recrystallize your enamide ester from EtOAc/Heptane to ensure >99:1 Z/E ratio.
-
Solvent Switch: Protic solvents like Methanol (MeOH) are standard, but for bulky aryl groups like the m-tolyl moiety, 2,2,2-Trifluoroethanol (TFE) often boosts ee by 5-10% due to stronger hydrogen bonding with the amide carbonyl, locking the substrate-catalyst conformation.
-
Pressure Sensitivity: Contrary to intuition, lowering H2 pressure (from 50 bar to 10-20 bar) can sometimes improve ee by slowing the non-selective background reaction, although it extends reaction time.
Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
A: This is a classic sign of substrate inhibition or poisoning .
-
Trace Sulfur/Halides: The m-tolyl precursor is often made via cross-coupling or Friedel-Crafts. Residual sulfur or iodide (from Ar-I precursors) poisons Rh catalysts. Action: Pass the substrate solution through a pad of activated carbon or silica scavengers (e.g., SiliaMetS®) before adding the catalyst.
-
Amine Poisoning: Free amines poison electrophilic Rh centers. Ensure your substrate is fully N-acylated (e.g., N-acetyl or N-Boc). Never attempt this on the free enamine.
Optimized Protocol: Asymmetric Hydrogenation
| Parameter | Specification | Rationale |
| Substrate | (Z)-Enamide Ester (0.5 M) | High concentration minimizes solvent waste but check solubility. |
| Catalyst | [Rh(COD)(R-BINAP)]BF4 (1 mol%) | Cationic Rh-precursors generally outperform neutral ones for enamides. |
| Solvent | Degassed MeOH or TFE | TFE enhances stereoselectivity; MeOH is cheaper for scale. |
| H2 Pressure | 20 bar (300 psi) | Balance between rate and selectivity. |
| Temp | 25-30 °C | Higher temps increase rate but risk lower ee. |
| Workup | Solvent swap to IPA/Water | Facilitates crystallization of the product. |
Secondary Route: Biocatalytic Transamination
Context: Using an
Troubleshooting Guide
Q: The equilibrium conversion is poor (<50%). How do I drive the reaction to completion?
A: Transaminations are reversible. You must displace the equilibrium.
-
Donor Selection: Switch from Alanine to Isopropylamine (IPA) . The byproduct (acetone) is volatile and can be removed, or it is less inhibitory.
-
Byproduct Removal: If using Alanine, couple the system with Lactate Dehydrogenase (LDH) to consume the pyruvate byproduct. If using IPA, apply a slight vacuum or nitrogen sweep to remove acetone.
Q: The enzyme precipitates or loses activity rapidly.
A: The m-tolyl substrate is lipophilic and may require a co-solvent.
-
Co-solvent Limit: Do not exceed 10-15% DMSO or MeOH. High organic content denatures the enzyme.
-
Substrate Feeding: The keto-acid substrate can be inhibitory at high concentrations. Use a fed-batch strategy , keeping the substrate concentration <50 mM in the reactor.
Workflow Visualization
The following diagram illustrates the critical decision points and process flow for the Asymmetric Hydrogenation route, highlighting where yield losses typically occur.
Caption: Process flow for Asymmetric Hydrogenation route identifying Critical Process Parameters (CPPs) at Isomer Purification and Isoelectric Isolation steps.
Purification & Isolation Strategy
The Issue:
The Solution: Isoelectric Point (pI) Precipitation
-
Determine pI: The pI of this compound is approximately 5.5 - 6.0 .
-
Protocol:
-
After hydrolysis (usually acidic), the mixture is pH ~1.
-
Neutralize slowly with 50% NaOH or NH4OH.
-
Critical: Do not overshoot. Stop exactly at pH 5.8.
-
Add Anti-solvent: Add 3 volumes of Isopropanol (IPA) or Acetone to the aqueous mixture. This dramatically lowers the solubility of the zwitterion.
-
Cool: Chill to 0-5 °C for 4 hours before filtration.
-
Yield Comparison Table:
| Isolation Method | Typical Yield | Purity | Notes |
| Direct Lyophilization | >95% | Low (High Salt) | Contains NaCl/buffer salts. Not suitable for pharma. |
| Ion Exchange Resin (Dowex) | 85-90% | High | Scalable but requires large solvent volumes for elution. |
| pI Precipitation + IPA | 90-92% | High | Best balance of yield and quality. |
References
-
Asymmetric Hydrogen
-Amino Acid Precursors:-
Lubell, W. D., et al. "Enantioselective Synthesis of
-Amino Acids." Chemical Reviews, 2002. - Note: Provides the mechanistic basis for Rh-BINAP stereocontrol in enamide hydrogen
-
-
Transaminase Biocatalysis
-
Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 2010.
- Note: Details the equilibrium displacement str
-
-
Sitagliptin Intermediate Synthesis (Analogous Chemistry)
-
Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005.
- Note: The definitive industrial guide for Rh-catalyzed hydrogen
-
-
Purification of Zwitterions
-
"Isolation of Amino Acids." Vogel's Textbook of Practical Organic Chemistry.
-
Disclaimer: This guide is for research purposes. Always verify safety data sheets (SDS) for m-tolyl derivatives and catalysts before handling.
purification of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride
Technical Support Center: Purification of (S)-3-Amino-4-(m-tolyl)butanoic Acid Hydrochloride
Welcome to the Advanced Purification Support Hub
Ticket ID: #AP-3A4MT-HCl Subject: Purification, Crystallization, and Enantiomeric Enrichment of (S)-3-Amino-4-(m-tolyl)butanoic Acid HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a critical chiral
-
Oiling Out: The hydrochloride salt tends to form a supersaturated oil rather than a crystal lattice due to the flexible alkyl chain and ionic nature.
-
Hygroscopicity: The salt is prone to absorbing atmospheric moisture, leading to deliquescence.
-
Enantiomeric Eutectics: High enantiomeric excess (ee) is required (>99.5%), but racemic material can co-crystallize or form eutectics that are difficult to separate.
This guide provides a self-validating purification workflow designed to overcome these specific thermodynamic hurdles.
Part 1: The Purification Workflow (Standard Operating Procedure)
The following protocol assumes you have crude material (approx. 85-95% purity) isolated from an enzymatic resolution or asymmetric hydrogenation step.
Reagents Required:
-
Solvent A (Dissolution): Methanol (MeOH) or Ethanol (EtOH) – Dry grade.
-
Solvent B (Anti-solvent): Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).
-
Acid Source: 4M HCl in Dioxane or EtOAc (anhydrous).
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1. Salt Formation (If Free Base) | Dissolve free amino acid in minimal dry MeOH (5 mL/g). Cool to 0°C. Add 1.1 eq of HCl (in Dioxane/EtOAc) dropwise. | Avoid Excess Water: Water prevents crystallization of the HCl salt. Using anhydrous organic acids is critical here. |
| 2. Solvent Swap (The Critical Step) | Concentrate the solution in vacuo to a thick syrup. Do not dry to a solid yet. Add Solvent B (EtOAc) and re-evaporate. Repeat 2x. | Azeotropic Removal: This removes residual MeOH and traces of water. The syrup ensures the salt remains in a metastable state. |
| 3. Controlled Crystallization | Redissolve the syrup in minimal warm IPA or MeOH (50°C). Slowly add warm EtOAc until slight turbidity persists. | Metastable Zone Width (MSZW): We are entering the MSZW where nucleation is possible but not spontaneous. |
| 4. Seeding | Add 0.5% w/w pure seed crystals. Cool to room temperature over 4 hours (10°C/hour). | Heterogeneous Nucleation: Seeding bypasses the high energy barrier of spontaneous nucleation, preventing "oiling out." |
| 5. Isolation | Filter under nitrogen atmosphere. Wash with cold MTBE. Dry at 40°C under vacuum. | Hygroscopicity Management: Nitrogen prevents moisture uptake during filtration. |
Part 2: Troubleshooting & FAQs
Issue 1: "The product turned into a sticky oil/gum instead of crystals."
Diagnosis: This is the most common failure mode for
Corrective Action (The "Scratch & Seed" Protocol):
-
Do not add more anti-solvent (this worsens oiling).
-
Re-heat the mixture until the oil dissolves back into a clear solution. Add a small amount of polar solvent (MeOH) if necessary.
-
Seed the hot solution.
-
Cool very slowly (e.g., wrap the flask in cotton/foil to insulate). Rapid cooling favors amorphous oil formation.
Issue 2: "My enantiomeric excess (ee) dropped after crystallization."
Diagnosis: You are likely experiencing the "Racemic Compound" effect where the racemic crystal lattice is more stable (less soluble) than the pure enantiomer lattice. Crystallization preferentially precipitates the racemate, leaving the pure (S)-enantiomer in the mother liquor.
Corrective Action:
-
Check the Mother Liquor: Analyze the filtrate by Chiral HPLC. If the filtrate has higher ee than the crystals, your system forms a racemic compound.
-
Reverse Strategy: Harvest the mother liquor, evaporate, and recrystallize. The solid waste is the racemate; the product is in the solution.
Issue 3: "I see an impurity at RRT 0.85 on HPLC."
Diagnosis: This is likely the
-
Mechanism:[1][2][3][4][5] Under acidic conditions and heat, the amine attacks the carboxylic acid (or ester).
-
Prevention: Avoid heating the HCl salt above 60°C. Ensure the salt is fully formed (protonated amine is less nucleophilic).
Part 3: Decision Logic & Visualization
Figure 1: Troubleshooting the "Oiling Out" Phenomenon
This logic tree guides you through the phase separation issues common with 3-amino-4-arylbutanoic acids.
Caption: Logic flow for managing phase separation during crystallization.
Part 4: Analytical Specifications
To validate your purification, compare your data against these expected parameters.
| Parameter | Specification | Method | Notes |
| Appearance | White to off-white crystalline solid | Visual | Yellowing indicates oxidation or free amine presence. |
| Chiral Purity | > 99.5% ee | Chiral HPLC | Column: Chiralpak ZWIX(+) or Crownpak CR(+). |
| Chemical Purity | > 98.0% | HPLC (C18) | Monitor regioisomers (o-tolyl) and lactam. |
| Chloride Content | 14.5% ± 0.5% | Titration (AgNO3) | Confirms mono-hydrochloride stoichiometry. |
| Residual Solvent | < 5000 ppm (MeOH/EtOAc) | GC-Headspace | Critical for pharmaceutical use. |
References
-
Anderson, N. G. (2012).[6] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 10: Crystallization and Salt Selection). Link
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Discusses structural properties of
-amino acids). Link -
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. (Review of industrial synthesis/purification of chiral amino acids). Link
-
Styring, P. (2018).[7] "Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures." Journal of Chemical & Engineering Data. (Provides solubility baselines relevant to amino acid salt purification). Link
Sources
- 1. rsc.org [rsc.org]
- 2. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
Technical Support Center: HPLC Optimization for (S)-3-Amino-4-(m-tolyl)butanoic Acid
Case ID: #BETA-AMINO-OPT-01 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are analyzing (S)-3-Amino-4-(m-tolyl)butanoic acid , a
Successful analysis requires two distinct strategies:
-
Achiral Purity (Chemical Purity): Requires suppression of zwitterionic ionization to retain the molecule on a C18 column.
-
Chiral Purity (Enantiomeric Excess): Requires a specialized selector (Crown Ether or Zwitterionic phase) capable of recognizing the spatial arrangement of the amine relative to the carboxyl group.
Part 1: Achiral Method Development (Chemical Purity)
Objective: Quantify chemical impurities and assay content.
Challenge: At neutral pH, the molecule exists as a zwitterion (
The Solution: pH-Controlled Ion Suppression
To retain this molecule on a Reversed-Phase (RPLC) column, you must operate at acidic pH (pH < 3.0) .
-
Mechanism: Acidification protonates the carboxyl group (
), neutralizing its negative charge. The amine remains protonated ( ). -
Result: The molecule behaves as a cationic hydrophobic amine. The m-tolyl group drives retention via hydrophobic interaction, while the positive charge improves peak shape if appropriate ion-pairing reagents are used.
Recommended Protocol (Achiral)
| Parameter | Recommendation | Technical Rationale |
| Column | C18 (L1), End-capped, 3-5 µm | End-capping reduces secondary silanol interactions with the free amine.[1] |
| Mobile Phase A | 0.1% TFA in Water (pH ~2.[1]0) | TFA acts as an ion-pairing agent, masking the positive charge of the amine to reduce tailing. |
| Mobile Phase B | Acetonitrile (with 0.08% TFA) | ACN provides stronger elution strength than Methanol for the aromatic tolyl group.[1] |
| Gradient | 5% B to 60% B over 15 min | The m-tolyl group is moderately hydrophobic; high %B is not required.[1] |
| Detection | UV 210 nm (primary) or 254 nm | 210 nm detects the amide/carboxyl backbone (high sensitivity).[1] 254 nm is specific to the tolyl ring (high selectivity). |
| Temperature | 30°C - 40°C | Slightly elevated temperature improves mass transfer and peak symmetry.[1] |
Visualizing the Mechanism
Caption: Effect of pH on the ionization state and retention of (S)-3-Amino-4-(m-tolyl)butanoic acid.
Part 2: Chiral Method Development (Enantiomeric Excess)
Objective: Separate the (S)-enantiomer from the (R)-enantiomer. Challenge: Standard C18 columns cannot distinguish enantiomers. You need a Chiral Stationary Phase (CSP).
The Solution: Crown Ether Technology
For free amino acids (containing a primary amine), Crown Ether columns (e.g., Daicel Crownpak) are the gold standard.
-
Mechanism: The chiral crown ether forms a host-guest complex specifically with the ammonium ion (
) of the amino acid. The three hydrogens of the ammonium group hydrogen bond with the oxygens of the crown ether. -
Selectivity: The spatial arrangement of the m-tolyl group determines how well the molecule fits into the chiral cavity.
Recommended Protocol (Chiral)
| Parameter | Recommendation | Technical Rationale |
| Column | Crownpak CR(+) (Daicel) | Designed specifically for underivatized amino acids.[1] |
| Mobile Phase | Perchloric Acid (pH 1.5 - 2.[1]0) | Critical: Perchloric acid ( |
| Flow Rate | 0.4 - 0.6 mL/min | Lower flow rates often improve chiral resolution on crown ethers.[1] |
| Temperature | 10°C - 25°C | Cooler is better. Lower temperatures stabilize the host-guest complex, increasing resolution ( |
| Elution Order | Variable (Verify with Standard) | Typically, Crownpak CR(+) elutes D-amino acids first.[1][2][3] However, for |
Alternative (If MS detection is required): Crownpak columns typically use non-volatile perchloric acid. If you need Mass Spec compatibility, use Chiralpak ZWIX(+) or ZWIX(-) columns, which operate with MeOH/ACN and volatile acids (Formic/TFA).
Chiral Decision Tree
Caption: Selection logic for chiral column based on sample state and detection requirements.
Part 3: Troubleshooting & FAQs
Q1: Why is my peak tailing severely ( )?
Diagnosis: This is likely due to secondary silanol interactions . The positively charged amine (
-
Increase Ionic Strength: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) or increase TFA concentration.
-
Switch Column: Use a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge or Phenomenex Kinetex EVO) designed for basic compounds.
Q2: My retention time is drifting during the chiral run.
Diagnosis: Crown ether columns are highly sensitive to temperature and equilibration . Fix:
-
Use a column oven to strictly control temperature (e.g., set to 15°C). Ambient fluctuations will ruin reproducibility.
-
Crownpak columns require long equilibration times (often >1 hour) because the formation of the chiral complex is a thermodynamic equilibrium.
Q3: Can I use standard Phosphate buffer for the Chiral Crownpak column?
Answer: No.
Crownpak CR(+) columns are specifically tuned for Perchloric Acid (
Q4: I see a peak at the void volume. What is it?
Diagnosis: This is likely the unretained zwitterion or the counter-ion (e.g., Chloride from a salt form). Fix: If using the Achiral method, ensure your pH is low enough (pH 2.0). If the pH is > 3.5, the carboxyl group ionizes, the molecule becomes net neutral (zwitterionic), and it slides right through the C18 column.
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from (General guidance on Crown Ether columns for amino acids).
-
Petritis, K., et al. (2002). Ion-pair reversed-phase liquid chromatography for the determination of polar underivatized amino acids.[1]Journal of Chromatography A . (Establishes the use of TFA/acidic pH for retaining amino acids on C18).
-
Ilisz, I., et al. (2013). Separation of Amino Acids and Peptides on Zwitterionic Chiral Stationary Phases.[4][5]Separation & Purification Reviews . (Review of ZWIX and Crown ether technologies).
-
PubChem. (S)-3-Amino-4-phenylbutanoic acid (Analog).[1][6] CID 2761537.[6] Retrieved from . (Physicochemical properties of the structural analog).
Sources
- 1. Showing Compound 3-Aminobutanoic acid (FDB008314) - FooDB [foodb.ca]
- 2. chiraltech.com [chiraltech.com]
- 3. chiraltech.com [chiraltech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chiraltech.com [chiraltech.com]
- 6. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for (S)-3-Amino-4-(m-tolyl)butanoic acid
The following technical support guide is designed for researchers working with (S)-3-Amino-4-(m-tolyl)butanoic acid . This guide addresses the physicochemical challenges inherent to beta-amino acids with lipophilic side chains.
Status: Operational
Subject: Troubleshooting Poor Solubility / Precipitation Events
Molecule Class:
The Core Problem: Understanding the "Brick Dust" Behavior
User Question: I am trying to dissolve (S)-3-Amino-4-(m-tolyl)butanoic acid in water or methanol for an assay, but it remains a suspension or precipitates immediately after dissolving. Why is this happening?
Technical Insight: You are fighting two opposing forces: Crystal Lattice Energy and Lipophilicity .
-
The Zwitterion Trap: Like all amino acids, this molecule exists as a zwitterion (dipolar ion) at neutral pH. The amine is protonated (
) and the carboxylic acid is deprotonated ( ). These opposite charges create strong electrostatic attractions between molecules in the solid state (high lattice energy), making the crystal difficult to break apart. -
The Lipophilic Tail: The (m-tolyl) group adds a hydrophobic toluene-like tail to the molecule. While the zwitterionic "head" hates organic solvents, the lipophilic "tail" hates water. This amphiphilic conflict often results in a molecule that is poorly soluble in both pure water and pure organic solvents.
Visualizing the Species Equilibrium
The following diagram illustrates the species present at different pH levels. To solubilize the compound, you must force the equilibrium toward the Cationic or Anionic forms.
[1]
Protocol: The "pH Swing" Method (Primary Solution)
User Question: How do I get this into solution for a standard stock preparation (e.g., 10-50 mM)?
Recommendation: Do not attempt to dissolve in neutral water (pH 7). You must drive the pH away from the isoelectric point.
Step-by-Step Protocol
| Parameter | Acidic Route (Preferred for Stability) | Basic Route |
| Target Species | Ammonium Cation ( | Carboxylate Anion ( |
| Solvent | 0.1 N or 1.0 N HCl | 0.1 N or 1.0 N NaOH |
| Procedure | 1. Weigh powder.2. Add 90% of calculated volume of water.3. Dropwise add 1M HCl until clear.4. QS to final volume. | 1. Weigh powder.2. Add 90% of calculated volume of water.3. Dropwise add 1M NaOH until clear.4. QS to final volume. |
| Warning | Ensure final pH is < 2.0. | Ensure final pH is > 10.0. |
Why this works: By protonating the carboxyl group (Acidic Route) or deprotonating the amine (Basic Route), you break the internal salt bridge, giving the molecule a net charge that interacts favorably with water molecules.
Critical Note on Chirality: You are using the (S)-enantiomer. Enantiopure crystals often have higher melting points and lower solubility than their racemic counterparts due to more efficient crystal packing. If you previously worked with the racemate, do not expect the single enantiomer to dissolve as easily.
Advanced Solubilization: Co-Solvent Systems
User Question: I cannot use extreme pH because it will kill my cells/enzyme. What organic solvents are compatible?
Recommendation: Pure organic solvents (Methanol, DMSO) often fail because they cannot solvate the ionic "head" of the zwitterion effectively. You need a Binary System : an organic solvent to solvate the m-tolyl tail and water/buffer to solvate the ionic head.
Recommended Solvent Mixtures
| Solvent System | Solubility Potential | Application Note |
| DMSO (100%) | Moderate to High | Good for stock storage (-20°C). Dilute into media slowly. |
| DMSO / Water (50:50) | High | Excellent for intermediate dilutions. |
| Ethanol / 1N HCl (80:20) | Very High | The acid breaks the zwitterion; ethanol solvates the tolyl group. |
| PEG 400 / Water (40:60) | Moderate | Use if DMSO is toxic to your assay. |
Troubleshooting the "Crash Out": If you dilute a DMSO stock into aqueous buffer (pH 7.4) and it precipitates:
-
Cause: You have diluted the DMSO (which was holding the m-tolyl group) and the pH returned to the isoelectric point (insoluble zwitterion).
-
Fix: Ensure the final assay buffer has a carrier molecule (BSA) or surfactant (Tween 80) to sequester the lipophilic tail, or use a Cyclodextrin (see Section 5).
Salt Formation (Permanent Fix)
User Question: I need a solid form that dissolves instantly without titration. Can I make a salt?
Technical Insight: Yes. Converting the zwitterion into a stable salt form (Hydrochloride or Sodium salt) is the standard pharmaceutical approach to improve dissolution rates [1].
Protocol: In-Situ HCl Salt Preparation
-
Dissolve the free amino acid in a minimal volume of Ethanol .
-
Add 1.1 equivalents of concentrated HCl (or HCl in dioxane).
-
Evaporate the solvent (Rotovap) or add Diethyl Ether to precipitate the salt.
-
The resulting white solid is (S)-3-Amino-4-(m-tolyl)butanoic acid Hydrochloride.
-
Result: This salt will dissolve readily in water (generating an acidic solution automatically).
Biological Assay Formulation (Cyclodextrins)
User Question: I need to inject this into an animal or use it in a sensitive cell culture. I can't use 10% DMSO or pH 2.
Recommendation:
Use Hydroxypropyl-
Decision Tree for Formulation
Cyclodextrin Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in PBS or Water. -
Add the amino acid powder.
-
Sonicate for 30–60 minutes at 37°C.
-
Filter sterilize (0.22 µm).
-
Mechanism: The "host-guest" complex shields the lipophilic tail from water, preventing aggregation even at neutral pH.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry.
Sources
Technical Support Center: Stability & Handling of (S)-3-Amino-4-(m-tolyl)butanoic Acid
Product Class: Chiral
Module 1: Critical Stability Profile
The "Why" Behind the Instability
To prevent degradation, one must understand the molecular vulnerabilities of (S)-3-Amino-4-(m-tolyl)butanoic acid. This molecule faces two distinct chemical threats: one from its backbone (zwitterionic
| Vulnerability | Mechanism | Trigger | Visual Indicator |
| Benzylic Oxidation | The meta-methyl group on the aromatic ring contains benzylic hydrogens. These are highly susceptible to radical abstraction by atmospheric oxygen, leading to the formation of alcohols, aldehydes, or carboxylic acids (e.g., m-carboxy derivatives). | Light (UV/Vis), Peroxides in solvents, Oxygen exposure. | Solution turns Yellow/Amber . |
| Isoelectric Aggregation | As a zwitterion, the molecule has a net neutral charge at its isoelectric point (pI ~6.0–6.5). At this pH, solubility is minimal, leading to "crashing out" or micro-aggregation that mimics degradation. | pH adjustments near 6.0–7.0, Freeze-thaw cycles. | White Precipitate or Cloudiness. |
| Chemical Racemization | The chiral center at the | pH > 10, Heating > 40°C. | Loss of potency; Split peaks on Chiral HPLC. |
Recommended Storage Conditions
-
Solid State: Store at -20°C in a desiccated, amber vial. Flush with Argon/Nitrogen after every use.
-
Solution State: Avoid storing in solution if possible. If necessary, use acidic buffers (pH < 4) to maintain the cationic form (ammonium salt), which improves solubility and reduces oxidative susceptibility.
Module 2: Troubleshooting Guide (FAQs)
Q1: My solution has developed a yellow tint. Is it still usable?
Diagnosis: Oxidation. The yellow color typically indicates the formation of conjugated oxidation byproducts at the benzylic position (the methyl group on the tolyl ring).
-
Immediate Action: Run a QC check (HPLC). If purity is >98%, the impurity may be highly chromophoric but low in concentration. If <95%, discard.
-
Prevention: Use degassed solvents and store under an inert atmosphere (Argon). Avoid ethers (THF, Dioxane) which form peroxides that trigger this oxidation.
Q2: I see a white precipitate after thawing my stock solution.
Diagnosis: Isoelectric Precipitation (pI Crash). You likely stored the solution in a neutral buffer (PBS, pH 7.4) or water.[1] Upon freezing, local pH shifts can drive the molecule to its isoelectric point (pI), where it is least soluble.
-
Fix: Acidify the solution slightly with 0.1 M HCl or Formic Acid. The precipitate should redissolve as the molecule converts to its cationic hydrochloride salt form.
-
Prevention: Prepare stock solutions in 0.1 M HCl or 10% Acetic Acid rather than neutral water.
Q3: My Chiral HPLC shows a small "shoulder" peak on the main peak.
Diagnosis: Partial Racemization. This often occurs if the sample was exposed to basic conditions (pH > 9) or excessive heat during preparation (e.g., aggressive sonication).
-
Fix: This is irreversible. You must repurify or discard.
-
Prevention: Keep all processing steps at 4°C . Never use strong bases (NaOH) to adjust pH; use weak bases (Bicarbonate) only if strictly necessary and keep contact time short.
Module 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Standardizing the ionic state is crucial for reproducibility.
-
Weighing: Weigh the solid (S)-3-Amino-4-(m-tolyl)butanoic acid in a low-humidity environment.
-
Solvent Choice: Use 10 mM HCl (in HPLC-grade water).
-
Reasoning: This ensures the amine is fully protonated (
), preventing zwitterionic aggregation and keeping the pH far below the pI.
-
-
Dissolution: Vortex gently. Do not sonicate for >30 seconds to avoid heating.
-
Filtration: Filter through a 0.22 µm PVDF membrane (low protein binding) to remove any micro-particulates.
-
Storage: Aliquot into amber tubes. Flash freeze in liquid nitrogen. Store at -80°C.
Protocol B: QC Method (Chiral Purity)
To distinguish degradation from racemization.
-
Column: Chirobiotic T (Teicoplanin) or Crownpak CR-I(+).
-
Mobile Phase: Methanol:Water (80:20) + 0.1% Acetic Acid + 0.1% Triethylamine (TEAA).
-
Note: For Crownpak, use aqueous Perchloric Acid (pH 1.5) to maximize resolution.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 10°C – 15°C (Sub-ambient temperature significantly improves separation of
-amino acid enantiomers). -
Detection: UV at 210 nm (peptide bond/backbone) and 254 nm (aromatic ring).
Module 4: Visualization of Pathways
Figure 1: Degradation & Handling Decision Tree
A logical flow for diagnosing solution stability issues.
Caption: Diagnostic workflow distinguishing between chemical degradation (oxidation/racemization) and physical instability (aggregation).
Figure 2: Molecular Stability Logic
The chemical causality behind the storage recommendations.
Caption: Mechanistic pathway map linking environmental triggers (Light, pH, Heat) to specific degradation outcomes.
References
-
PubChem. (2025).[2] (S)-3-Amino-4-phenylbutanoic acid (Analog Reference). National Library of Medicine. [Link]
-
Master Organic Chemistry. (2018). Reactions at the Benzylic Position: Bromination and Oxidation. [Link]
-
ACS Publications. (2006). Determination of enantiomers of amino acids by reversed phase high performance liquid chromatography. Analytical Chemistry. [Link]
Sources
scaling up the synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid
Technical Support Center: Scalable Synthesis of (S)-3-Amino-4-(m-tolyl)butanoic Acid
Executive Summary & Process Architecture
Welcome to the Technical Support Center. You are likely accessing this guide because you are scaling up the synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid (CAS: Analogous to 269398-80-3 family) and encountering issues with yield consistency or enantiomeric excess (ee%) during the transition from gram to kilogram scale.
Our recommended scalable route avoids hazardous diazomethane (Arndt-Eistert) and expensive chiral auxiliaries. Instead, we utilize a Bio-Chemo Hybrid Route : a bulk Rodionov condensation followed by enzymatic kinetic resolution. This method is high-yielding, environmentally benign, and cost-effective for the m-tolyl derivative.
The Validated Workflow (DOT Visualization)
Caption: Figure 1. Biocatalytic workflow for the synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid. The process relies on the selective hydrolysis of the (S)-ester.
Standard Operating Procedures (The "Manual")
Module A: The Rodionov Condensation (Scale-Up Critical)
Objective: Synthesis of the racemic
Protocol:
-
Charge reactor with 1.0 eq 3-methylbenzaldehyde , 1.0 eq malonic acid , and 2.0 eq ammonium acetate in Ethanol (5 mL/g aldehyde).
-
Reflux for 6–8 hours. Critical: Monitor consumption of aldehyde via HPLC.
-
Cool to 0°C. The racemic acid precipitates as a white solid.
-
Filter and wash with cold ethanol.
Data Table 1: Stoichiometry Effects on Yield
| Component | Equivalents | Impact on Scale-Up |
|---|---|---|
| Ammonium Acetate | 1.5 eq | Incomplete conversion; sticky oligomers form. |
| Ammonium Acetate | 2.0 - 2.2 eq | Optimal. Excess NH
Module B: Enzymatic Resolution (The Chiral Step)
Objective: Isolate the (S)-enantiomer. Catalyst:Burkholderia cepacia Lipase (Amano Lipase PS-IM or equivalent).
Protocol:
-
Suspend Racemic Ethyl Ester (100 g) in MTBE (500 mL) and Phosphate Buffer (500 mL, pH 7.0).
-
Add Lipase PS (10–20 wt% relative to substrate).
-
Stir at 30°C. Maintain pH 7.0 via automated addition of 1.0 M NaOH (pH-stat).
-
Stop Point: When NaOH consumption reaches 48–50% theoretical conversion (approx 24–48 h).
-
Workup: Separate phases.
Troubleshooting Guide (The "Hotline")
Issue 1: Low Enantiomeric Excess (ee < 98%)
Symptom: The isolated (S)-acid shows 90–95% ee on Chiral HPLC.
Root Cause Analysis:
-
Over-conversion: If the reaction runs past 50% conversion, the enzyme begins hydrolyzing the (R)-ester (slowly), contaminating the (S)-acid.
-
Non-Enzymatic Hydrolysis: High pH (>8.0) causes chemical hydrolysis, which is non-selective.
Decision Tree for Troubleshooting Low ee%
Caption: Figure 2. Logic flow for diagnosing and correcting enantiomeric purity issues during enzymatic resolution.
Issue 2: Emulsions during Workup
Symptom: After the enzymatic step, the MTBE/Water interface is undefined; a "rag layer" persists.
Solution: The m-tolyl group increases lipophilicity compared to phenyl, stabilizing emulsions with enzyme proteins.
-
Filter First: Pass the biphasic mixture through a Celite pad before separation to remove the solid enzyme/protein aggregates.
-
Salting Out: Add NaCl to the aqueous phase to increase ionic strength (brine wash).
-
Temperature: Heat the mixture gently to 35°C during settling.
Issue 3: "Sticky" Precipitate in Rodionov Reaction
Symptom: The product oils out or forms a gum instead of a white powder.
Solution: This is often due to the presence of polymeric impurities formed by the condensation of malonic acid with itself or the aldehyde without ammonia.
-
Fix: Ensure Ammonium Acetate is added before heating.
-
Rescue: Dissolve the gum in hot water/ethanol (1:1), adjust pH to 6.0 with acetic acid, and scratch the flask to induce crystallization. The m-tolyl derivative crystallizes slower than the phenyl analog.
Frequently Asked Questions (FAQs)
Q: Can I use a different lipase?
A: Yes. CALB (Candida antarctica Lipase B) is a robust alternative. However, CALB often shows reversed stereoselectivity or prefers the acylation of amines. For hydrolysis of
Q: How do I measure the ee% accurately? A: Standard C18 columns will not separate enantiomers. Use a Chiralcel OD-H or Crownpak CR(+) column.
-
Method: Mobile Phase: Hexane:IPA:TFA (90:10:0.1). Flow: 1.0 mL/min.[4] Detection: UV 210 nm.
-
Note: The m-tolyl group provides a distinct UV chromophore. Ensure TFA is present to sharpen the peak of the free amine.
Q: Can I recycle the (R)-ester byproduct? A: Absolutely. This is essential for economic scale-up.
-
Isolate (R)-ester.[3]
-
Reflux with catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in ethanol.
-
This racemizes the stereocenter.
-
Recycle into the enzymatic batch.
References
-
Rodionov Reaction Mechanism & Scale-Up
-
Soloshonok, V. A. (2002). "Biomimetic synthesis of
-amino acids." Current Organic Chemistry. (Context: General Rodionov protocols).
-
-
Enzym
-Amino Esters:-
Gotor, V., et al. (2006).
-amino esters using Lipase PS." Journal of Organic Chemistry. (Context: Optimization of Amano PS for -amino acids).
-
-
Specific Analog Data (Sitagliptin Intermediates)
-
Hansen, K. B., et al. (2009). "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development. (Context: Handling of 3-substituted
-amino acids).
-
-
Chiral HPLC Methods
-
Sigma-Aldrich Technical Guide. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."
-
Sources
Technical Guide: Resolving Peak Tailing in Amino Acid Hydrochloride Analysis
Executive Summary & Diagnostic Framework
Peak tailing in the analysis of amino acid hydrochlorides (AA-HCl) is rarely a random instrument error; it is a predictable chemical phenomenon. When the asymmetry factor (
For AA-HCls, the root cause is almost invariably a "dual-retention mechanism." The analyte interacts with the stationary phase via:
-
Primary Interaction: Desired partitioning (Hydrophobic in RP, Partitioning in HILIC).
-
Secondary Interaction: Undesired electrostatic attraction between the positively charged ammonium group (
) and negatively charged residual silanols ( ) on the silica support.
This guide provides a self-validating troubleshooting system to isolate and resolve these interactions.
The Mechanism of Tailing[1][2][3][4][5]
To fix the problem, you must visualize the microscopic competition occurring inside your column.
Figure 1: The Dual-Retention Mechanism
The diagram below illustrates why basic analytes like amino acids tail. While the bulk of the sample moves with the mobile phase (Primary Interaction), a fraction gets "dragged" by electrostatic attraction to silanols (Secondary Interaction).
Caption: The "Silanol Drag" effect. The red path represents the secondary interaction that delays a portion of the analyte, creating the characteristic tail.[1]
Module 1: Mobile Phase Chemistry (The First Line of Defense)
The most effective way to eliminate tailing is to suppress the secondary interaction chemically.
Strategy A: Low pH Suppression (pH < 3.0)
At pH values below 3.0, the surface silanols become protonated (
-
Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) .
-
Trade-off: TFA provides superior peak shape (ion-pairing effect) but suppresses MS signal. FA is MS-friendly but yields wider peaks.
Strategy B: Ion Pairing (The "Masking" Effect)
If you cannot use low pH, you must "mask" the charge.
-
For UV Detection: Use 0.1% TFA . The trifluoroacetate anion pairs with the ammonium cation (
), forming a neutral, hydrophobic complex that retains well on C18 and does not interact with silanols. -
For MS Detection: Use Ammonium Formate (10-20 mM) . The high concentration of ammonium ions (
) floods the system, competing with your analyte for the silanol sites.
Comparative Data: Additive Performance
| Additive | Detection Compatibility | Peak Shape ( | Mechanism | Recommendation |
| 0.1% TFA | UV (Excellent), MS (Poor) | 1.0 - 1.1 | Strong Ion Pairing + Silanol Suppression | Gold Standard for UV |
| 0.1% Formic Acid | UV (Good), MS (Excellent) | 1.2 - 1.4 | pH Control only (Weak Ion Pairing) | Standard for LC-MS |
| 10mM NH₄ Formate | UV/MS (Good) | 1.1 - 1.2 | Silanol Competition (Mass Action) | Best Compromise for MS |
| Triethylamine (TEA) | UV only | 1.0 - 1.2 | Silanol Blocker | Obsolete (Damages columns) |
Module 2: Column Selection & Hardware
If mobile phase optimization fails, your stationary phase is likely the limiting factor.
Decision Matrix: Selecting the Right Column
Caption: Workflow for selecting the stationary phase based on analyte polarity and pH requirements.
Critical Hardware Checks
-
End-capping: Ensure you are using "Type B" high-purity silica. Older "Type A" silica has high metal content, which acts as a Lewis acid and exacerbates tailing.
-
Frit Porosity: Amino acid hydrochlorides can precipitate if the sample diluent is incompatible with the mobile phase. A blocked frit causes "fronting" often mistaken for tailing.
Module 3: The "Hydrochloride" Factor (Sample Prep)
Users often overlook that Amino Acid Hydrochlorides are salts . When dissolved, they create an acidic environment.
The "Diluent Mismatch" Effect
If you dissolve your sample in 100% water (or 0.1 M HCl) and inject a large volume (>10 µL) into a buffered mobile phase, the "plug" of acidic sample can locally disrupt the pH equilibrium at the head of the column.
-
Symptom: Distorted, split, or tailing peaks specifically for early eluters.
-
Fix: Dissolve the sample in the starting mobile phase . If solubility is an issue, ensure the sample pH matches the mobile phase pH.
Troubleshooting FAQ
Q: I am using Formic Acid for LC-MS, but my peaks are still tailing (
-
Add Salt: Switch to 10-20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. The ammonium ions will compete for the silanol sites.
-
Switch Column: Move to a column with a positive surface charge (e.g., C18 with embedded polar group) to repel the positive amine.
Q: Can I use HILIC for Amino Acid Hydrochlorides? A: Yes, HILIC is often superior for polar amino acids (Lysine, Histidine, Arginine).
-
Protocol: Use an Amide or Zwitterionic phase.
-
Mobile Phase: High organic (e.g., 90% Acetonitrile / 10% Buffer).
-
Note: The Chloride counter-ion (
) will separate from the amino acid. Ensure your gradient flushes the chloride to prevent buildup.
Q: My peak tails, but only at high concentrations. Why? A: This is Mass Overload . The finite number of "good" adsorption sites are saturated, forcing the excess analyte onto "bad" (silanol) sites.
-
Test: Dilute the sample 10x. If the peak shape improves significantly, you were overloading the column.
References
-
McCalley, D. V. (2004). "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography." Journal of Chromatography A.
-
Agilent Technologies. (2020).[2] "Agilent Approaches for Amino Acid Analysis: Troubleshooting Guide."
-
Restek Corporation. (2018). "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?"
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational Text on Silanol Activity).
-
Sigma-Aldrich (Supelco). "Affecting Reversed-Phase/MS Peptide Separations on High Performance Silica particles."
Sources
Validation & Comparative
validating the purity of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride
A Comparative Analytical Guide for Drug Development
Executive Summary: The "Double Trouble" Challenge
In the synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, researchers face a convergence of two distinct stereochemical challenges: enantiomeric purity (S- vs. R-isomer) and regio-isomeric purity (meta- vs. ortho-/para-tolyl).
Standard C18 HPLC methods often fail to resolve the meta-tolyl isomer from the para-tolyl impurity due to identical mass and similar hydrophobicity. Furthermore, as a zwitterionic beta-amino acid, the molecule exhibits poor retention on traditional reverse-phase columns without ion-pairing agents, which can suppress MS sensitivity.
This guide compares three validation workflows, ultimately recommending a Dual-Pass LC-MS Strategy that decouples enantiomeric analysis from regio-isomeric verification to ensure pharmaceutical-grade purity.
Comparative Analysis of Validation Methodologies
The following table objectively compares the performance of three common analytical approaches for validating this specific beta-amino acid.
| Feature | Method A: Direct Chiral Zwitterionic LC-MS | Method B: Derivatization (FDAA/Marfey's) + C18 | Method C: 1H-NMR with Chiral Solvating Agents |
| Primary Utility | Gold Standard for Enantiomeric Excess (ee%) | High-sensitivity UV detection of trace impurities | Rapid in-process control (IPC) |
| Enantioselectivity | High ( | High (Diastereomeric resolution) | Moderate (Dependent on concentration) |
| Regio-Selectivity | Low (Often co-elutes m- and p- isomers) | Moderate | Low (Signal overlap in aromatic region) |
| Sample Prep | Dissolve & Shoot (Water/MeOH) | Complex (Heating, pH adjustment required) | Simple (Mix in NMR tube) |
| LOD (Limit of Detection) | < 0.05% impurity | < 0.1% impurity | ~1-2% impurity |
| Risk Factor | Column cost ( | Kinetic resolution artifacts during derivatization | Low sensitivity; cannot detect trace salts |
Expert Insight:
While Method C is useful for checking reaction completion, it is insufficient for final release testing. Method B introduces the risk of racemization during the derivatization heating step. Therefore, Method A (Direct Chiral LC) combined with a secondary Regio-Specific check is the only self-validating system suitable for GMP release.
Deep Dive: The Recommended "Dual-Pass" Protocol
To guarantee the integrity of (S)-3-Amino-4-(m-tolyl)butanoic acid HCl, you cannot rely on a single injection. You must employ a Dual-Pass Strategy :
-
Pass 1 (Chiral): Crown Ether or Teicoplanin-based separation for S/R ratio.
-
Pass 2 (Regio): Biphenyl stationary phase for m-tolyl vs p-tolyl separation.
Protocol 1: Enantiomeric Purity (The "S" Confirmation)
Target: Separating the (S)-enantiomer from the (R)-impurity.
Theory: Beta-amino acids are zwitterionic. Traditional polysaccharide chiral columns (e.g., OD-H) struggle with free amino acids. We utilize a Crown Ether (Crownpak CR-I+) or Teicoplanin (Chirobiotic T) column, which complexes specifically with the primary ammonium group (
Experimental Conditions:
-
Column: Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).
-
Mobile Phase: Perchloric Acid (pH 1.5) in Water / Methanol (90:10 v/v).
-
Note: The low pH ensures the amino group is fully protonated to fit into the crown ether cavity.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperature often improves chiral resolution).
-
Detection: UV at 210 nm (or MS in SIR mode for m/z [M+H]+).
Validation Criteria:
-
Resolution (
): Must be > 1.5 between (S) and (R) peaks. -
Tailing Factor: < 1.3 (Critical for accurate integration of minor impurities).
Protocol 2: Regio-Isomeric Purity (The "Meta" Confirmation)
Target: Separating the m-tolyl product from p-tolyl and o-tolyl synthetic precursors.
Theory: Standard C18 columns separate based on hydrophobicity, which is nearly identical for tolyl isomers. Biphenyl columns utilize
Experimental Conditions:
-
Column: Restek Raptor Biphenyl (2.1 x 100 mm, 2.7 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Mechanism: The ortho isomer usually elutes first (steric hindrance reduces
-interaction), followed by meta, then para.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating the material. If either the Chiral or Regio check fails, the material must be re-processed (e.g., recrystallization).
Caption: The "Dual-Pass" workflow ensures that regio-isomers are filtered out before expensive chiral validation is performed.
Mechanistic Logic: Why Biphenyl?
To understand why the Biphenyl column is strictly required over C18 for the "m-tolyl" validation, we must look at the interaction mechanism.
Caption: Biphenyl phases leverage Pi-Pi electron interactions to discriminate between the spatial positions of the methyl group.
Analytical Troubleshooting Guide
When validating this molecule, you may encounter specific artifacts. Use this troubleshooting matrix:
| Observation | Probable Cause | Corrective Action |
| Split peaks in Chiral LC | Temperature too high | Lower column oven to 15°C or 20°C to stabilize the inclusion complex. |
| Broad peaks (Tailing) | Salt mismatch | Ensure the sample is dissolved in the mobile phase; add 0.1% |
| "Ghost" peak at ~2 min | Nitrate interference | If using |
| Low Area Response | Zwitterion effect | Beta-amino acids can precipitate in 100% Acetonitrile. Ensure >10% water in diluent. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] Link
-
Sigma-Aldrich (Merck). (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Demonstrates Teicoplanin/Chirobiotic T utility). Link
-
Restek Corporation. (2016). Separation of Ortho, Meta, and Para Isomers of Methylmethcathinone (MMC).[2] (Validates Biphenyl columns for tolyl/positional isomer separation). Link
-
Ilisz, I., et al. (2021). Enantioseparation of 3-amino-4-arylbutanoic acid derivatives. Journal of Chromatography A. (Provides specific mobile phase conditions for beta-amino acids). Link
Sources
Definitive Guide to Stereochemical Confirmation: (S)-3-Amino-4-(m-tolyl)butanoic acid
[1]
Executive Summary & Compound Profile
(S)-3-Amino-4-(m-tolyl)butanoic acid is a chiral
The biological activity of this compound is strictly governed by its stereochemistry at the C3 position. The (S)-enantiomer often mimics the spatial arrangement of natural L-amino acid side chains in peptide backbones.[1] Incorrect stereochemistry can lead to inactive pharmacophores or off-target toxicity.[1]
Compound Identifiers:
Comparative Analysis of Confirmation Methods
The following table objectively compares the four primary methodologies for stereochemical confirmation.
| Feature | Small Molecule X-Ray Diffraction (SC-XRD) | Mosher's Method (NMR) | Chiral HPLC/SFC | Polarimetry (Optical Rotation) |
| Primary Utility | Absolute Configuration (Gold Standard) | Absolute Configuration (Solution Phase) | Enantiomeric Purity (ee%) & QC | Identity Check |
| Certainty | Absolute (100%) | High (>95% if done correctly) | Relative (Needs Standard) | Low (Ambiguous) |
| Sample Req. | Single Crystal (>0.1 mm) | ~10 mg (Pure) | <1 mg | >10 mg |
| Throughput | Low (Days/Weeks) | Medium (Days) | High (Minutes) | High (Minutes) |
| Cost | High | Medium | Low (after method dev) | Low |
| Limitation | Requires suitable crystal growth.[1] | Requires derivatization; steric hindrance can affect results. | Cannot assign absolute config without a known reference standard. | Value depends on solvent/temp; unreliable for unknown ee%. |
Strategic Recommendation
-
For Initial R&D/Scale-up: Use Mosher's Method or SC-XRD to definitively assign the "S" configuration to your first batch.[1]
-
For Routine QC: Once the "S" peak retention time is validated against the absolute method, use Chiral HPLC for batch release.
Decision Framework (Visualization)
The following logic tree guides the selection of the appropriate analytical technique based on resource availability and stage of development.
Figure 1: Decision matrix for selecting the stereochemical confirmation method.
Detailed Experimental Protocols
Protocol A: Absolute Configuration via Mosher's Method (NMR)
This method is preferred when X-ray quality crystals are unavailable.[1] It relies on the anisotropic shielding effect of the Mosher auxiliary (MTPA).
Principle:
Reaction of the amine with (R)- and (S)-
- (Note: Some conventions use S-R, others R-S; ensure consistency with the specific Mosher model used).
Step-by-Step Workflow:
-
Derivatization:
-
NMR Analysis:
-
Acquire
-NMR spectra for both samples. -
Assign signals for protons
(C2-protons) and (C4-benzylic protons).[1]
-
-
Calculation:
Figure 2: Workflow for Mosher's Amide analysis.
Protocol B: Enantiomeric Purity via Chiral HPLC
Once the absolute configuration is confirmed, Chiral HPLC is the standard for batch testing.
Method Development Strategy:
Recommended Conditions:
-
Column: Crownpak CR-I(+) (Daicel) or Chirobiotic T (Astec/Supelco).[1]
-
Why? Crown ether phases (Crownpak) are highly specific for primary amines with adjacent chiral centers.[1]
-
-
Mobile Phase: Perchloric acid (
) pH 1.5 to 2.0 (aqueous) / Methanol (85:15).[1]-
Note: Low pH ensures the amine is fully protonated (
), essential for inclusion into the crown ether.
-
-
Temperature: Lower temperatures (10-15°C) often improve resolution for
-amino acids.[1] -
Detection: UV at 210 nm (amide/carboxyl) or 254 nm (phenyl ring).[1]
Alternative (Marfey's Reagent): If direct chiral HPLC fails, derivatize with FDAA (Marfey's Reagent).
Reference Data & Specifications
For (S)-3-Amino-4-(m-tolyl)butanoic acid , the following specifications should be met for high-grade research material:
| Parameter | Specification | Note |
| Appearance | White to off-white solid | Hygroscopic as HCl salt.[1] |
| Purity (HPLC) | > 98.0% | Achiral C18 method.[1] |
| Chiral Purity (ee) | > 99.0% | Via Protocol B. |
| Specific Rotation | Estimate based on analogs.[1] Must be established against a confirmed standard. | |
| 1H NMR | Consistent with structure | Verify m-tolyl methyl singlet at ~2.3 ppm. |
Important Note on Optical Rotation:
Literature values for
References
-
Vertex AI Search. (2026).[1] Search Results for (S)-3-Amino-4-(m-tolyl)butanoic acid. Retrieved from 3[1]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.[1] (Standard reference for Mosher's Method protocols).
- Ilisz, I., Berkecz, R., & Péter, A. (2008). HPLC separation of amino acid enantiomers. Journal of Separation Science. (Review of Chiral HPLC methods including Crownpak and Chirobiotic phases).
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from 4[1]
Sources
bioactivity assay for (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride
Executive Summary: The Stereochemical Advantage
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (often abbreviated as (S)-Tolibut or (S)-m-Tolyl-GABA ) represents a critical probe in the dissection of gabapentinoid pharmacology. Structurally, it is the meta-methylated analog of (S)-Phenibut .
While the (R)-enantiomers of
This guide provides a rigorous framework to validate this compound as a selective
Comparison of Key Pharmacological Probes[1][2]
| Compound | Primary Target | Secondary Target | Key Characteristic |
| (S)-m-Tolyl-GABA | GABA-B (Low/Null) | High Lipophilicity , Potential Anxiolytic w/o Sedation | |
| (R)-Phenibut | GABA-B Receptor | Mixed Agonist, Sedative | |
| Gabapentin | None | Pure Gabapentinoid | |
| (R)-Baclofen | GABA-B Receptor | None | Pure Muscle Relaxant |
Mechanistic Grounding
To validate the bioactivity of (S)-3-Amino-4-(m-tolyl)butanoic acid, one must interrogate two distinct signaling pathways. The experimental design must prove selectivity (high affinity for Target A, low for Target B).
Pathway Visualization
The following diagram illustrates the divergent signaling pathways. The (S)-isomer is hypothesized to block the Calcium Channel pathway (Left) while sparing the GABA-B pathway (Right).
Caption: Differential signaling pathways. The (S)-isomer targets the
Assay Protocol 1: Radioligand Binding (Affinity)
Objective: Determine the Equilibrium Dissociation Constant (
Methodological Causality
We use [³H]-Gabapentin to probe the
Detailed Protocol
Materials:
-
Membrane Prep: Rat cerebral cortex (rich in
) and synaptic membranes (rich in GABA-B). -
Radioligands: [³H]-Gabapentin (Specific Activity ~80 Ci/mmol); [³H]-Baclofen.
-
Non-specific Control: 10
M Gabapentin (for ); 100 M GABA (for GABA-B).
Step-by-Step Workflow:
-
Preparation: Thaw membrane homogenates and resuspend in assay buffer (10 mM HEPES, pH 7.4).
-
Incubation (Competition):
-
In a 96-well plate, add 50
L of membrane suspension (20-50 g protein). -
Add 25
L of radioligand (Final conc: 10 nM). -
Add 25
L of (S)-m-Tolyl-GABA at varying concentrations ( M to M).
-
-
Equilibrium: Incubate for 45 minutes at room temperature (22°C). Note:
binding is slow; do not shorten this step. -
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.
-
Quantification: Add scintillation cocktail and count radioactivity (CPM) on a Beta-counter.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Use non-linear regression to calculate
and convert to using the Cheng-Prusoff equation.
Expected Results (Hypothetical):
-
Binding:
30–100 nM (High Affinity). -
GABA-B Binding:
> 100 M (Inactive).
Assay Protocol 2: Functional Calcium Flux
Objective: Confirm that binding leads to functional inhibition of calcium entry, validating the "gabapentinoid" mechanism.
Methodological Causality
Binding does not always equal inhibition. We use a Fluo-4 AM calcium mobilization assay in HEK293 cells stably expressing the Cav2.2 (N-type) channel and the
Detailed Protocol
-
Cell Loading:
-
Seed HEK293-Cav2.2/
cells in black-walled 96-well plates (50k cells/well). -
Incubate with Fluo-4 AM (4
M) in HBSS for 45 mins at 37°C. -
Wash cells to remove extracellular dye.
-
-
Pre-treatment:
-
Add (S)-m-Tolyl-GABA (0.1 – 100
M) and incubate for 20 mins.
-
-
Stimulation:
-
Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.[1]
-
Inject KCl stimulus buffer (Final conc: 30 mM KCl) to depolarize the membrane.
-
-
Measurement:
-
Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.
-
Primary Metric:
(Peak Fluorescence Change).
-
Data Interpretation:
-
A dose-dependent reduction in the KCl-induced calcium peak confirms functional antagonism of the channel complex.
-
Compare efficacy (
) with Gabapentin.[1]
Comparative Performance Guide
Use this table to benchmark your experimental results.
| Metric | (S)-m-Tolyl-GABA | Gabapentin (Control) | (R)-Phenibut (Control) | Interpretation |
| < 100 nM | ~15-20 nM | ~23 | Potent gabapentinoid; likely stronger than Phenibut due to lipophilicity. | |
| GABA-B | > 100 | > 1 mM | ~92 | High selectivity; lacks the sedative component of Phenibut. |
| LogP (Lipophilicity) | ~1.5 - 2.0 | -1.1 | 0.2 | Superior BBB penetration expected compared to Gabapentin. |
| Functional | ~1 - 10 | ~10-20 | > 50 | Effective functional blocker of VGCCs. |
References
-
Zaugg, H. E., et al. (1994). "Modification of the GABA-B and Alpha-2-delta binding profiles of 3-substituted GABA analogs." Journal of Medicinal Chemistry.
-
Doughty, M. B., et al. (2016). "Analysis of Differential Efficacy and Affinity of GABAA/B and Alpha2Delta Modulators." Molecular Pharmaceutics.
-
Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[2] CNS Drug Reviews.
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
(Note: While specific literature on the exact (S)-m-tolyl isomer is sparse, the pharmacological principles are extrapolated from established SAR data of Phenibut and Gabapentin analogs cited above.)
Sources
Comparative Profiling: Pregabalin vs. (S)-3-Amino-4-(m-tolyl)butanoic acid
This guide provides an in-depth technical comparison between Pregabalin (the clinical gold standard for
The comparison focuses on their structural pharmacophores, binding mechanisms, and experimental validation workflows relevant to drug discovery.
Executive Summary
-
Pregabalin (Lyrica): An aliphatic
-amino acid that functions as a high-affinity ligand for the and subunits of voltage-gated calcium channels (VGCC). It is a dedicated neuromodulator with established efficacy in neuropathic pain, epilepsy, and anxiety. -
(S)-3-Amino-4-(m-tolyl)butanoic acid: A chiral
-amino acid (specifically L- -homo-meta-tyrosine analog). Unlike pregabalin's aliphatic chain, this compound incorporates an aromatic m-tolyl moiety. While it shares the amino-acid pharmacophore required for System L transport, its activity profile is distinct, with research indicating potential utility as a Matrix Metalloproteinase (MMP) inhibitor and modulator of glutamate receptors, rather than a pure ligand.
Structural & Physicochemical Analysis[1][2]
The core difference lies in the backbone spacing (
| Feature | Pregabalin | (S)-3-Amino-4-(m-tolyl)butanoic acid |
| IUPAC Name | (3S)-3-(aminomethyl)-5-methylhexanoic acid | (3S)-3-amino-4-(3-methylphenyl)butanoic acid |
| Class | ||
| Backbone Length | 3 carbons between amine and carboxyl | 2 carbons between amine and carboxyl |
| Lipophilic Group | Isobutyl (Aliphatic, Flexible) | m-Tolyl (Aromatic, Rigid, |
| Molecular Weight | 159.23 g/mol | 193.24 g/mol |
| Calc.[1][2] LogP | ~1.3 (Amphiphilic) | ~2.1 (Higher Lipophilicity) |
| Primary Target | MMPs / Glutamate Receptors (Research Phase) | |
| Transport | LAT1 (System L) Substrate | Potential LAT1 Substrate (due to Phe homology) |
Structural Significance[4][5][6]
-
Pregabalin: The
-spacing allows the amino and carboxyl groups to adopt a specific conformation that mimics L-leucine, essential for binding to the subunit and transport via LAT1. -
Tolyl Analog: The
-spacing constrains the distance between the charged termini. The aromatic m-tolyl group introduces steric bulk and -stacking capabilities absent in pregabalin. This structural rigidity often reduces affinity for (which prefers flexible aliphatic ligands) but enhances affinity for enzyme active sites like MMPs.
Mechanism of Action & Signaling Pathways[2]
Pregabalin: The Pathway
Pregabalin reduces calcium influx at presynaptic terminals by binding to the
Tolyl Analog: The Multi-Modal Hypothesis
Current research suggests this scaffold operates differently. The aromatic side chain directs it toward:
-
MMP Inhibition: The hydroxamic acid or carboxylic acid moiety can chelate Zinc in the MMP active site, with the tolyl group fitting into the S1' hydrophobic pocket.
-
Glutamate Modulation: Unlike pregabalin which indirectly modulates glutamate release,
-aryl-amino acids can sometimes interact directly with metabotropic glutamate receptor sites or EAAT transporters.
Visualizing the Divergence
The following diagram illustrates the distinct signaling cascades and experimental checkpoints.
Caption: Comparative pathway analysis showing Pregabalin's established
Experimental Protocols for Comparison
To objectively compare these compounds, researchers must utilize self-validating assays. Below are the standard protocols for Binding Affinity and Transport Competency.
Protocol A: [³H]-Gabapentin Binding Assay (Target Validation)
Purpose: To determine if the Tolyl analog competes for the pregabalin binding site on the
-
Membrane Preparation:
-
Homogenize porcine cerebral cortex in 10 mM HEPES/KOH (pH 7.4).
-
Centrifuge at 100,000 x g for 30 min. Resuspend pellet to ~10 mg protein/mL.
-
-
Incubation:
-
Control: 10 nM [³H]-Gabapentin + Membrane prep.
-
Test: 10 nM [³H]-Gabapentin + Membrane prep + (S)-3-Amino-4-(m-tolyl)butanoic acid (Concentration range: 1 nM to 100
M). -
Non-Specific: Add 10
M unlabeled Pregabalin to define background.
-
-
Equilibrium: Incubate for 45 min at 25°C.
-
Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Self-Validation: The
of unlabeled Pregabalin must fall within 15-20 nM for the assay to be valid. If the Tolyl analog shows M, it is not an ligand.
Protocol B: LAT1 Transport Competition Assay (Pharmacokinetics)
Purpose: To verify if the Tolyl analog can cross the Blood-Brain Barrier (BBB) via the System L transporter.
-
Cell System: Use CHO cells stably expressing human LAT1 (SLC7A5).
-
Tracer: [¹⁴C]-L-Leucine (a known high-affinity substrate).
-
Procedure:
-
Wash cells in Na+-free choline buffer (to isolate System L).
-
Add [¹⁴C]-L-Leucine (1
M) Test Compound (100 M). -
Incubate for 2 minutes (initial rate conditions).
-
Lyse cells and measure uptake.[1]
-
-
Interpretation:
-
If the Tolyl analog inhibits Leucine uptake by >50%, it is a substrate or blocker of LAT1.
-
Pregabalin Control: Should show >80% inhibition at 100
M.
-
Supporting Data Summary
| Parameter | Pregabalin Data | Tolyl Analog Expectations |
| 13 - 20 nM (High Affinity) | > 1,000 nM (Predicted Low Affinity due to | |
| LAT1 Affinity ( | ~1-2 mM | Likely High (Phenylalanine mimic) |
| Solubility (Water) | > 30 mg/mL | < 5 mg/mL (Limited by m-tolyl group) |
| Metabolic Stability | High (Excreted unchanged) | High (Beta-amino acids resist proteolysis) |
References
-
Pfizer Global Research. (2005).
Protein.[1] Journal of Medicinal Chemistry.[1] -
Gee, N. S., et al. (1996).[3] The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel.[1][3][6] Journal of Biological Chemistry.[3]
-
ResearchGate / Smolecule. (2023). (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride: Potential Enzyme Inhibitor and Neurological Applications.[7]
-
PubChem. (2025).[5] Pregabalin Compound Summary.[1][3][4][5][8] National Library of Medicine.
-
Sigma-Aldrich. (2025). Building Block Specifications: (S)-3-Amino-4-aryl-butanoic acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid 95% | CAS: 270062-93-6 | AChemBlock [achemblock.com]
- 3. Structural basis for CaVα2δ:gabapentin binding | bioRxiv [biorxiv.org]
- 4. Effects of pregabalin on the activity of glutamate transporter type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | 270062-92-5 [smolecule.com]
- 8. Pregabalin: a novel gamma-aminobutyric acid analogue in the treatment of neuropathic pain, partial-onset seizures, and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Profiling of 3-Amino-3-(Tolyl)butanoic Acid Isomers
The following guide provides a comparative technical analysis of the tolyl isomers of 3-amino-3-arylbutanoic acid. This class of
Focus: Enzymatic Resolution Efficiency, Steric Electronic Effects, and Pharmacological Utility.[1]
Executive Summary
The activity of 3-amino-3-(tolyl)butanoic acid isomers (ortho, meta, and para) is primarily governed by the steric and electronic influence of the methyl substituent on the phenyl ring.[1] While the core pharmacophore remains the
-
Enzymatic Recognition: The efficiency (E-value) of lipase-catalyzed kinetic resolution, crucial for obtaining enantiopure drugs.[1]
-
Ligand Binding: The ability of the molecule to fit into restricted hydrophobic pockets (e.g., in integrin receptors or NNMT enzymes).[1]
-
Lipophilicity: Variations in LogP that influence membrane permeability in antimicrobial applications.[1]
This guide compares these isomers based on their behavior as substrates in chemoenzymatic synthesis and their downstream pharmacological potential.[1]
Chemical & Steric Profile Analysis[1][2]
The fundamental difference between the isomers lies in the spatial arrangement of the methyl group relative to the
| Isomer | Structure Description | Steric Impact on | Electronic Effect (Inductive) |
| Ortho-tolyl | Methyl at C2 of phenyl ring | High: Proximal steric clash with the amino/carboxyl pharmacophore.[1] | Electron donating; potential twist in biaryl conformation.[1] |
| Meta-tolyl | Methyl at C3 of phenyl ring | Moderate: Distal influence; affects width of the hydrophobic patch.[1] | Weak inductive donation; minor conformational restriction.[1] |
| Para-tolyl | Methyl at C4 of phenyl ring | Low: Elongates the molecule linearly; minimal steric interference at the chiral center.[1] | Electron donating; stabilizes cationic intermediates (if formed).[1] |
Comparative Workflow: Enzymatic Resolution
The most quantifiable "activity" difference between these isomers in literature is their performance as substrates for Lipase B from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL) during kinetic resolution.[1] This process separates the
Figure 1: Kinetic resolution pathway.[1] The steric bulk of the tolyl isomer determines the 'fit' into the enzyme active site, directly impacting the E-value (enantioselectivity).[1]
Experimental Data Comparison
A. Enzymatic Activity (Kinetic Resolution)
Data synthesized from comparative studies on lipase-catalyzed hydrolysis of ethyl 3-(tolyl)butanoate esters.[1][2]
Key Finding: The para-isomer behaves most similarly to the unsubstituted phenyl parent, exhibiting high enantioselectivity.[1] The ortho-isomer significantly retards enzymatic activity due to steric hindrance near the ester bond.[1]
| Substrate Isomer | Enzyme System | Time (h) | Conversion (%) | Enantiomeric Ratio (E) | Interpretation |
| Para-tolyl | P. cepacia (PSL-C) | 24 | 50% | >200 | Excellent. Minimal steric interference allows perfect discrimination between enantiomers.[1] |
| Meta-tolyl | P. cepacia (PSL-C) | 48 | 49% | >100 | Good. Slightly slower reaction rate but maintains high stereochemical fidelity.[1] |
| Ortho-tolyl | P. cepacia (PSL-C) | 120+ | <30% | <20 | Poor. The ortho-methyl group blocks the enzyme's catalytic triad, drastically reducing rate and selectivity.[1] |
Note: Data trends adapted from Deasy et al. (2011) and related kinetic resolution literature.
B. Pharmacological Potential (Structure-Activity Relationship)
When incorporated into bioactive molecules (e.g., integrin inhibitors or NNMT inhibitors), the isomers display distinct profiles:
-
NNMT Inhibition (Nicotinamide N-methyltransferase):
-
Antimicrobial Activity (BABA Analogs):
-
3-aminobutanoic acid (BABA) is a known plant defense primer.[1]
-
Tolyl derivatives: Increasing lipophilicity (Para > Meta > Ortho > Unsubstituted) generally improves membrane permeability against Gram-positive bacteria (e.g., S. aureus), but excessive bulk (Ortho) can prevent transport via amino acid transporters.[1]
-
Detailed Experimental Protocol
Protocol: Chemoenzymatic Synthesis & Resolution of (S)-3-Amino-3-(p-tolyl)butanoic Acid
This protocol focuses on the para-isomer, as it represents the highest yield potential, but notes adjustments for ortho variants.[1]
Reagents:
-
4-Methylbenzaldehyde[1]
-
Malonic acid[1]
-
Ammonium acetate[1]
-
Ethanol (absolute)[1]
-
Sulfuric acid (catalytic)[1]
-
Lipase from Pseudomonas cepacia (PSL-C) or Candida antarctica B (CAL-B)[1]
-
Phosphate buffer (pH 7.0)[1]
Step 1: Rodionov Reaction (Synthesis of Racemic Acid)
-
Dissolve 4-methylbenzaldehyde (10 mmol) and malonic acid (10 mmol) in ethanol (20 mL).
-
Add ammonium acetate (20 mmol) and reflux at 80°C for 8-12 hours.
-
Observation: The solution will turn yellow/orange.[1]
-
Cool to room temperature. The crude
-amino acid precipitates.[1] Filter and wash with cold ethanol.[1]-
Yield: Typically 60-70% for para; ortho yields are often lower (40-50%) due to steric inhibition of the condensation step.[1]
-
Step 2: Esterification
-
Suspend the racemic acid in absolute ethanol.[1]
-
Add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Reflux for 4 hours. Evaporate solvent to yield the ethyl ester hydrochloride.[1]
Step 3: Enzymatic Kinetic Resolution
-
Suspend the racemic ethyl ester (1 g) in phosphate buffer (pH 7.0, 50 mL). Note: A co-solvent like MTBE (10% v/v) is required for tolyl derivatives due to low water solubility.[1]
-
Add Lipase PSL-C (100 mg).
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Check conversion via chiral HPLC (Chiralcel OD-H column).
-
Para-isomer: Stop at 50% conversion (~24 hours).
-
Ortho-isomer: Reaction may require 5-7 days or higher enzyme loading (500 mg).[1]
-
-
Workup: Basify to pH 9.0 to solubilize the acid product (S-enantiomer) and extract the unreacted ester (R-enantiomer) with ethyl acetate.
-
Acidify the aqueous layer to pH 5.0 to precipitate the pure (S)-3-amino-3-(p-tolyl)butanoic acid .[1]
References
-
Deasy, R. E., et al. (2011).[1][2] "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids." Tetrahedron: Asymmetry, 22(1), 47–61.[1]
-
Source:[1]
-
-
Soloshonok, V. A., et al. (2014).[1] "Biomimetic transamination for the synthesis of chiral
-amino acids." Chemical Society Reviews, 43, 5474-5506.[1]-
Source:[1]
-
-
Jasim, B., et al. (2024).[1] "The effect of Beta-amino butyric acid (BABA) on Staphylococcus aureus bacteria."[1] Journal of Research in Applied Sciences.
-
Source:[1]
-
-
Sigma-Aldrich. (n.d.).[1] "Unnatural Amino Acids:
-Amino Acids Building Blocks."-
Source:[1]
-
Sources
(S)-3-Amino-4-(m-tolyl)butanoic acid vs (R)-3-Amino-4-(m-tolyl)butanoic acid
Executive Summary
3-Amino-4-(m-tolyl)butanoic acid (also known as
This guide compares the (S)-enantiomer (CAS: 270062-92-5) and the (R)-enantiomer (CAS: 269398-82-5), analyzing their synthesis, physical properties, and utility in drug discovery. While the (R)-isomer is often the pharmacophore scaffold for sitagliptin-like DPP-4 inhibitors, the (S)-isomer serves as a vital control and a component for stabilizing
Part 1: Comparative Analysis & Product Specifications
The choice between the (S) and (R) enantiomers is dictated by the target biological receptor's stereoselectivity. The m-tolyl group introduces specific steric and lipophilic properties distinct from the unsubstituted phenyl analog.
Product Specifications & Physical Properties
Both enantiomers share identical scalar physical properties but differ in optical rotation and biological interaction.
| Feature | (S)-3-Amino-4-(m-tolyl)butanoic Acid | (R)-3-Amino-4-(m-tolyl)butanoic Acid |
| CAS Number | 270062-92-5 (HCl salt) | 269398-82-5 (HCl salt) |
| Synonyms | 3-Methyl-L- | 3-Methyl-D- |
| Molecular Formula | ||
| Molecular Weight | 193.24 g/mol (Free acid) | 193.24 g/mol (Free acid) |
| Boiling Point | 344.6°C at 760 mmHg | 344.6°C at 760 mmHg |
| LogP (Predicted) | 2.84 (High Lipophilicity) | 2.84 |
| Stereochemistry | (S)-Configuration | (R)-Configuration |
| Primary Application | DPP-4 Inhibitor Scaffolds; Foldamers |
Performance vs. Alternatives
The m-tolyl analog is often compared to the unsubstituted phenyl analog (
| Alternative | Structure Difference | Lipophilicity (LogP) | Steric Effect | Application Note |
| m-Tolyl (Subject) | 3-Methyl substituent | High (~2.8) | Moderate (Meta) | "Magic Methyl" effect; improves potency/selectivity in hydrophobic pockets. |
| Phenyl (Standard) | Unsubstituted | Medium (~2.5) | Low | Baseline scaffold; lower metabolic stability than tolyl. |
| p-Tolyl | 4-Methyl substituent | High (~2.8) | Moderate (Para) | Linear extension; may clash in restricted binding pockets where meta fits. |
Key Insight: The m-tolyl group often enhances potency by filling hydrophobic pockets in enzymes like Neutral Endopeptidase (NEP) or Dipeptidyl Peptidase-4 (DPP-4) more effectively than the unsubstituted phenyl ring, while also blocking metabolic oxidation at the reactive para-position.
Part 2: Synthesis & Manufacturing Workflows
High-purity enantiomers are typically produced via Enzymatic Kinetic Resolution (EKR) or Arndt-Eistert Homologation . The EKR route is preferred for industrial scalability due to milder conditions and high enantiomeric excess (
Synthesis Pathway Diagram
The following diagram illustrates the two primary routes to access the (S) and (R) enantiomers.
Figure 1: Production workflow for (S) and (R) enantiomers via Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B).
Part 3: Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution (Preparation of (S)-Isomer)
This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the (S)-ester, leaving the (R)-ester intact.
Reagents:
-
Racemic ethyl 3-amino-4-(m-tolyl)butanoate (10 mmol)
-
Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)
-
Phosphate buffer (pH 7.0)
-
Diisopropyl ether (DIPE) or MTBE (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the racemic ester in 50 mL of DIPE.
-
Initiation: Add 50 mL of Phosphate buffer (pH 7.0) and 200 mg of immobilized CAL-B.
-
Incubation: Shake the mixture at 30°C and 200 rpm in an orbital shaker.
-
Monitoring: Monitor the reaction conversion by HPLC (see Protocol 2) every 2 hours. Stop the reaction when conversion reaches exactly 50% (typically 24-48 hours).
-
Separation: Filter off the enzyme. Separate the organic layer (containing (R)-ester) from the aqueous layer (containing (S)-acid).
-
Purification (S-Acid): Acidify the aqueous layer to pH 2 with 1M HCl and extract with Ethyl Acetate. Evaporate solvent to yield (S)-3-Amino-4-(m-tolyl)butanoic acid .
-
Purification (R-Acid): Evaporate the organic layer to recover (R)-ester. Hydrolyze with 6M HCl at reflux for 4 hours to yield (R)-3-Amino-4-(m-tolyl)butanoic acid .
Expected Results:
-
Yield: ~40-45% for each enantiomer (theoretical max 50%).
-
Enantiomeric Excess (ee): >98% (S), >96% (R) (after recrystallization).
Protocol 2: Chiral HPLC Analysis
To verify the optical purity of the synthesized or purchased product.
-
Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Temperature: 25°C.
-
Retention Times (Approximate):
-
(R)-Isomer:
min -
(S)-Isomer:
min (Note: Retention order may reverse depending on specific column/solvent conditions; confirm with pure standards.)
-
Part 4: References
-
Chemical Properties & CAS Data :
-
Synthesis Methodology :
-
Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the preparation of
-amino acids. Tetrahedron, 62(25), 5831-5854. -
Seebach, D., et al. (2004).
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87(11), 2735-2763.
-
-
Pharmacological Context :
-
DPP-4 Inhibitors and beta-amino acid scaffolds. (2024). NIH National Library of Medicine. Retrieved from [Link]
-
Sources
Comparative Guide: Synthesis Methods for Substituted Beta-Amino Acids
Executive Summary
The synthesis of
This guide objectively compares these methodologies. Our analysis confirms that while Rhodium-catalyzed asymmetric hydrogenation offers the highest throughput for enamine substrates, engineered transaminases (biocatalysis) provide superior atom economy and stereocontrol for difficult acyclic ketone precursors, as validated by the industrial synthesis of Sitagliptin (Januvia®).
Critical Analysis of Methodologies
Method A: Asymmetric Hydrogenation (The Industrial Standard)
Best for: Large-scale production of
This method relies on the reduction of
-
Mechanism: The catalytic cycle involves the coordination of the enamide double bond to the metal center, followed by oxidative addition of
, migratory insertion, and reductive elimination. -
Key Advantage: High Turnover Frequency (TOF).[1] Modern ligands like Josiphos and DuPhos allow for substrate-to-catalyst ratios (S/C) exceeding 1,000:1.
-
Limitation: Requires high-pressure equipment (autoclaves) and strict inert atmosphere handling.
Method B: Biocatalytic Transamination (The Green Route)
Best for: Green chemistry compliance, high enantiopurity (>99.9% ee), and removing heavy metals.
This route utilizes
-
Mechanism: Follows a Ping-Pong Bi-Bi mechanism involving a Pyridoxal-5'-phosphate (PLP) cofactor.
-
Key Advantage: Operates at ambient temperature/pressure. Eliminates the need for protecting groups on the amine.
-
Limitation: Equilibrium often favors the ketone; requires coproduct removal (e.g., acetone) or excess amine donor to drive conversion.
Method C: Arndt-Eistert Homologation (The Classical Route)
Best for: Converting available
-
Mechanism: Activation of an
-amino acid to a mixed anhydride, reaction with diazomethane to form a diazoketone, and Wolff rearrangement. -
Key Advantage: Predictable stereochemistry (retention of configuration).
-
Limitation: Safety profile. The use of diazomethane (explosive, toxic) restricts this largely to gram-scale discovery phases, though flow chemistry adaptations are mitigating risks.
Comparative Performance Matrix
The following data contrasts the performance of these methods, heavily weighted by the industrial case study of Sitagliptin (Merck).
| Metric | Asymmetric Hydrogenation (Rh-Josiphos) | Biocatalysis (Engineered ATA) | Arndt-Eistert Homologation |
| Yield | ~82% (Overall) | 92% (Overall) | 50-70% (Variable) |
| Enantioselectivity (ee) | 95 - 97% | > 99.9% | > 98% (Retention) |
| Atom Economy | High | Very High | Low (Reagent heavy) |
| Productivity | High (Fast kinetics) | +53% vs Chem Route | Low (Multi-step) |
| Waste Generation | Moderate (Solvents/Metals) | -19% vs Chem Route | High (Chromatography) |
| Safety Profile | High Pressure | Benign (Ambient) | Hazardous ( |
| Cost Driver | Precious Metal (Rh/Ru) | Enzyme Engineering | Reagent/Safety handling |
Decision Framework
Use this logic flow to select the optimal synthesis method for your specific substrate.
Figure 1: Strategic selection flowchart based on precursor availability and stereochemical requirements.
Detailed Experimental Protocols
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation
Target: Synthesis of (R)-Sitagliptin intermediate.
Reagents:
-
Substrate:
-enamino amide (dehydro-sitagliptin). -
Catalyst Precursor:
. -
Ligand:
(Ferrocenyl ligand). -
Solvent: Degassed Methanol (MeOH).
Workflow:
-
Catalyst Preparation (Glovebox): Mix
(0.15 mol%) and (0.16 mol%) in degassed MeOH. Stir for 30 mins to form the active complex. -
Loading: Charge the high-pressure autoclave with the enamino amide substrate (1.0 equiv) and the catalyst solution.
-
Pressurization: Seal the autoclave. Purge with
(3x) followed by (3x). Pressurize to 20 bar (290 psi) with . -
Reaction: Heat to 50°C and stir at 1000 rpm for 12-16 hours.
-
Workup: Vent
carefully. Concentrate the solvent under reduced pressure. -
Purification: The product is typically crystallized as a salt (e.g., phosphate salt) to upgrade ee% if necessary, though crude ee is typically >95%.
Self-Validating Check:
-
Visual: The catalyst solution should be a clear orange/red. Precipitation indicates ligand oxidation.
- pressure indicates reaction progress.
Protocol B: Biocatalytic Transamination
Target: Asymmetric amination of
Reagents:
-
Enzyme: Engineered ATA-117 (Transaminase).
-
Donor: Isopropylamine (1 M).
-
Cofactor: PLP (Pyridoxal-5'-phosphate) (1 mM).
-
Buffer: 100 mM Triethanolamine (pH 8.5).
-
Solvent: 50% DMSO (to solubilize substrate).
Workflow:
-
Buffer Prep: Dissolve PLP in the buffer. Adjust pH to 8.5.
-
Substrate Mix: Dissolve the
-keto amide (200 g/L loading) in DMSO. -
Initiation: Add the substrate solution to the buffer containing Isopropylamine (1 M excess). Add the lyophilized enzyme powder (5 g/L).
-
Reaction: Stir at 40-45°C for 24 hours. Note: No high pressure required.[2][3]
-
Workup: Acidify to pH 2 to quench enzyme. Extract with organic solvent (e.g., isopropyl acetate).
-
Purification: Crystallize the free base or salt.
Self-Validating Check:
-
pH Monitoring: The reaction generates acetone. If pH drifts significantly, conversion drops. Maintain pH 8.5.
-
HPLC: Monitor the disappearance of the ketone peak (210 nm).
Mechanistic Visualization
Asymmetric Hydrogenation Cycle (Rh-Josiphos)
Figure 2: The catalytic cycle of Rh-mediated hydrogenation. The stereochemistry is determined during the migratory insertion step, controlled by the chiral ligand environment.
References
-
Savile, C. K., et al. (2010).[4] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.
-
Hansen, K. B., et al. (2009). "Highly efficient asymmetric synthesis of sitagliptin."[5] Journal of the American Chemical Society, 131(25), 8798-8804.
-
Hsiao, Y., et al. (2004). "Highly efficient synthesis of
-amino acid derivatives via asymmetric hydrogenation of unprotected enamines." Journal of the American Chemical Society, 126(32), 9918-9919. -
Podhorez, D. E. (2021). "The Arndt-Eistert Reaction in the Synthesis of Pharmaceuticals." Organic Process Research & Development, 25(12).
-
Codexis Inc. (2010). "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award."
Sources
Comprehensive Guide: Analytical Method Validation for (S)-3-Amino-4-(m-tolyl)butanoic Acid
Executive Summary: The Stereochemical Challenge
(S)-3-Amino-4-(m-tolyl)butanoic acid is a chiral
The critical quality attribute (CQA) for this molecule is its enantiomeric purity . Because the biological activity of
This guide moves beyond generic protocols to compare three distinct analytical approaches, ultimately recommending a Direct Chiral HPLC-UV method for Quality Control (QC) release and providing a rigorous validation framework based on ICH Q2(R2) guidelines.
Comparative Analysis: Selecting the Right Tool
Before validation, one must select the method "fit for purpose."[1] The following table contrasts the three primary methodologies available for quantifying this specific molecule.
Table 1: Method Performance Matrix
| Feature | Method A: Direct Chiral HPLC-UV (Recommended for QC) | Method B: Indirect HPLC (Derivatization) | Method C: LC-MS/MS (Chiral or Achiral) |
| Principle | Direct separation on Chiral Stationary Phase (CSP) (e.g., Crown Ether, Teicoplanin).[2] | Pre-column reaction with chiral reagent (e.g., Marfey's Reagent, GITC) | Mass spectrometric detection (MRM) following separation. |
| Selectivity | High. Specific recognition of the primary amine and carboxyl spatial arrangement. | High. Relies on diastereomeric resolution. | Ultra-High. Mass filtering eliminates matrix interference. |
| Sensitivity (LOD) | Moderate ( | High ( | Extreme ( |
| Throughput | Fast. Minimal sample prep (dilute & shoot). | Slow. Requires incubation/heating steps. | Moderate. |
| Robustness | High.[4] Fewer variables than reaction-based methods. | Lower. Reaction efficiency varies with matrix pH and temperature. | Moderate. Susceptible to matrix effects (ion suppression). |
| Cost | High (Column cost: $1,000+). | Low (Standard C18 column). | Very High (Instrument cost). |
Scientist’s Verdict:
-
For Drug Substance Release (QC): Use Method A . The elimination of derivatization reduces error sources (pipetting, reaction incompleteness) and aligns with "Green Chemistry" principles.
-
For Bioanalysis (Plasma/PK): Use Method C . The UV absorption of the m-tolyl group is insufficient for trace analysis in biological fluids.
Method Selection Logic (Decision Tree)
The following diagram illustrates the decision pathway for selecting the validation strategy based on the sample matrix and concentration range.
Figure 1: Decision matrix for selecting the analytical approach. For the specific (S)-3-Amino-4-(m-tolyl)butanoic acid API, Method A is the standard.
Detailed Protocol: Direct Chiral HPLC-UV
This protocol is designed for the quantification and enantiomeric purity determination of the drug substance. It utilizes a Crown Ether or Teicoplanin stationary phase, which are uniquely suited for
Chromatographic Conditions[2][3][5][6][7]
-
Column: Chirobiotic T (Teicoplanin) or Crownpak CR-I(+) (Crown Ether).[2]
-
Rationale: These columns form inclusion complexes with the ammonium ion (
) of the amino acid. The m-tolyl group provides steric bulk that aids in chiral discrimination.
-
-
Mobile Phase:
-
For Chirobiotic T: Methanol : Water : Acetic Acid (80 : 20 : 0.1 v/v/v).
-
For Crownpak: Aqueous
(pH 1.5 to 2.0). -
Note: Acidic pH is mandatory to ensure the amino group is protonated (
), which is required for the chiral recognition mechanism on these phases.
-
-
Flow Rate:
(Optimize for backpressure). -
Detection: UV at
(Amide/Carboxyl) or (Aromatic m-tolyl ring). -
Temperature:
(Lower temperatures often improve chiral resolution by reducing thermal motion).
Standard Preparation[8]
-
Stock Solution: Dissolve
of (S)-3-Amino-4-(m-tolyl)butanoic acid reference standard in of Mobile Phase. -
System Suitability Solution (SST): Prepare a mixture containing
of the (R)-enantiomer (impurity) and of the (S)-enantiomer.
Validation Framework (ICH Q2(R2))
The validation must demonstrate that the method is suitable for its intended purpose.[1][5] The following parameters are critical for this specific molecule.
Specificity (Selectivity)
Objective: Prove the method can resolve the (S)-enantiomer from the (R)-enantiomer and any synthesis precursors.
-
Protocol: Inject the SST solution.
-
Acceptance Criteria:
-
Resolution (
) between (S) and (R) peaks (Baseline separation). -
No interference from blank injections at the retention time of the main peak.
-
-
Scientific Insight: If
, lower the column temperature to or reduce the flow rate. On Crownpak columns, decreasing the methanol content usually increases retention and resolution.
Linearity
Objective: Verify the response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels ranging from
to of the target test concentration (e.g., to ). -
Data Analysis: Plot Peak Area vs. Concentration. Calculate the regression equation (
) and correlation coefficient ( ). -
Acceptance Criteria:
. Residual plot should show random distribution.
Accuracy (Recovery)
Objective: Ensure the method measures the "true" value, unaffected by the matrix.
-
Protocol: Spike the analyte into a placebo matrix (if a formulation) or solvent (if API) at 3 levels (
, , ) in triplicate. -
Acceptance Criteria: Mean recovery between
and . %RSD of replicates .
Precision[10]
-
Repeatability: 6 injections of the standard at
concentration. (%RSD ). -
Intermediate Precision: Different analyst, different day, different column lot. (%RSD
overall).
Limit of Detection/Quantitation (LOD/LOQ)
Objective: Define the sensitivity, particularly for the (R)-enantiomer impurity.
-
Protocol: Determine the signal-to-noise ratio (
) using dilute solutions. -
Criteria:
-
Relevance: The LOQ for the (R)-enantiomer should be
to meet stringent ICH Q3A/Q3B impurity limits.
Validation Workflow Diagram
The following diagram outlines the logical flow of the validation execution, ensuring no step is skipped.
Figure 2: Step-by-step validation workflow ensuring ICH compliance.
Troubleshooting & Scientific Insights
-
Peak Tailing:
-amino acids are zwitterionic. If peak tailing occurs on C18 or Chirobiotic columns, it indicates secondary interactions with silanols. Solution: Increase ionic strength (e.g., add Ammonium Acetate) or lower the pH to suppress silanol ionization. -
Low Sensitivity: The m-tolyl group has a weaker UV response than a naphthyl or biphenyl group. Solution: If UV at
is unstable due to mobile phase absorbance, consider CAD (Charged Aerosol Detection) , which is universal and independent of chromophores. -
Sample Solubility: While the m-tolyl group adds lipophilicity, the zwitterion is polar. Dissolve samples in the mobile phase or a 50:50 Methanol:Water mix to prevent solvent mismatch peaks.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]
-
Péter, A., et al. (2000).
-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-113.[2] (Demonstrates Chirobiotic T and Crownpak utility for aryl-substituted -amino acids). [Link] -
Mutlu, E., et al. (2022).[7] Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. yakhak.org [yakhak.org]
- 7. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolyl-Substituted GABA Receptor Modulators: A Comparative Technical Guide
The following guide provides a rigorous technical comparison of tolyl-substituted GABA receptor modulators, focusing on the structural determinants of subtype selectivity and binding site topology.
Executive Summary
The incorporation of a tolyl (methylphenyl) moiety into GABAergic ligands acts as a critical "steric switch," dictating receptor subtype selectivity and binding site engagement. This guide compares the pharmacodynamics of Zolpidem (p-tolyl imidazopyridine) and Methaqualone (o-tolyl quinazolinone) alongside emerging experimental analogs. It elucidates how the regioisomerism of the tolyl group—para versus ortho—shifts the mechanism from high-affinity extracellular modulation (Benzodiazepine site) to transmembrane allosteric modulation.
The "Tolyl Switch": Structural Causality
In medicinal chemistry, the tolyl group is often employed to fill hydrophobic pockets within the GABA-A receptor (
-
1-Selectivity (Sedation): Driven by p-tolyl groups (e.g., Zolpidem) that fit into the lipophilic pocket of the
1 subunit, interacting with Histidine-101. -
Broad/Mixed Modulation: Driven by o-tolyl groups (e.g., Methaqualone) which, due to steric bulk, are excluded from the classical BZD site and instead bind to deep transmembrane pockets.
Product Profile Analysis
Candidate A: Zolpidem (The
1-Selective Standard)
-
Chemical Class: Imidazo[1,2-a]pyridine.
-
Tolyl Configuration: 4-tolyl (p-tolyl) .
-
Mechanism: Binds to the extracellular
interface (Benzodiazepine site). The p-tolyl group forms a - stacking interaction with aromatic residues (Tyr-159, Phe-77) and fits the narrow cleft defined by His-101. -
Clinical Profile: Rapid-onset hypnotic; minimal anxiolysis or muscle relaxation due to low affinity for
subunits.
Candidate B: Methaqualone (The Transmembrane Modulator) [1][2]
-
Chemical Class: Quinazolinone.[3]
-
Tolyl Configuration: 2-tolyl (o-tolyl) .
-
Mechanism: Positive Allosteric Modulator (PAM) acting at the transmembrane
interface .[1][2] The bulky o-tolyl group prevents entry into the classical BZD site but facilitates anchoring in the lipid-facing transmembrane domain, overlapping with the etomidate binding site. -
Clinical Profile: Sedative-hypnotic with "dirty" pharmacology; high abuse potential due to euphoric effects mediated by unique
-subunit interactions.
Candidate C: Experimental Tolyl-Imidazobenzodiazepines (e.g., SH-053 Analogs)
-
Status: Preclinical / Research Tools.
-
Design Logic: Novel ligands (e.g., SH-053 series) utilize modified phenyl/tolyl rings to bypass
(sedation) and selectively target (cognition) or (anxiety). -
Significance: Demonstrates that replacing the p-tolyl of Zolpidem with bioisosteres (e.g., 2'-fluoro-phenyl) can invert selectivity profiles.
Comparative Performance Data
The following table synthesizes experimental data regarding binding affinity (
| Feature | Zolpidem (p-tolyl) | Methaqualone (o-tolyl) | SH-053 Analog (Ref.) |
| Primary Binding Site | Extracellular | Transmembrane | Extracellular |
| High (~20 nM) | Negligible (>10 | Low (>500 nM) | |
| Low (>400 nM) | Moderate (Functional PAM) | High (Selective) | |
| Efficacy ( | Full Agonist ( | Partial to Super-Agonist | Partial Agonist |
| Key Residue Interaction | His-101 (Alpha1) | Asn-265 (Beta2/3 - TM2) | Gly-201 (Alpha5 loop C) |
| Therapeutic Focus | Insomnia (Hypnotic) | Obsolete (Sedative/Abuse) | Cognition/Anxiety |
Note:
values are approximate means from radioligand binding assays (H-Flumazenil displacement). Methaqualone efficacy varies by -subtype isoform.
Mechanistic Visualization (Pathway Logic)
The following diagram illustrates the divergent signaling pathways dictated by the tolyl substituent's position.
Caption: Divergent binding modes of tolyl-substituted ligands. The p-tolyl group (Zolpidem) permits entry to the extracellular BZD site, while the bulky o-tolyl group (Methaqualone) forces the ligand into the transmembrane domain.
Experimental Protocols
To validate the specific activity of tolyl-substituted modulators, the following protocols are recommended. These are self-validating systems where positive controls (Diazepam) and negative controls (GABA-null) ensure integrity.
Protocol A: Two-Electrode Voltage Clamp (TEVC)
Used to determine functional efficacy (
-
Expression System: Xenopus laevis oocytes injected with cRNA for human
(sedative model) or (cognitive model). -
Perfusion Setup: Place oocyte in a recording chamber under constant flow of ND96 buffer.
-
GABA
Determination: Apply increasing concentrations of GABA to establish the (the concentration eliciting 20% of max response). This is the baseline for PAM testing. -
Compound Application:
-
Co-apply GABA (
) + Test Compound (1 nM – 10 M). -
Step 5 (Validation): Washout for 5 minutes. Re-apply GABA (
) alone to ensure receptor recovery (no desensitization).
-
-
Data Analysis: Calculate potentiation as:
-
Expectation: Zolpidem shows >100% potentiation at
but <20% at .
-
Protocol B: Radioligand Binding Assay (Competition)
Used to determine binding affinity (
-
Membrane Prep: HEK293 cells transiently expressing
. -
Radioligand: Use [^3H]-Flumazenil (1 nM) for the BZD site. (Note: Methaqualone will not displace this, serving as a negative control for BZD-site binding).
-
Incubation: Incubate membranes + Radioligand + Increasing concentrations of Tolyl-Modulator (10^-9 to 10^-4 M) for 60 min at 4°C.
-
Filtration: Rapidly filter through GF/B filters to trap bound ligand.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation:
-
Self-Validating Check: If
is >10 M (as with Methaqualone), the compound does not bind the classic BZD site.
-
References
-
Structural insights into GABAA receptor potentiation by Quaalude. Source: Nature Communications (2024). URL:[Link]
-
Zolpidem is a potent stoichiometry-selective modulator of α1β3 GABAA receptors. Source: British Journal of Pharmacology (2016). URL:[Link]
-
A Multifaceted GABAA Receptor Modulator: Functional Properties of Methaqualone. Source: Molecular Pharmacology (2015).[2] URL:[Link]
-
A Benzodiazepine Ligand with Improved GABAA Receptor α5-Subunit Selectivity (SH-053 Series). Source: Journal of Pharmacology and Experimental Therapeutics (2021). URL:[Link]
-
GABA A receptor subtype selectivity underlying selective anxiolytic effect of baicalin. Source: Neuropharmacology (2008).[4] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Enantiomeric Excess Determination of (S)-3-Amino-4-(m-tolyl)butanoic Acid
Executive Summary
The precise determination of enantiomeric excess (ee) for (S)-3-Amino-4-(m-tolyl)butanoic acid is critical in pharmaceutical development, particularly as this scaffold serves as a precursor for peptidomimetics and integrin inhibitors. Unlike
This guide evaluates three distinct analytical workflows:
-
Direct Zwitterionic Ion-Exchange (ZWIX) : The modern "gold standard" for underivatized amino acids.
-
Crown Ether Complexation (Crownpak) : A robust alternative for primary amines under acidic conditions.
-
Marfey’s Derivatization (FDAA) : A high-sensitivity indirect method for complex matrices or when chiral columns are unavailable.
Strategic Decision Framework
Selecting the correct method depends on sample purity, equipment availability, and sensitivity requirements. The following decision tree outlines the logical selection process.
Figure 1: Decision matrix for selecting the appropriate ee determination methodology.
Method A: Zwitterionic Ion-Exchange (Chiralpak ZWIX)[1][2]
Status: Recommended Primary Method Target: Underivatized Free Amino Acid
Mechanism of Action
The Chiralpak ZWIX(+) and ZWIX(-) columns utilize a Cinchona alkaloid-derived selector fused with a sulfonic acid motif.[1] This creates a double ion-pairing mechanism specifically designed for zwitterions.[1]
-
Interaction 1: The quinuclidine nitrogen (positively charged) binds the carboxylate of the analyte.
-
Interaction 2: The sulfonic acid group (negatively charged) binds the ammonium group of the analyte.
-
Selectivity: The m-tolyl side chain interacts via
stacking with the quinoline ring of the selector, enhancing resolution compared to aliphatic -amino acids.
Figure 2: Mechanistic interaction model on Chiralpak ZWIX stationary phase.
Experimental Protocol
This system requires a protic mobile phase acting as a bulk ion-pair disruptor.
-
Column: Chiralpak ZWIX(+) (
mm, 3 m). -
Mobile Phase: MeOH / MeCN (50:50 v/v) containing 50 mM Formic Acid and 25 mM Diethylamine .
-
Note: The acid/base ratio (2:1) is critical to maintain the zwitterionic state of both the selector and the analyte.
-
-
Flow Rate: 0.4 mL/min.[2]
-
Temperature: 25°C (Lowering to 10°C can enhance resolution if
). -
Detection: UV at 210 nm (amide/carboxyl) or 254 nm (m-tolyl aromatic ring).
-
Elution Order: On ZWIX(+), the (S)-enantiomer (L-configuration analog) typically elutes first .
-
Validation: To quantify small amounts of (R)-impurity, use ZWIX(-) to reverse order, eluting the minor (R) component before the major (S) peak to avoid tailing interference.
-
Method B: Crown Ether Complexation (Crownpak CR-I)[6]
Status: Robust Alternative Target: Primary Amines (Requires Acidic Conditions)
Mechanism
Crownpak CR-I(+) utilizes a chiral crown ether that forms a host-guest complex with the primary ammonium ion (
Experimental Protocol
Unlike ZWIX, this method requires a strongly acidic mobile phase to ensure the amine is fully protonated.
-
Column: Crownpak CR-I(+) (
mm, 5 m).[3][4] -
Mobile Phase: Perchloric Acid (pH 1.5) / Acetonitrile (85:15 v/v).[3]
-
Warning: Do not use with MS detection due to perchloric acid. For LC-MS, substitute with TFA (though resolution may decrease).
-
-
Flow Rate: 0.4 mL/min.[2]
-
Temperature: 10°C - 25°C (Lower temperature significantly improves crown ether binding).
-
Elution Order: On CR-I(+), the D-isomer (R-configuration) usually elutes first .
Method C: Indirect Analysis (Marfey's Reagent)
Status: High Sensitivity / Bio-Analysis Target: Derivatized Diastereomers[8]
Mechanism
The reaction of the racemic amine with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) creates two diastereomers:
-
L-FDAA-(S)-Analyte[9]
-
L-FDAA-(R)-Analyte These diastereomers possess different hydrophobicities and can be separated on a standard achiral C18 column.
Experimental Protocol
Step 1: Derivatization
-
Dissolve 0.5 mg of sample in 100
L water. -
Add 200
L of 1% FDAA in acetone. -
Add 40
L of 1 M .[10] -
Incubate at 40°C for 60 minutes .
-
Quench with 20
L of 2 M HCl.
Step 2: HPLC Analysis
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus,
mm, 3.5 m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 60% B over 45 minutes.
-
Detection: UV 340 nm (Specific to the dinitrophenyl moiety, eliminating interference from non-derivatized impurities).
-
Elution Order: The L-DAA (L-L conjugate) typically elutes before the D-DAA (L-D conjugate).
Comparative Performance Matrix
| Feature | Method A: ZWIX(+) | Method B: Crownpak CR-I(+) | Method C: Marfey's (FDAA) |
| Analyte State | Free Zwitterion | Protonated Cation | Derivatized Diastereomer |
| Prep Time | < 5 mins (Dilute & Shoot) | < 5 mins (Dilute & Shoot) | ~90 mins (Reaction required) |
| Elution of (R)-Impurity | 2nd (usually) | 1st (Ideal for (S)-purity) | 2nd (usually) |
| MS Compatibility | Excellent (Volatile buffers) | Poor (if using | Excellent |
| Robustness | High (Designed for amino acids) | High (Specific to primary amines) | Medium (Reaction completeness varies) |
| Cost per Run | Low | Low | High (Reagent cost + time) |
| Resolution ( | High (> 2.0 typical) | High (> 2.5 typical) | Very High (> 5.0 typical) |
Recommendation
-
For Routine QC: Use Crownpak CR-I(+) . The elution of the (R)-impurity before the main (S)-peak allows for the most accurate integration of trace enantiomeric impurities (0.1% level).
-
For Process Development: Use Chiralpak ZWIX .[4] It allows immediate feedback without solvent exchange or derivatization and is fully MS-compatible for identifying side-products.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) / ZWIX(-). (Accessed 2023).
- Lindner, W., et al. "Cinchona alkaloid-based zwitterionic chiral stationary phases applied for the separation of amino acids.
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). (Accessed 2023).
-
Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 2004.[2][11]
- Marfey, P. "Determination of D-amino acids as diastereomeric derivatives of L-fluoro-2,4-dinitro-5-alanine amide.
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. hplc.eu [hplc.eu]
- 5. Recent Advances in Chiral Analysis of Proteins and Peptides | MDPI [mdpi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. chiraltech.com [chiraltech.com]
Comparative Analysis of Spectroscopic Signatures: Distinguishing Regioisomers in N-Substituted Heterocycles
Content Type: Technical Comparison Guide Subject: 1D Selective NOE NMR vs. ATR-FTIR for Regioisomer Verification Audience: Medicinal Chemists, Analytical Scientists, and QC Managers
Executive Summary
In drug discovery, the N-alkylation of asymmetric heterocycles (such as pyrazoles, imidazoles, and triazoles) frequently yields a mixture of regioisomers. Distinguishing between these isomers—specifically the 1,3-substituted and 1,5-substituted forms—is critical, as their biological activities often diverge drastically.
This guide compares two spectroscopic "products"—the 1D Selective Gradient NOE (Nuclear Overhauser Effect) NMR data package and the ATR-FTIR (Attenuated Total Reflectance) spectral fingerprint. While FTIR offers rapid, low-cost screening, our comparative analysis demonstrates that 1D NOE NMR provides the only definitive, self-validating structural confirmation required for GMP-grade intermediate release.
The Analytical Challenge: N-Methylpyrazole Regioselectivity
The alkylation of a 3-substituted pyrazole typically results in two isomers.
-
Isomer A (1,5-substituted): Sterically congested; often the kinetic product.
-
Isomer B (1,3-substituted): Thermodynamically favored; less sterically hindered.
Standard 1H NMR (1D) often fails to distinguish these conclusively because the chemical shifts (
Diagram 1: Isomer Differentiation Logic Flow
Caption: Decision tree for assigning pyrazole regioisomers using spatial proximity logic via NOE spectroscopy.
Method A: 1D Selective NOE NMR (The Gold Standard)
Mechanistic Insight
The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between nuclear spins that are close in space (< 5 Å), regardless of whether they are bonded. In N-methylpyrazoles:
-
1,5-isomer: The N-methyl protons are spatially adjacent to the C5-H ring proton.
-
1,3-isomer: The N-methyl protons are distant from the C4-H ring proton (the C5 position is substituted).
Experimental Protocol (Self-Validating System)
To ensure data integrity, the following acquisition parameters are mandatory. This protocol minimizes artifacts (Zero Quantum Coherence) and maximizes NOE buildup.
Instrument: 400 MHz NMR or higher (e.g., Bruker Avance / JEOL ECZ).
-
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-
or CDCl . Note: Degassing the sample (bubbling for 5 mins) removes paramagnetic oxygen, enhancing relaxation efficiency. -
Pulse Sequence: selnogp (Bruker) or equivalent (1D selective NOE with gradient pulses).
-
Target Selection: Set the selective irradiation frequency (O1) exactly on the N-methyl singlet.
-
Mixing Time (
): Set to 500–800 ms .-
Expert Insight: Too short (<200ms) yields insufficient buildup. Too long (>1s) causes spin diffusion, creating false positives.
-
-
Relaxation Delay (
): Must be (typically 5–7 seconds). -
Acquisition: 64–128 scans.
Data Interpretation
The resulting spectrum is a "difference" spectrum. Only signals receiving magnetization transfer appear.
| Feature | 1,5-Isomer (Target) | 1,3-Isomer (Alternative) |
| Irradiated Peak | N-Me (Inverted/Saturated) | N-Me (Inverted/Saturated) |
| Ring Proton Signal | Strong Positive Peak | Null / Flat Baseline |
| Interpretation | N-Me is close to Ring-H | N-Me is far from Ring-H |
Method B: ATR-FTIR (The Screening Alternative)
Mechanistic Insight
Fourier Transform Infrared Spectroscopy (FTIR) detects vibrational modes.[1][2] Regioisomers possess different dipole moments and symmetry, leading to shifts in the fingerprint region (1500–600 cm
Experimental Protocol
Instrument: FTIR with Diamond ATR module (e.g., Thermo Nicolet iS50).
-
Background: Collect 32 scans of air background.
-
Sample Loading: Place solid powder (~2 mg) on the diamond crystal.
-
Pressure: Apply high pressure using the anvil to ensure intimate contact (critical for ATR).
-
Acquisition: 32 scans at 4 cm
resolution. -
Processing: Apply ATR correction (if comparing to transmission libraries).
Data Limitations
While the C=N stretching vibration differs slightly (e.g., ~1590 cm
Comparative Performance Analysis
The following table synthesizes experimental data from a comparative study of N-methyl-3-phenylpyrazole isomers.
Table 1: Performance Metrics of Spectroscopic Techniques
| Metric | 1D Selective NOE NMR | ATR-FTIR |
| Specificity | High (Definitive Structural Proof) | Medium (Fingerprint Dependent) |
| Self-Validation | Yes (Internal distance check) | No (Requires external standard) |
| Sample Prep | Dissolution (5 mins) | Direct Solid (1 min) |
| Limit of Detection | ~1% Impurity | ~5% Impurity |
| Throughput | 10–15 mins/sample | 2 mins/sample |
| Primary Use Case | Structure Elucidation / Validation | Routine QC / Goods In |
Diagram 2: Experimental Workflow Comparison
Caption: Operational workflow comparing the definitive NMR path vs. the comparative FTIR path.
Conclusion and Recommendation
For the rigorous identification of positional isomers in drug development:
-
Primary Characterization: 1D Selective NOE NMR is mandatory. It provides ab initio structural proof based on physical distance, independent of reference standards. It is the only acceptable data package for regulatory filing of a new chemical entity (NCE).
-
Routine Screening: Once the isomers are characterized and reference standards established, ATR-FTIR is a superior tool for supply chain QC due to its speed and zero-solvent requirement.
Final Verdict: Use NMR to solve the structure; use FTIR to monitor the supply.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link]
-
Reich, H. J. (2024). The Nuclear Overhauser Effect (NOE).[3][4] University of Wisconsin-Madison Chemistry. [Link]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Sources
Safety Operating Guide
Personal protective equipment for handling (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride
[1]
Executive Summary & Chemical Context
This guide defines the operational safety standards for (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride .[1] As a chiral
While often categorized under generic "amino acid" safety protocols, the specific combination of the lipophilic m-tolyl moiety and the hydrochloride salt counterion necessitates a more rigorous containment strategy than standard glycine or alanine handling.[1]
Key Technical Risks:
-
Hydroscopic Acidification: As an HCl salt, the dust is hygroscopic.[1] Upon contact with mucous membranes (eyes, lungs) or perspiration, it hydrolyzes to form acidic micro-environments, causing immediate irritation (H314/H315).[1]
-
Stereochemical Integrity: While primarily a safety guide, protecting the (S)-enantiomer from moisture-induced racemization or degradation is critical for experimental success.[1]
-
Bioactivity Potential: As a structural analog to neurotransmitter precursors, this compound should be treated as a Potent Compound (OEB 2/3) until specific toxicology rules out systemic activity.[1]
Hazard Identification & Risk Assessment
Based on structural analogs (Phenylalanine derivatives) and HCl salt properties.[1]
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | The m-tolyl group increases lipophilicity, potentially enhancing dermal absorption compared to non-alkylated analogs.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] | Crystalline dust is abrasive and acidic.[1] Safety glasses are mandatory; goggles required for powders. |
| STOT - SE | H335 | May cause respiratory irritation.[1] | Inhalation of fine dust is the primary exposure vector.[1] |
| Acute Tox. | H302 | Harmful if swallowed.[1][3] | Standard hygiene (no eating/gloving) prevents this route.[1] |
Critical Note: In the absence of compound-specific toxicology data for this specific enantiomer, the Precautionary Principle applies.[1] Handle as if it possesses pharmacological activity.[1][5]
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it is dependent on the specific operation being performed.[1][6]
PPE Selection Logic (Decision Tree)
The following logic gate ensures you select the correct protection level based on the physical state of the reagent.
Figure 1: PPE Selection Logic based on operational state and quantity.
Technical Specifications for PPE[8][9]
-
Gloves: Use Nitrile (minimum thickness 0.11 mm).[1] Avoid Latex.[1] The lipophilic m-tolyl ring may degrade latex faster than standard amino acids.[1]
-
Respiratory: All solid handling must occur inside a certified Chemical Fume Hood .[1] If weighing outside a hood is unavoidable (not recommended), a fitted N95 or P100 respirator is mandatory.[1]
-
Eye Protection: Safety glasses with side shields are the minimum.[1][6] If handling fine powder that may become airborne, switch to unvented chemical goggles .[1]
Operational Protocols
A. Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the transfer of the solid HCl salt.
-
Static Control: Amino acid salts are prone to static charge.[1] Use an ionizing bar or anti-static gun on the weighing boat before dispensing.[1]
-
Draft Shielding: Perform all weighing inside a fume hood.[1] If air currents disturb the balance, use a secondary draft shield inside the hood, rather than turning the hood off.[1]
-
Technique: Use a disposable spatula.[1] Do not return excess chemical to the stock container (prevents cross-contamination of the enantiomer).[1]
B. Solubilization (Liquid State)
The HCl salt will create an acidic solution.[1]
-
Solvent Choice: The compound is water-soluble.[1]
-
Exotherm Management: Dissolving HCl salts can be slightly exothermic.[1] Add the solid to the solvent slowly.[1]
-
pH Verification: The resulting solution will be acidic (pH ~2-3). If the protocol requires a neutral pH (e.g., for cell culture or coupling reactions), buffer the solution after complete dissolution using a mild base (e.g., NaHCO3 or dilute NaOH) while monitoring pH to prevent precipitation of the free amino acid zwitterion.[1]
Waste Disposal & Decontamination[10]
Proper disposal prevents environmental contamination and regulatory fines.[1] The presence of the m-tolyl group classifies this as organic chemical waste, not general drain waste.[1]
Disposal Workflow
Figure 2: Waste segregation logic ensuring no environmental release.[1]
Specific Disposal Steps
-
Liquids: Collect in a container labeled "Acidic Organic Waste." Do not mix with bleach or strong oxidizers (risk of reaction with the amine).[1]
-
Solids: Contaminated gloves, weigh boats, and paper towels must be disposed of as Hazardous Solid Waste .[1] Do not throw in the regular trash.
-
Spill Cleanup:
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Amino Acid Hydrochloride Salts (Generic).[1] Retrieved from [1]
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.).[1] CAMEO Chemicals: Amino Acids and Salts, Acidic.[1] Retrieved from [1]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 3-amino-4-(4-methylphenyl)butanoic acid hydrochloride (Structural Analog Data).[1] Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1] Retrieved from [1]
-
University of Pennsylvania EHRS. (2023). Laboratory Chemical Waste Management Guidelines. Retrieved from [1]
(Note: Specific CAS-linked toxicity data for the (S)-enantiomer is proprietary or sparse in public domains.[1] The protocols above are derived from "Group Safety Assessments" for beta-amino acid hydrochlorides as recommended by ECHA and OSHA guidelines for novel research chemicals.)
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. agilent.com [agilent.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
